molecular formula C6H13NO2 B139509 2-(Morpholin-2-yl)ethanol CAS No. 132995-76-7

2-(Morpholin-2-yl)ethanol

Cat. No.: B139509
CAS No.: 132995-76-7
M. Wt: 131.17 g/mol
InChI Key: OJZYVZNGKDTSFP-UHFFFAOYSA-N
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Description

2-(Morpholin-2-yl)ethanol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-3-1-6-5-7-2-4-9-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZYVZNGKDTSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927891
Record name 2-(Morpholin-2-yl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132995-76-7
Record name 2-(Morpholin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Morpholinyl)ethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Morpholin-2-yl)ethanol: Current Knowledge and Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-(Morpholin-2-yl)ethanol. Due to the limited availability of published experimental data for this specific isomer, this document distinguishes between predicted properties and the sparse experimental data available for its hydrochloride salt. For comparative context, this guide will also briefly touch upon the more extensively studied isomer, 2-(Morpholin-4-yl)ethanol, to highlight the importance of isomeric specificity in research and development.

Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound. It is crucial to distinguish this molecule from its isomers, particularly the more commercially available and well-documented 2-(Morpholin-4-yl)ethanol. The position of the ethanol substituent on the morpholine ring significantly influences the molecule's chemical and biological properties.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HClData Type
CAS Number 132995-76-7857214-74-5Experimental
Molecular Formula C₆H₁₃NO₂C₆H₁₄ClNO₂Calculated
Molecular Weight 131.17 g/mol 167.63 g/mol Calculated
Appearance -Colorless crystal or crystalline powder[1]Experimental
Boiling Point 235.3 ± 15.0 °C-Predicted
Melting Point -185-190 °C[1]Experimental
Density 1.019 ± 0.06 g/cm³-Predicted
pKa 14.87 ± 0.10-Predicted
Solubility -Soluble in water and common organic solvents (e.g., alcohols, ethers)[1]Experimental

Synthesis and Experimental Protocols

Synthesis of this compound Hydrochloride (General Overview)

A two-step process has been outlined for the synthesis of this compound hydrochloride[1]:

  • Formation of the free base: Ethanol and morpholine are reacted to generate 2-morpholine ethanol. The specific reaction conditions, catalysts, and purification methods are not specified.

  • Hydrochloric acid treatment: The resulting 2-morpholine ethanol is then treated with hydrochloric acid to form the hydrochloride salt[1].

Workflow for the General Synthesis of this compound HCl

G Reactant1 Ethanol Intermediate This compound (Free Base) Reactant1->Intermediate Reaction Reactant2 Morpholine Reactant2->Intermediate Product This compound HCl Intermediate->Product Acid Treatment Reactant3 Hydrochloric Acid Reactant3->Product

References

An In-depth Technical Guide to the Synthesis of 2-(Morpholin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-(Morpholin-2-yl)ethanol, a C2-substituted morpholine derivative. Due to the limited direct literature on this specific compound, this guide outlines a robust, multi-step synthesis based on well-established organic chemistry transformations. The proposed pathway starts from the readily available precursor, N-Boc-2-(hydroxymethyl)morpholine, and proceeds through a one-carbon chain extension utilizing a Wittig reaction followed by hydroboration-oxidation.

This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables for clarity, and includes graphical representations of the synthesis pathway and experimental workflows to aid in comprehension.

Overall Synthesis Pathway

The proposed synthesis of this compound is a four-step process commencing with the protection of the morpholine nitrogen, followed by oxidation of the primary alcohol to an aldehyde. A subsequent Wittig reaction elongates the carbon chain, and a final hydroboration-oxidation followed by deprotection yields the target molecule.

Synthesis_Pathway start N-Boc-2-(hydroxymethyl)morpholine aldehyde N-Boc-morpholine-2-carbaldehyde start->aldehyde Oxidation alkene N-Boc-2-vinylmorpholine aldehyde->alkene Wittig Reaction protected_product N-Boc-2-(Morpholin-2-yl)ethanol alkene->protected_product Hydroboration-Oxidation final_product This compound protected_product->final_product Deprotection

Figure 1: Proposed synthesis pathway for this compound.

Stage 1: Oxidation of N-Boc-2-(hydroxymethyl)morpholine

The synthesis begins with the oxidation of the commercially available or synthetically prepared N-Boc-2-(hydroxymethyl)morpholine to the corresponding aldehyde, N-Boc-morpholine-2-carbaldehyde. A mild oxidizing agent such as Dess-Martin periodinane (DMP) is suitable for this transformation to avoid over-oxidation to the carboxylic acid.

Quantitative Data
ParameterValue
Starting MaterialN-Boc-2-(hydroxymethyl)morpholine
ReagentsDess-Martin periodinane (DMP), Dichloromethane (DCM)
Reaction TemperatureRoom Temperature
Reaction Time1-3 hours
Typical Yield90-95%
Product PurityHigh, purification by column chromatography
Experimental Protocol
  • Reaction Setup: To a solution of N-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) in one portion.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture for 15 minutes until the solid dissolves.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford N-Boc-morpholine-2-carbaldehyde.

Experimental Workflow

Oxidation_Workflow A Dissolve N-Boc-2-(hydroxymethyl)morpholine in DCM B Add Dess-Martin Periodinane A->B C Stir at Room Temperature (1-3h) B->C D Quench with Na2S2O3 and NaHCO3 C->D E Extract with DCM D->E F Purify by Column Chromatography E->F G N-Boc-morpholine-2-carbaldehyde F->G

Figure 2: Workflow for the oxidation of N-Boc-2-(hydroxymethyl)morpholine.

Stage 2: Wittig Reaction for Chain Elongation

The second stage involves a Wittig reaction to convert the aldehyde into a vinyl group, thus extending the carbon chain by one. Methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium, is a suitable Wittig reagent for this transformation.

Quantitative Data
ParameterValue
Starting MaterialN-Boc-morpholine-2-carbaldehyde
ReagentsMethyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi), Tetrahydrofuran (THF)
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield80-90%
Product PurityHigh, purification by column chromatography
Experimental Protocol
  • Wittig Reagent Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Stir the resulting orange-red solution for 1 hour at 0 °C.

  • Reaction Execution: To the freshly prepared ylide, add a solution of N-Boc-morpholine-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield N-Boc-2-vinylmorpholine.

Stage 3: Hydroboration-Oxidation to the Primary Alcohol

The terminal alkene is then converted to the primary alcohol through a hydroboration-oxidation reaction. This two-step process typically proceeds with anti-Markovnikov selectivity, yielding the desired primary alcohol.

Quantitative Data
ParameterValue
Starting MaterialN-Boc-2-vinylmorpholine
ReagentsBorane-tetrahydrofuran complex (BH3·THF), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
Reaction Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Typical Yield85-95%
Product PurityHigh, purification by column chromatography
Experimental Protocol
  • Hydroboration: To a solution of N-Boc-2-vinylmorpholine (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add borane-tetrahydrofuran complex (1.0 M solution in THF, 1.1 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C and slowly add aqueous sodium hydroxide (e.g., 3M, 3.0 eq), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq), ensuring the internal temperature does not exceed 20 °C.

  • Reaction Execution: Stir the mixture at room temperature for 2 hours.

  • Work-up and Extraction: Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain N-Boc-2-(Morpholin-2-yl)ethanol.

Stage 4: Deprotection to Yield this compound

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the target compound, this compound.

Quantitative Data
ParameterValue
Starting MaterialN-Boc-2-(Morpholin-2-yl)ethanol
ReagentsTrifluoroacetic acid (TFA), Dichloromethane (DCM) or Hydrochloric acid (HCl) in 1,4-Dioxane
Reaction Temperature0 °C to Room Temperature
Reaction Time1-2 hours
Typical Yield>95% (often quantitative)
Product PurityHigh, often used without further purification after work-up
Experimental Protocol
  • Reaction Setup: Dissolve N-Boc-2-(Morpholin-2-yl)ethanol (1.0 eq) in dichloromethane. Cool the solution to 0 °C.

  • Reaction Execution: Add trifluoroacetic acid (10 eq) dropwise. Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., 2M NaOH) to pH > 10.

  • Extraction: Extract the aqueous solution with a suitable organic solvent such as a mixture of chloroform and isopropanol.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product can be further purified by distillation or crystallization of its salt if necessary.

Logical Relationship of Deprotection

Deprotection_Logic Start N-Boc Protected Amine Acid Acidic Conditions (e.g., TFA or HCl) Start->Acid Carbocation Formation of tert-Butyl Cation Acid->Carbocation Final_Product Free Amine (this compound) Acid->Final_Product Gas Release of CO2 and Isobutylene Carbocation->Gas

Figure 3: Logical flow of the Boc-deprotection step.

An In-depth Technical Guide to the Physical Characteristics of 2-(Morpholin-2-yl)ethanol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available physical characteristics of 2-(Morpholin-2-yl)ethanol and its closely related isomers and salts. Due to a notable scarcity of published data for this compound, this document also includes detailed information on 2-(Morpholin-4-yl)ethanol and this compound hydrochloride to provide a valuable comparative resource for researchers.

Introduction

This compound is a chemical compound of interest in various research and development sectors. However, a thorough review of scientific literature and chemical databases reveals a significant lack of available data regarding its specific physical properties. In contrast, its structural isomer, 2-(Morpholin-4-yl)ethanol, and its hydrochloride salt, this compound hydrochloride, are more extensively characterized. This guide aims to consolidate the available information on these related compounds to offer a useful reference point for scientists working with morpholine derivatives.

Comparative Physical Characteristics

The following table summarizes the key physical and chemical properties of this compound, 2-(Morpholin-4-yl)ethanol, and this compound hydrochloride. The data for this compound is largely theoretical or unavailable, underscoring the need for further experimental characterization.

PropertyThis compound2-(Morpholin-4-yl)ethanolThis compound hydrochloride
CAS Number Not found622-40-2[1][2][3]857214-74-5[4][5]
Molecular Formula C6H13NO2C6H13NO2[1][2][6]C6H14ClNO2[4]
Molecular Weight 131.17 g/mol 131.17 g/mol [1][2][6]167.63 g/mol [4]
Appearance Not availableClear colorless to yellow liquid[1][2][3]Colorless crystal or crystalline powder[4]
Melting Point Not available-1 °C[1][2]~185-190 °C[4]
Boiling Point Not available227 °C at 757 mmHg[1][2]Not available
Density Not available1.083 g/mL at 25 °C[1][2]Not available
Solubility in Water Not availableMiscible[1][2]Soluble[4]
Refractive Index Not availablen20/D 1.476[1][2]Not available

Experimental Protocols for Physical Characterization

The following are detailed, generalized methodologies for determining the key physical properties of a liquid organic compound like this compound.

Determination of Melting Point (for solid derivatives like the hydrochloride salt)

The melting point of a solid compound can be determined using the capillary tube method with a melting point apparatus.[7][8][9][10]

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle.

  • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[10]

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[9]

  • Record the temperature at which the first drop of liquid is observed (the onset of melting).

  • Record the temperature at which the last solid crystal melts (the completion of melting). The melting point is reported as this range.

Determination of Boiling Point

The boiling point of a liquid can be determined using a micro boiling point or distillation method.[11][12][13][14][15]

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating mantle or oil bath

  • Beaker

Procedure:

  • Add a small volume (a few milliliters) of the liquid sample into a small test tube.

  • Place a capillary tube, with its sealed end facing up, into the test tube containing the liquid.

  • Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Immerse the assembly in a heating bath (e.g., oil bath).

  • Heat the bath gradually while stirring to ensure uniform temperature distribution.

  • Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Note the temperature at which a rapid and continuous stream of bubbles emerges. This is the boiling point of the liquid.[13]

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or a digital density meter.[16][17][18][19]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Clean and dry the pycnometer thoroughly and weigh it empty on an analytical balance (m1).

  • Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. Insert the stopper and allow any excess liquid to exit through the capillary.

  • Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

  • Dry the outside of the pycnometer and weigh it (m2).

  • Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., distilled water) at the same temperature and weigh it (m3).

  • The density of the sample liquid (ρ_sample) is calculated using the formula: ρ_sample = ((m2 - m1) / (m3 - m1)) * ρ_water

Determination of Solubility in Water

A common method to determine the solubility of a compound in water is the shake-flask method.[20][21][22]

Apparatus:

  • Conical flasks with stoppers

  • Shaking incubator or magnetic stirrer

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of the solid or liquid solute to a known volume of distilled water in a conical flask.

  • Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the solution to stand to let any undissolved solute settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any solid particles.

  • Determine the concentration of the solute in the filtered saturated solution using a suitable analytical technique.

  • The determined concentration is the solubility of the compound at that temperature.

Visualized Workflow for Physical Characterization

The following diagram illustrates a general workflow for the physical characterization of a new chemical compound.

G cluster_0 Physical Characterization Workflow A Compound Synthesis and Purification B Purity Assessment (e.g., NMR, HPLC, GC-MS) A->B C Appearance Determination (Color, Physical State) B->C D Melting Point Determination C->D Parallel Analysis E Boiling Point Determination C->E Parallel Analysis F Density Measurement C->F Parallel Analysis G Solubility Profiling (Aqueous and Organic Solvents) C->G Parallel Analysis H Data Compilation and Reporting D->H E->H F->H G->H

A general workflow for the physical characterization of a chemical compound.

References

Solubility of 2-(Morpholin-2-yl)ethanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Morpholin-2-yl)ethanol, a versatile building block in pharmaceutical and chemical synthesis. Due to its unique structural features, understanding its solubility profile in various organic solvents is critical for its effective use in reaction chemistry, formulation development, and purification processes. This document compiles available solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be soluble in one another. This compound possesses both a polar morpholine ring and a hydroxyl group, capable of hydrogen bonding, as well as a nonpolar ethyl backbone. This amphiphilic nature dictates its solubility across a range of solvents with varying polarities.

Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on chemical supplier information and safety data sheets, a qualitative understanding of its solubility has been established. The following table summarizes the available information.

SolventChemical FormulaPolaritySolubility Profile
WaterH₂OHighMiscible[1][2]
EthanolC₂H₅OHHighSoluble[3]
MethanolCH₃OHHighSlightly Soluble[1][4]
Ether (Diethyl ether)(C₂H₅)₂OLowSoluble[5]
ChloroformCHCl₃MediumSlightly Soluble[1][4]
Ethyl AcetateC₄H₈O₂MediumSlightly Soluble[1][4]

It is important to note that "soluble" and "slightly soluble" are qualitative terms and the actual solubility can be influenced by factors such as temperature and the presence of impurities. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent. The following protocol outlines the general steps involved.

1. Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Apparatus for quantitative analysis (e.g., HPLC, GC, UV-Vis spectrophotometer)

  • Syringes and filters (pore size appropriate to remove undissolved solids)

2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The temperature should be carefully controlled and recorded as solubility is temperature-dependent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifugation is recommended to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. To avoid aspirating any solid particles, the syringe tip should be positioned well below the liquid surface but above the sedimented solid.

  • Filtration: Immediately filter the collected sample through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

  • Dilution (if necessary): Depending on the concentration of the saturated solution and the analytical method's linear range, the sample may need to be diluted with the same solvent.

  • Quantitative Analysis: Analyze the concentration of this compound in the filtered (and possibly diluted) sample using a pre-validated analytical method.

  • Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

experimental_workflow start Start prepare Prepare Supersaturated Solution start->prepare equilibrate Equilibrate at Constant Temperature prepare->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate sample Sample Supernatant separate->sample filter Filter Sample sample->filter analyze Quantitative Analysis (e.g., HPLC, GC) filter->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While comprehensive quantitative data remains sparse, the provided qualitative information and the detailed experimental protocol for the shake-flask method offer a strong starting point for researchers and drug development professionals. For critical applications, it is imperative to perform precise solubility measurements under the specific conditions of interest. The visualized workflow for this determination serves as a practical guide for laboratory execution.

References

Spectroscopic Data for 2-(Morpholin-2-yl)ethanol: A Technical Note on Data Availability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

It is crucial to distinguish 2-(Morpholin-2-yl)ethanol from its well-documented isomer, 2-(Morpholin-4-yl)ethanol , also known as 2-Morpholinoethanol. The majority of available spectroscopic data under the general name "morpholinoethanol" pertains to the 4-substituted isomer, where the ethanol group is attached to the nitrogen atom of the morpholine ring.

Compound Identification

Compound NameThis compound
Structure this compound
CAS Number 132995-76-7
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol

While specific experimental data is not available, a general experimental workflow for acquiring such data is presented below. This workflow represents a standard approach for the characterization of a novel or sparsely documented chemical compound.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the spectroscopic characterization of a synthesized or acquired chemical compound like this compound.

experimental_workflow Figure 1. General Experimental Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation sample Compound Synthesis/ Acquisition purification Purification (e.g., Chromatography, Recrystallization) sample->purification dissolution Dissolution in Appropriate Deuterated Solvent (for NMR) purification->dissolution ir IR Spectroscopy purification->ir ms Mass Spectrometry (e.g., ESI, GC-MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) dissolution->nmr processing Data Processing and Peak Assignment nmr->processing ir->processing ms->processing structure Structure Elucidation and Confirmation processing->structure report Reporting and Documentation structure->report

Caption: Figure 1. A generalized workflow for obtaining and interpreting spectroscopic data for a chemical compound.

Methodologies for Spectroscopic Analysis

Should a sample of this compound be available, the following standard protocols would be employed to acquire the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The sample would be dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The spectrum would be acquired on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane). Expected signals would include multiplets for the morpholine ring protons, a triplet for the methylene group adjacent to the hydroxyl group, and a triplet for the methylene group attached to the morpholine ring.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be acquired to determine the number of unique carbon environments. Chemical shifts would be referenced to the deuterated solvent.

  • 2D NMR (COSY, HSQC): To aid in the definitive assignment of proton and carbon signals, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be conducted.

Infrared (IR) Spectroscopy

An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. Key expected vibrational bands would include a broad O-H stretch (around 3300 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), and C-O and C-N stretching bands in the fingerprint region.

Mass Spectrometry (MS)

The molecular weight and fragmentation pattern of the compound would be determined using a mass spectrometer. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable. The molecular ion peak [M+H]⁺ or [M]⁺ would be expected, corresponding to the molecular weight of the compound.

Conclusion

An In-depth Technical Guide to 2-(Morpholin-2-yl)ethanol: Synthesis, History, and Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Morpholin-2-yl)ethanol, a fine chemical intermediate belonging to the class of 2-substituted morpholines. While specific historical records on the discovery of this particular isomer are not extensively documented in publicly available literature, this guide contextualizes its significance through the broader history of the morpholine scaffold in medicinal chemistry and outlines plausible, modern synthetic routes based on established methodologies for analogous compounds.

Introduction and Historical Context

The morpholine ring is a privileged scaffold in drug discovery, valued for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates. Its unique structure, featuring both a basic nitrogen and a polar ether oxygen, allows for improved aqueous solubility and metabolic stability. Historically, morpholine and its derivatives have been integral to the development of a wide array of therapeutics, particularly in the realm of central nervous system (CNS) disorders, where they can improve blood-brain barrier permeability.

While the 4-substituted morpholine isomer, 2-(Morpholin-4-yl)ethanol (also known as N-(2-Hydroxyethyl)morpholine), is widely documented and utilized, the 2-substituted isomer, this compound, represents a more specialized building block. Its development is intrinsically linked to the advancement of asymmetric synthesis techniques that allow for precise control over the stereocenter at the C-2 position of the morpholine ring. Such chiral morpholines are crucial intermediates for creating complex, bioactive molecules.

Physicochemical and Identification Data

Quantitative data for this compound and its common synthetic precursor are summarized below.

PropertyThis compound Hydrochloridetert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (N-Boc protected intermediate)
CAS Number 857214-74-5913642-78-1
Molecular Formula C₆H₁₄ClNO₂C₁₁H₂₁NO₄
Molecular Weight 167.63 g/mol 231.29 g/mol
Appearance Colorless crystal or crystalline powderNot specified
Melting Point ~185-190 °CNot specified
Solubility Soluble in water and common organic solvents (alcohols, ethers)Not specified
IUPAC Name 2-(Morpholin-2-yl)ethan-1-ol hydrochloridetert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate

Plausible Synthetic Pathways and Experimental Protocols

Due to the limited specific literature on the synthesis of this compound, this section details two plausible and well-documented modern synthetic strategies for obtaining 2-substituted morpholines. These protocols are representative of current synthetic chemistry and can be adapted for the target molecule.

Synthesis via N-Boc Protected Intermediate

A common and logical route to this compound involves the synthesis of an N-protected precursor, tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate, followed by deprotection of the Boc (tert-butoxycarbonyl) group.

G start Commercially Available Starting Materials step1 Synthesis of N-Boc Protected Morpholine start->step1 intermediate tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate step1->intermediate step2 N-Boc Deprotection (Acidic Conditions) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow via N-Boc protected intermediate.

Experimental Protocol 1: N-Boc Deprotection (General Protocol)

This protocol describes the removal of the N-Boc protecting group under acidic conditions, a standard procedure in organic synthesis.

  • Materials:

    • N-Boc protected amine (e.g., tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the N-Boc protected amine in dichloromethane.

    • Add an excess of trifluoroacetic acid (typically 25-50% v/v) to the solution at room temperature.

    • Stir the reaction mixture for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[1]

Asymmetric Hydrogenation of Dehydromorpholines

A highly efficient and stereoselective method to produce chiral 2-substituted morpholines is through the asymmetric hydrogenation of a corresponding dehydromorpholine precursor. This method utilizes a chiral catalyst to achieve high enantioselectivity.[2][3][4][5]

G precursor Dehydromorpholine Precursor (e.g., N-Cbz-2-(2-hydroxyethylidene)morpholine) step1 Asymmetric Hydrogenation (H2, 50 atm, 24h) precursor->step1 catalyst Chiral Rhodium Catalyst ([Rh(COD)2]BF4 + (R)-SKP ligand) catalyst->step1 product_chiral Chiral N-Protected This compound step1->product_chiral step2 Deprotection (e.g., Pd/C, H2) product_chiral->step2 final_product Chiral this compound step2->final_product

Caption: Asymmetric hydrogenation workflow for chiral 2-substituted morpholines.

Experimental Protocol 2: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine (Representative Protocol)

This protocol is adapted from a published procedure for the synthesis of chiral 2-substituted morpholines and illustrates the general methodology.[2]

  • Materials:

    • 2-Substituted dehydromorpholine (e.g., 2-Phenyl-3,4-dihydro-2H-1,4-oxazine)

    • [Rh(COD)₂]BF₄ (Rhodium catalyst precursor)

    • (R)-SKP (chiral bisphosphine ligand)

    • Anhydrous Dichloromethane (DCM)

    • Hydrogen gas (high pressure)

    • Stainless-steel autoclave

  • Procedure:

    • Catalyst Preparation: In an inert atmosphere glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mol%) and the (R)-SKP ligand (1.05 mol%) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

    • Substrate Preparation: In a separate vial, dissolve the 2-substituted dehydromorpholine substrate in anhydrous DCM.

    • Hydrogenation: Transfer the substrate solution to the catalyst solution. Place the resulting mixture into a stainless-steel autoclave.

    • Purge the autoclave with hydrogen gas three times, then pressurize to 50 atm of hydrogen.

    • Stir the reaction at room temperature for 24 hours.

    • Work-up: Carefully release the pressure. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography to yield the chiral 2-substituted morpholine.[2]

Biological Significance and Applications

While no specific biological activity or signaling pathway has been directly attributed to this compound in the reviewed literature, its structural motif is of high interest in drug development. The introduction of a morpholine ring is a common strategy to improve the drug-like properties of a molecule. Specifically, C-2 substituted morpholines are key components in various experimental drugs, including inhibitors of enzymes like GSK-3β and agonists for receptors such as the dopamine D3 receptor.[4] The ethanol side chain provides a reactive handle for further chemical modification, allowing for its incorporation into larger, more complex molecules as a key building block.

Conclusion

This compound is a valuable, albeit underexplored, chemical intermediate. While its specific discovery and history are not well-documented, its importance can be inferred from the extensive use of the 2-substituted morpholine scaffold in modern medicinal chemistry. The synthetic pathways outlined in this guide, based on robust and contemporary chemical methods, provide a clear roadmap for its preparation in a laboratory setting. Further research into the unique properties and potential applications of this specific isomer could yield novel discoveries in the field of drug development and material science.

References

CAS number and molecular structure of 2-(Morpholin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical compound 2-(Morpholin-2-yl)ethanol, addressing its molecular structure, chemical identifiers, and available technical data. A significant point of clarification is the distinction between this compound and its more common structural isomer, 2-(Morpholin-4-yl)ethanol, for which a greater volume of public data exists. This document is intended for researchers, scientists, and professionals in drug development.

Compound Identification and Isomerism

This compound is a heterocyclic organic compound featuring a morpholine ring substituted at the C2 position with an ethanol group. It is crucial to distinguish it from its N-substituted isomer, 2-(morpholin-4-yl)ethanol, where the ethanol group is attached to the nitrogen atom at the 4-position. This structural difference significantly impacts their chemical properties and biological activities.

The primary identifier for this compound is its CAS number: 132995-76-7 .[1][2][3][4] Its hydrochloride salt is identified by CAS number 857214-74-5 .[5][6][7] In contrast, the more frequently cited isomer, 2-(morpholin-4-yl)ethanol (also known as N-(2-Hydroxyethyl)morpholine), has the CAS number 622-40-2 .[8][9][10][11]

Caption: Molecular structures and CAS numbers of the two key isomers.

Technical Data for this compound

Publicly available data for this compound and its hydrochloride salt is limited. The information is primarily confined to chemical identifiers and basic predicted properties.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

Property This compound This compound HCl
CAS Number 132995-76-7[1][12] 857214-74-5[5][6]
Molecular Formula C6H13NO2[1][4][12] C6H14ClNO2[5][6]
Molecular Weight 131.17 g/mol [1][12] 167.63 g/mol [5]
Boiling Point 235.3 ± 15.0 °C (Predicted)[12] Not Available
Density 1.019 ± 0.06 g/cm³ (Predicted)[12] Not Available
pKa 14.87 ± 0.10 (Predicted)[12] Not Available
Storage Temperature 2-8°C[12] -4°C to -20°C[7]
Appearance Not Available Colorless crystal or crystalline powder[5]
Solubility Not Available Soluble in water and common organic solvents[5]

| Melting Point | Not Available | ~185-190°C[5] |

Experimental Protocols

G cluster_note Protocol Note reagents 2-Morpholine Ethanol reactor Reaction Vessel reagents->reactor Step 1: Reaction hcl Hydrochloric Acid hcl->reactor Step 2: Acid Treatment product This compound Hydrochloride reactor->product Yields note Note: The specific starting materials to selectively produce the 2-yl isomer are not detailed in the source. The reaction of 'morpholine and ethanol' would conventionally yield the 4-yl isomer.

Caption: General workflow for hydrochloride salt formation, with a note on ambiguity.

In-Depth Profile of the Isomer: 2-(Morpholin-4-yl)ethanol (CAS 622-40-2)

Given the scarcity of data on the 2-yl isomer, this section provides a detailed guide to the well-documented 4-yl isomer, 2-(Morpholin-4-yl)ethanol, as a valuable reference for researchers working with related structures.

This compound is a colorless to yellow liquid used as an intermediate in organic synthesis, particularly in the pharmaceutical industry.[11] For example, it is a derivative of morpholine used in preparing ester prodrugs of naproxen.[10][11] It has also been shown to induce DNA repair in primary cultures of rat hepatocytes.[10]

Table 2: Quantitative Physicochemical Data for 2-(Morpholin-4-yl)ethanol

Property Value Source(s)
CAS Number 622-40-2 [8][9]
Molecular Formula C6H13NO2 [8][13]
Molecular Weight 131.17 g/mol [8]
Appearance Clear colorless to yellow liquid [11]
Melting Point -1 °C [13][14]
Boiling Point 223-225 °C [13]
Density 1.083 g/mL at 25 °C [14][15]
Refractive Index n20/D 1.476 [14][15]
Flash Point 211 °F (~99.4 °C) [14]
Water Solubility Miscible [14]
pH 10.7 (100g/L solution at 20°C) [14][15]

| LogP | -1.32 at 25°C |[15] |

Table 3: Toxicological Data for 2-(Morpholin-4-yl)ethanol

Test Species Route Value Source(s)
LD50 Rat Oral 5500 mg/kg [16]
LD50 Guinea Pig Dermal 2500 mg/kg [16]
LD50 Rabbit Skin >16 g/kg [16]
Draize Test Rabbit Eye 20 mg (Severe) [16]

| Draize Test | Rabbit | Eye | 20 mg/24H (Moderate) |[16] |

Summary and Conclusion

This compound (CAS 132995-76-7) is a distinct chemical entity for which detailed public data, particularly regarding experimental protocols and biological activity, is sparse. Researchers must exercise caution to distinguish it from its widely documented N-substituted isomer, 2-(morpholin-4-yl)ethanol (CAS 622-40-2). While the fundamental properties of the 2-yl isomer can be predicted, further empirical studies are required to fully characterize its physicochemical behavior, reactivity, and potential applications in drug development and other scientific fields. This guide provides the available data for the specified compound and offers a comprehensive profile of its common isomer as a critical reference point.

References

The Untapped Potential: A Technical Guide to the Prospective Biological Activity of 2-(Morpholin-2-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The morpholine nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its advantageous physicochemical properties often impart improved solubility, metabolic stability, and target engagement. While derivatives of N-substituted (morpholin-4-yl) and C-4 substituted morpholines have been extensively explored, a significant knowledge gap exists concerning the biological activities of derivatives stemming from the C-2 position, specifically 2-(Morpholin-2-yl)ethanol. This technical guide aims to illuminate the potential biological activities of this underexplored scaffold. Drawing upon the rich pharmacology of the broader morpholine class and related ethanolamine-containing compounds, we will project potential therapeutic applications, outline relevant experimental methodologies, and provide a framework for future research and development in this promising area.

Introduction: The Case for this compound Derivatives

The morpholine ring is a privileged scaffold in drug discovery, valued for its ability to enhance pharmacokinetic and pharmacodynamic properties.[1][2] Its incorporation into molecules can lead to improved aqueous solubility, metabolic stability, and favorable interactions with biological targets through hydrogen bonding and dipolar interactions.[1] A vast body of research details the diverse biological activities of N-substituted morpholine derivatives, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) applications.[1][3][4][5]

However, the substitution pattern on the morpholine ring profoundly influences its biological effects. While N-substitution (position 4) is common, C-substitution offers a distinct vector for structural modification, potentially leading to novel pharmacological profiles. The this compound scaffold, with a hydroxyethyl group at a carbon atom adjacent to the oxygen, presents a unique combination of a polar hydroxyl group and a chiral center, offering opportunities for stereospecific interactions with biological targets.

Despite a thorough review of the scientific literature, specific data on the biological activities of this compound derivatives are scarce. This guide, therefore, extrapolates potential activities based on the known pharmacology of related morpholine and ethanolamine structures, providing a roadmap for pioneering research in this area.

Projected Biological Activities and Therapeutic Targets

Based on the established pharmacology of the morpholine moiety and the ethanolamine pharmacophore, several key therapeutic areas present themselves as primary targets for the investigation of this compound derivatives.

Anticancer Activity

Morpholine derivatives have demonstrated significant potential as anticancer agents through various mechanisms.[3][6][7] The morpholine ring is a key component of several kinase inhibitors, including the PI3K inhibitor GDC-0941 and the mTOR inhibitor Torin1.

  • Projected Mechanism of Action: Derivatives of this compound could be designed to target key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. The hydroxyl group of the ethanol moiety could serve as a crucial hydrogen bond donor or acceptor, enhancing binding affinity and selectivity for the kinase ATP-binding pocket. Furthermore, the chiral center at the C-2 position could allow for stereospecific interactions, potentially leading to improved potency and reduced off-target effects.

  • Potential Targets:

    • Phosphoinositide 3-kinases (PI3Ks)

    • Mammalian Target of Rapamycin (mTOR)

    • Tyrosine kinases (e.g., EGFR, VEGFR)

    • Topoisomerase II[6]

Anti-inflammatory Activity

The anti-inflammatory properties of morpholine-containing compounds are well-documented.[8][9] They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins by targeting enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]

  • Projected Mechanism of Action: this compound derivatives could act as inhibitors of key inflammatory enzymes. The morpholine ring can contribute to favorable pharmacokinetic properties, allowing for effective delivery to inflamed tissues, while modifications to the ethanol side chain could be optimized for potent and selective enzyme inhibition.

  • Potential Targets:

    • Inducible nitric oxide synthase (iNOS)

    • Cyclooxygenase-2 (COX-2)

    • Cytokines (e.g., TNF-α, IL-6)

Antimicrobial and Antifungal Activity

The morpholine scaffold is present in several antimicrobial and antifungal agents.[10] These compounds often function by disrupting cell wall synthesis or interfering with essential metabolic pathways in microorganisms.

  • Projected Mechanism of Action: The unique structural features of this compound could be exploited to design novel antimicrobial agents. The ability of the morpholine oxygen and nitrogen to form hydrogen bonds, combined with the reactivity of the terminal hydroxyl group, could be leveraged to interact with microbial enzymes or cell surface components.

  • Potential Targets:

    • Bacterial cell wall synthesis enzymes

    • Fungal ergosterol biosynthesis pathway

    • Microbial DNA gyrase and topoisomerases

Central Nervous System (CNS) Activity

The physicochemical properties of the morpholine ring, particularly its pKa and ability to improve blood-brain barrier permeability, make it an attractive scaffold for CNS drug discovery.[4][5][11]

  • Projected Mechanism of Action: Derivatives of this compound could be developed as modulators of CNS receptors and enzymes. The ethanolamine substructure is a common feature in many neurotransmitters and CNS-active drugs. Judicious modification of this scaffold could lead to compounds with activity at adrenergic, dopaminergic, or serotonergic receptors.

  • Potential Targets:

    • Adrenergic receptors (alpha and beta)[12]

    • Dopamine and serotonin transporters

    • Enzymes involved in neurodegenerative diseases

Quantitative Data Summary (Hypothetical Framework)

Due to the absence of specific experimental data for this compound derivatives in the public domain, the following tables are presented as a hypothetical framework for data presentation. Researchers entering this field can use these templates to structure their findings for clear comparison and analysis.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

Compound IDSubstitution on Ethanol MoietyTarget KinaseIC50 (nM)Cell Line
Example-1PhenylPI3KαDataMCF-7
Example-24-FluorophenylmTORDataPC-3
Example-3Pyridin-3-ylEGFRDataA549

Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives

Compound IDSubstitution on Ethanol MoietyAssayIC50 (µM)
Example-42,4-DichlorophenyliNOS InhibitionData
Example-5NaphthylCOX-2 InhibitionData
Example-6ThienylTNF-α ReleaseData

Experimental Protocols

The following sections provide detailed methodologies for key experiments that would be essential for the synthesis and biological evaluation of novel this compound derivatives.

General Synthesis of C-2 Substituted Morpholine Derivatives

The synthesis of C-2 substituted morpholines can be challenging. A potential retrosynthetic approach is outlined below.

General_Synthesis_of_C2_Substituted_Morpholines cluster_starting Starting Materials cluster_intermediates Key Intermediates cluster_final_product Final Product Amino_Alcohol Chiral Amino Alcohol Intermediate_1 N-Protected Amino Alcohol Amino_Alcohol->Intermediate_1 Protection Epoxide Substituted Epoxide Intermediate_2 Open-chain Amino Diol Intermediate_1->Intermediate_2 Ring Opening of Epoxide Final_Product C-2 Substituted Morpholine Intermediate_2->Final_Product Intramolecular Cyclization

A potential synthetic route to C-2 substituted morpholines.

Protocol:

  • N-Protection of a Chiral Amino Alcohol: To a solution of the starting chiral amino alcohol in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine). Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Epoxide Ring Opening: The N-protected amino alcohol is then reacted with a substituted epoxide in the presence of a Lewis acid or base catalyst to yield an open-chain amino diol.

  • Intramolecular Cyclization: The resulting amino diol can be cyclized to form the C-2 substituted morpholine ring. This can be achieved under various conditions, such as Mitsunobu reaction conditions or by converting the terminal hydroxyl group to a good leaving group followed by base-mediated cyclization.

  • Deprotection and Derivatization: The protecting group on the morpholine nitrogen can be removed, and the nitrogen can be further derivatized if desired. The hydroxyl group of the ethanol side chain can also be modified to generate a library of derivatives.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of synthesized compounds against a specific protein kinase (e.g., PI3K, mTOR).

Materials:

  • Recombinant human kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a white opaque microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay_Workflow Start Start: Prepare Reagents Plate_Setup Set up reaction in microplate: - Kinase - Substrate - Test Compound Start->Plate_Setup Initiate_Reaction Initiate reaction with ATP Plate_Setup->Initiate_Reaction Incubation Incubate at optimal temperature Initiate_Reaction->Incubation Stop_Reaction Stop reaction and add detection reagent Incubation->Stop_Reaction Read_Plate Read luminescence on plate reader Stop_Reaction->Read_Plate Data_Analysis Calculate % inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Workflow for an in vitro kinase inhibition assay.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

Objective: To assess the ability of synthesized compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS)

  • Test compounds dissolved in DMSO

  • Griess Reagent

  • 96-well cell culture plates

  • Spectrophotometer

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Calculate the percent inhibition of NO production and determine the IC50 value.

  • A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed inhibition is not due to cytotoxicity.

Signaling Pathway Visualizations

The following diagrams illustrate potential signaling pathways that could be modulated by this compound derivatives, based on the known activities of other morpholine-containing compounds.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTORC1

Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

NFkB_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammatory_Genes Transcription of Inflammatory Genes (iNOS, COX-2, Cytokines) NFkB->Inflammatory_Genes NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IKK Inhibitor This compound Derivative Inhibitor->IKK

Potential modulation of the NF-κB inflammatory pathway.

Conclusion and Future Directions

The this compound scaffold represents a largely unexplored area of chemical space with significant potential for the development of novel therapeutics. While direct experimental evidence is currently lacking, the known biological activities of the broader morpholine class of compounds provide a strong rationale for investigating these derivatives for anticancer, anti-inflammatory, antimicrobial, and CNS applications.

Future research should focus on the development of efficient and stereoselective synthetic routes to access a diverse library of this compound derivatives. Subsequent high-throughput screening against a panel of relevant biological targets will be crucial to identify initial lead compounds. Structure-activity relationship (SAR) studies can then be employed to optimize the potency, selectivity, and pharmacokinetic properties of these hits.

This technical guide serves as a foundational resource to stimulate and guide research into this promising, yet uncharted, territory of medicinal chemistry. The unique structural features of this compound derivatives may hold the key to unlocking new and effective treatments for a range of human diseases.

References

literature review on substituted morpholine compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Substituted Morpholine Compounds for Drug Discovery Professionals

Introduction

The morpholine scaffold, a six-membered heterocyclic ring containing nitrogen and oxygen, is a privileged structure in medicinal chemistry.[1][2] Its significance stems from its advantageous physicochemical, biological, and metabolic properties, making it a versatile building block in drug design.[2][3] The morpholine ring can improve pharmacokinetic profiles, enhance solubility, and increase the potency of drug candidates through specific molecular interactions.[4][5] Substituted morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[6][7][8] This technical guide provides a comprehensive review of substituted morpholine compounds, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), to support researchers and scientists in the field of drug development.

I. Synthesis of Substituted Morpholine Scaffolds

The creation of diverse libraries of substituted morpholines for SAR studies is enabled by a variety of robust synthetic strategies.[1] Key approaches include palladium-catalyzed reactions, multi-component reactions, and intramolecular cyclization.

A. Palladium-Catalyzed Carboamination

A concise and asymmetric method for synthesizing cis-3,5-disubstituted morpholines utilizes a palladium-catalyzed carboamination reaction.[9] This key step involves coupling a substituted ethanolamine derivative with an aryl or alkenyl bromide, generating the morpholine products as single stereoisomers in moderate to good yields.[9]

Experimental Protocol: Synthesis of cis-3,5-Disubstituted Morpholines [9]

A typical procedure involves reacting the O-allyl ethanolamine substrate (1.0 equiv) with an aryl or alkenyl bromide (R¹Br, 2.0 equiv) in the presence of sodium tert-butoxide (NaOtBu, 2.0 equiv). The reaction is catalyzed by a palladium source, such as palladium(II) acetate (Pd(OAc)₂, 2 mol %), and a phosphine ligand, like tri(2-furyl)phosphine (P(2-furyl)₃, 8 mol %). The reaction is carried out in toluene (0.4 M) at a temperature of 105 °C. Products are typically formed with a high diastereomeric ratio (>20:1) and are isolated after purification.[9]

Table 1: Synthesis of cis-3,5-Disubstituted Morpholines via Pd-Catalyzed Carboamination [9]

EntryR (Substrate)R¹ (Bromide)ProductYield (%)
1BnPh3a 71
2Bn4-MeO-C₆H₄3b 70
3Bn4-F-C₆H₄3c 66
4i-PrPh3d 65
5i-Pr4-MeO-C₆H₄3e 62

Conditions: 1.0 equiv substrate, 2.0 equiv R¹Br, 2.0 equiv NaOtBu, 2 mol % Pd(OAc)₂, 8 mol % P(2-furyl)₃, toluene (0.4 M), 105 °C. Isolated yields are an average of two experiments.

B. Copper-Catalyzed Three-Component Reaction

An efficient method for producing highly substituted, unprotected morpholines involves a copper-catalyzed three-component reaction.[10] This approach utilizes readily available vicinal amino alcohols, diverse aldehydes, and diazomalonates as starting materials.[10]

G A Amino Alcohol P A->P B Aldehyde B->P C Diazomalonate C->P D Copper Catalyst (e.g., Cu(OTf)₂) D->P Catalyzes Reaction E Highly Substituted Morpholine P->E PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Proliferation mTORC2 mTORC2 mTORC2->Akt S6K->Proliferation EIF4E->Proliferation |-- Inhibitor Morpholine-Based Inhibitors Inhibitor->PI3K |-- Inhibitor->mTORC1 |--

References

Methodological & Application

Application Notes and Protocols: The Use of 2-(Morpholin-2-yl)ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(Morpholin-2-yl)ethanol, a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutically active compounds. The inherent bifunctionality of this molecule, possessing both a secondary amine and a primary alcohol, allows for a diverse range of chemical transformations, making it an attractive scaffold for creating complex molecular architectures.

Introduction

This compound is a chiral heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid morpholine core and the presence of two reactive functional groups make it a versatile starting material for the synthesis of a variety of derivatives. The stereochemistry at the C2 position provides an opportunity for the development of enantiomerically pure compounds, a critical aspect in modern drug discovery. This document outlines key applications and provides a detailed protocol for a representative synthetic transformation.

Key Applications in Organic Synthesis

The primary utility of this compound and its derivatives lies in their role as scaffolds for the synthesis of bioactive molecules. The secondary amine can be readily N-functionalized, while the primary alcohol offers a handle for etherification, esterification, or conversion to other functional groups.

A significant application is in the synthesis of substituted morpholine analogs as receptor antagonists. For instance, the N-Boc protected form of (S)-2-(hydroxymethyl)morpholine serves as a key intermediate in the preparation of potent and selective dopamine D4 receptor antagonists.[1] This highlights the importance of this scaffold in constructing molecules with specific biological targets.

Experimental Protocols

This section provides a detailed experimental protocol for the derivatization of a protected form of this compound, a common strategy to introduce molecular diversity.

N-Arylation of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

This protocol details the copper-mediated coupling of an aryl bromide with the N-Boc protected (S)-2-(hydroxymethyl)morpholine.

Reaction Scheme:

N_Arylation cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product reactant1 Boc-(S)-2-(hydroxymethyl)morpholine product N-Aryl-Boc-(S)-2-(hydroxymethyl)morpholine reactant1->product a reactant2 Aryl Bromide (Ar-Br) reactant2->product reagent1 CuI reagent2 Me4Phen reagent3 Cs2CO3 reagent4 Toluene caption a) CuI, Me4Phen, Cs2CO3, Toluene

Figure 1: N-Arylation of Boc-protected (S)-2-(hydroxymethyl)morpholine.

Materials:

MaterialCAS Number
(S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate135065-76-8
Aryl bromideVaries
Copper(I) iodide (CuI)7681-65-4
3,4,7,8-Tetramethyl-1,10-phenanthroline (Me4Phen)1662-01-7
Cesium carbonate (Cs2CO3)534-17-8
Toluene108-88-3
Dichloromethane (CH2Cl2)75-09-2
Lithium chloride (LiCl)7447-41-8
Magnesium sulfate (MgSO4)7487-88-9
Ethyl acetate (EtOAc)141-78-6
Hexanes110-54-3

Procedure: [1]

  • To a reaction vessel, add (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq).

  • Add the corresponding aryl bromide (1.2 eq), CuI (0.2 eq), Me4Phen (0.4 eq), and Cs2CO3 (2.0 eq).

  • Add anhydrous toluene to the mixture.

  • Heat the reaction mixture at 110 °C for 18 hours.

  • After 18 hours, cool the reaction to room temperature.

  • Dilute the mixture with CH2Cl2 and wash with a 5% aqueous LiCl solution.

  • Separate the organic layer, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluting with a gradient of 5–30% EtOAc/hexanes) to yield the N-arylated product.

Quantitative Data:

ProductYield (%)
(S)-tert-butyl 2-(hydroxymethyl)-4-(4-phenoxyphenyl)morpholine-4-carboxylate14-30%
Other N-aryl derivativesVaries

Visualization of Synthetic Pathways

The following diagram illustrates a general synthetic workflow for the diversification of the this compound scaffold, starting from the commercially available N-Boc protected intermediate.

Synthetic_Workflow start Boc-(S)-2-(hydroxymethyl)morpholine step1 N-Arylation or N-Alkylation start->step1 intermediate1 N-Substituted Boc-2- (hydroxymethyl)morpholine step1->intermediate1 step2 O-Alkylation or O-Arylation (e.g., Mitsunobu) intermediate1->step2 intermediate2 N,O-Disubstituted Boc-morpholine step2->intermediate2 step3 Boc Deprotection (e.g., HCl in Dioxane) intermediate2->step3 intermediate3 N,O-Disubstituted 2-(hydroxymethyl)morpholine step3->intermediate3 step4 Reductive Amination of the secondary amine intermediate3->step4 final_product Diverse Morpholine Analogs step4->final_product

Figure 2: General workflow for the synthesis of diverse morpholine analogs.

Conclusion

This compound and its protected derivatives are valuable chiral building blocks for the synthesis of complex molecules, particularly in the field of drug discovery. The ability to selectively functionalize both the nitrogen and oxygen atoms allows for the creation of diverse chemical libraries for screening against various biological targets. The provided protocol for N-arylation serves as a foundational method that can be adapted for the synthesis of a wide range of N-substituted morpholine derivatives. Further exploration of the reactivity of this scaffold is likely to lead to the discovery of novel compounds with significant therapeutic potential.

References

2-(Morpholin-2-yl)ethanol: A Versatile C2-Substituted Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(Morpholin-2-yl)ethanol is a valuable heterocyclic building block in medicinal chemistry, offering a unique structural motif for the development of novel therapeutic agents. As a C2-substituted morpholine, it provides a distinct three-dimensional architecture compared to its more common N-substituted counterpart, 2-(morpholin-4-yl)ethanol. This structural nuance allows for the exploration of new chemical space and the generation of compounds with tailored pharmacological profiles. The morpholine ring, a privileged scaffold in drug discovery, often imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The ethanol side chain of this compound provides a convenient handle for further chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

One of the most notable applications of this building block is in the development of norepinephrine reuptake inhibitors (NRIs), exemplified by the clinical candidate edivoxetine. This highlights the potential of the this compound core to interact with key biological targets, particularly neurotransmitter transporters.

Application in Norepinephrine Reuptake Inhibitors

The primary application of this compound in medicinal chemistry to date has been in the design of selective norepinephrine reuptake inhibitors (NRIs). These agents block the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine, a neurotransmitter crucial for regulating mood, attention, and arousal.

Mechanism of Action: Norepinephrine Transporter (NET) Inhibition

The norepinephrine transporter is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating its signaling. Inhibition of NET by drugs like those derived from this compound blocks this reuptake process. This leads to a prolonged presence of norepinephrine in the synapse, enhancing its interaction with adrenergic receptors on the postsynaptic neuron. This enhanced noradrenergic signaling is the therapeutic basis for treating conditions such as depression and attention-deficit/hyperactivity disorder (ADHD).

NET_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NET->NE_reuptake Transport NE_synapse->NET Binding Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activation Drug This compound Derivative (e.g., Edivoxetine) Drug->NET Inhibition

Norepinephrine Transporter (NET) Inhibition Pathway.

Quantitative Data: Edivoxetine and Analogs

The development of edivoxetine has provided valuable quantitative data on the potency and selectivity of this compound derivatives as NRIs. While extensive public data on a wide range of analogs is limited, the available information highlights the high affinity of these compounds for the norepinephrine transporter.

CompoundTargetAssay TypeIC50 (nM)SpeciesReference
EdivoxetineNETUnbound plasma drug (biomarker)0.041Human[1]
EdivoxetineNETUnbound cerebrospinal fluid drug (biomarker)0.794Human[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the this compound building block and its subsequent derivatization, which are crucial steps in the drug discovery process.

1. Enantioselective Synthesis of (S)-2-(Morpholin-2-yl)ethanol

This protocol describes a general approach for the enantioselective synthesis of C2-functionalized morpholines, which can be adapted for the synthesis of (S)-2-(morpholin-2-yl)ethanol. The key steps involve an organocatalytic α-chlorination of an aldehyde followed by reduction and cyclization.

Synthesis_Workflow Start Acetaldehyde Derivative Step1 Organocatalytic α-chlorination Start->Step1 Intermediate1 α-Chloro Aldehyde Step1->Intermediate1 Step2 Reduction (e.g., NaBH4) Intermediate1->Step2 Intermediate2 2-Chloroethanol Derivative Step2->Intermediate2 Step3 Activation of Alcohol (e.g., Tf2O, lutidine) Intermediate2->Step3 Intermediate3 Activated Intermediate Step3->Intermediate3 Step4 Cyclization with Aminoethanol Intermediate3->Step4 Product (S)-2-(Morpholin-2-yl)ethanol Derivative Step4->Product

Enantioselective Synthesis Workflow.

Materials:

  • Acetaldehyde derivative (e.g., benzyloxyacetaldehyde)

  • Organocatalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine)

  • Chlorinating agent (e.g., N-chlorosuccinimide)

  • Reducing agent (e.g., Sodium borohydride)

  • Activating agent (e.g., Trifluoromethanesulfonic anhydride)

  • Base (e.g., 2,6-Lutidine)

  • Aminoethanol

  • Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • α-Chlorination: To a solution of the acetaldehyde derivative in an anhydrous solvent at low temperature (e.g., -20 °C), add the organocatalyst followed by the chlorinating agent. Stir the reaction mixture until completion, monitored by TLC.

  • Reduction: Quench the reaction and add the reducing agent portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the aldehyde is completely reduced.

  • Activation and Cyclization: Isolate the crude 2-chloroethanol derivative. Dissolve it in an anhydrous solvent and cool to -78 °C. Add the base followed by the activating agent. After a short period, add aminoethanol and allow the reaction to slowly warm to room temperature.

  • Purification: Quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the desired enantiomerically enriched this compound derivative.

2. N-Alkylation of this compound

This protocol outlines the N-alkylation of the morpholine nitrogen using an alkyl halide.

N_Alkylation_Workflow Start This compound Reaction N-Alkylation (SN2) Start->Reaction Reagents Alkyl Halide (R-X) Base (e.g., K2CO3) Solvent (e.g., DMF) Reagents->Reaction Product N-Alkyl-2-(morpholin-2-yl)ethanol Reaction->Product

N-Alkylation Reaction Workflow.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., Potassium carbonate, Triethylamine)

  • Solvent (e.g., N,N-Dimethylformamide, Acetonitrile)

Procedure:

  • To a solution of this compound in the chosen solvent, add the base.

  • Add the alkyl halide dropwise at room temperature.

  • Heat the reaction mixture (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, quench with water, and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-alkylated derivative.

3. O-Etherification of this compound (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage at the hydroxyl group of the ethanol side chain.

O_Etherification_Workflow Start This compound Step1 Deprotonation (e.g., NaH) Start->Step1 Intermediate Alkoxide Step1->Intermediate Step2 SN2 Reaction with Alkyl Halide (R-X) Intermediate->Step2 Product 2-(2-Alkoxyethyl)morpholine Step2->Product

Williamson Ether Synthesis Workflow.

Materials:

  • N-protected this compound (to avoid N-alkylation)

  • Strong base (e.g., Sodium hydride)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran, N,N-Dimethylformamide)

Procedure:

  • To a suspension of the strong base in an anhydrous aprotic solvent under an inert atmosphere, add a solution of N-protected this compound dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for a short period to ensure complete deprotonation.

  • Add the alkyl halide to the resulting alkoxide solution.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography to yield the desired ether.

  • If necessary, deprotect the morpholine nitrogen to obtain the final product.

This compound serves as a valuable and versatile building block in medicinal chemistry. Its successful incorporation into norepinephrine reuptake inhibitors like edivoxetine demonstrates its potential for creating potent and selective ligands for challenging biological targets. The synthetic protocols outlined provide a foundation for the creation of diverse libraries of compounds based on this scaffold, enabling further exploration of its therapeutic potential in various disease areas. The unique stereochemical and conformational properties of C2-substituted morpholines will likely continue to inspire the design of next-generation therapeutics.

References

Application Notes and Protocols for N-Alkylation with 2-(Morpholin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of secondary amines using 2-(Morpholin-2-yl)ethanol via a sustainable borrowing hydrogen strategy. This methodology offers an efficient and atom-economical approach for the synthesis of N-substituted morpholine derivatives, which are significant structural motifs in medicinal chemistry.

Introduction

N-alkylated morpholines are prevalent scaffolds in a wide range of pharmaceuticals and bioactive molecules due to their favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Traditional methods for N-alkylation often rely on the use of alkyl halides, which can lead to the formation of stoichiometric waste and undesired side products. Modern synthetic strategies, such as the borrowing hydrogen (BH) or hydrogen autotransfer (HA) methodology, utilize alcohols as alkylating agents, with water being the only byproduct, offering a greener alternative.[2]

This protocol details a hypothetical application of the borrowing hydrogen principle for the N-alkylation of a model secondary amine, such as morpholine, using this compound. In this transformation, a ruthenium-based catalyst facilitates the in-situ oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine to form an iminium ion. Subsequent reduction of this intermediate by the catalyst, using the hydrogen borrowed from the initial alcohol oxidation, yields the desired N-alkylated product.

Reaction Principle: Borrowing Hydrogen Catalytic Cycle

The proposed catalytic cycle for the N-alkylation of an amine with this compound is depicted below. The cycle involves the temporary dehydrogenation of the alcohol to form an aldehyde, which then reacts with the amine. The catalyst subsequently facilitates the reduction of the resulting iminium ion to furnish the final product and regenerate the catalyst.

Borrowing Hydrogen Catalytic Cycle Proposed Catalytic Cycle for Borrowing Hydrogen N-Alkylation cluster_0 Catalytic Cycle [Ru]-H [Ru]-H (Active Catalyst) R-CHO Intermediate Aldehyde [Ru]-H->R-CHO Dehydrogenation Iminium Iminium Ion [R-CH=NR'2]+ R-CH2OH This compound (Alcohol) R-CHO->Iminium Condensation R'2NH Secondary Amine Product N-Alkylated Product Iminium->Product Reduction [Ru] [Ru] (Pre-catalyst) Product->[Ru] Catalyst Regeneration [Ru]->[Ru]-H H2 source

Caption: Proposed catalytic cycle for Borrowing Hydrogen N-alkylation.

Experimental Protocol

This protocol describes the N-alkylation of a generic secondary amine with this compound.

Materials and Reagents
  • This compound (Substrate)

  • Secondary Amine (e.g., Morpholine, Piperidine)

  • [Ru(p-cymene)Cl₂]₂ (Catalyst precursor)

  • Xantphos (Ligand)

  • Potassium tert-butoxide (Base)

  • Anhydrous Toluene (Solvent)

  • Dichloromethane (for extraction)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Equipment
  • Oven-dried Schlenk flask

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Separatory funnel

  • Standard laboratory glassware

Experimental Workflow

The overall experimental workflow is outlined in the diagram below, from reaction setup to product purification and analysis.

Experimental_Workflow Experimental Workflow for N-Alkylation A Reaction Setup (Inert Atmosphere) B Catalyst Pre-formation (Ru-complex, Ligand, Base in Toluene) A->B C Addition of Reactants (this compound, Amine) B->C D Reaction (Heating under Reflux) C->D E Reaction Monitoring (TLC) D->E F Work-up (Quenching, Extraction, Washing) E->F Upon Completion G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Caption: General experimental workflow for N-alkylation.

Procedure
  • Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add [Ru(p-cymene)Cl₂]₂ (0.02 mmol), Xantphos (0.04 mmol), and potassium tert-butoxide (1.0 mmol).

  • Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.[2]

  • Reaction Mixture: To the flask containing the pre-formed catalyst, add the secondary amine (1.0 mmol) followed by this compound (1.2 mmol).

  • Reaction: Heat the reaction mixture to 110 °C and stir under reflux for 24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Dichloromethane:Methanol 9:1 with 1% triethylamine).[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (15 mL) followed by brine (15 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure N-alkylated product.

Data Presentation

The following table summarizes hypothetical quantitative data for the N-alkylation of various secondary amines with this compound based on typical outcomes for borrowing hydrogen reactions.

EntrySecondary AmineProductReaction Time (h)Yield (%)
1Morpholine4-(2-(Morpholin-2-yl)ethyl)morpholine2485
2Piperidine1-(2-(Morpholin-2-yl)ethyl)piperidine2482
3Pyrrolidine1-(2-(Morpholin-2-yl)ethyl)pyrrolidine2478
4N-Methylpiperazine1-Methyl-4-(2-(morpholin-2-yl)ethyl)piperazine2488
Alternative Method: Reductive Amination

An alternative and widely used method for N-alkylation is reductive amination.[3][4] This would involve a two-step, one-pot procedure:

  • Oxidation: Oxidation of this compound to the corresponding aldehyde, (morpholin-2-yl)acetaldehyde, using a mild oxidizing agent.

  • Reductive Amination: The in-situ generated aldehyde reacts with a secondary amine to form an iminium ion, which is then reduced by a suitable reducing agent like sodium triacetoxyborohydride to yield the N-alkylated product.[5][6]

Safety Precautions
  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Potassium tert-butoxide is a strong base and is moisture-sensitive; handle under an inert atmosphere.

  • Ruthenium catalysts can be toxic; avoid inhalation and skin contact.[2]

  • The reaction is performed at an elevated temperature; use appropriate caution.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The borrowing hydrogen strategy provides a modern and efficient method for the N-alkylation of secondary amines using this compound. This protocol offers a sustainable alternative to traditional alkylation methods and is applicable to the synthesis of a variety of N-substituted morpholine derivatives relevant to drug discovery and development. The reaction conditions provided can be optimized for different substrates to achieve higher yields and shorter reaction times.

References

Application Notes and Protocols for 2-(Morpholin-2-yl)ethanol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine and its derivatives are a well-established class of compounds in the agrochemical industry, renowned for their potent fungicidal properties.[1][2] These compounds primarily act by inhibiting ergosterol biosynthesis in fungi, a crucial component of their cell membranes.[1][3] This application note explores the potential of 2-(Morpholin-2-yl)ethanol as a novel candidate in agrochemical research, providing detailed protocols for its synthesis and evaluation as a fungicide, plant growth regulator, and herbicide. While direct agrochemical research on this compound is not extensively documented, its structural similarity to known active morpholine derivatives suggests its potential as a valuable scaffold for the development of new crop protection agents.

Potential Applications

Based on the known bioactivities of morpholine derivatives, this compound is a promising candidate for investigation in the following areas:

  • Fungicide Development: As a morpholine derivative, it is hypothesized that this compound could inhibit fungal growth by disrupting sterol biosynthesis.[4][5]

  • Plant Growth Regulation: Certain morpholine-containing compounds have been shown to influence plant growth and development.[2][6]

  • Herbicide Discovery: The morpholine ring is present in some herbicidal compounds, suggesting that derivatives of this compound could exhibit phytotoxic activity.[2]

Experimental Protocols

Synthesis of this compound

This protocol is a proposed synthetic route adapted from known methods for synthesizing substituted morpholines.

Materials:

  • 2-Amino-1,4-butanediol

  • Chloroacetaldehyde dimethyl acetal

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Cyclization: In a round-bottom flask, dissolve 2-Amino-1,4-butanediol in methanol. Add chloroacetaldehyde dimethyl acetal and stir the mixture at room temperature for 24 hours.

  • Reduction: Cool the reaction mixture to 0°C and slowly add sodium borohydride in portions. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Acidification and Work-up: Quench the reaction by the slow addition of 1 M HCl until the pH is acidic. Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Basification and Extraction: Redissolve the residue in water and basify with 2 M NaOH until the pH is >10. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel.

Antifungal Activity Assay (In Vitro)

This protocol describes a method for evaluating the in vitro antifungal activity of this compound against common plant pathogenic fungi.[7][8]

Materials:

  • This compound

  • Potato Dextrose Agar (PDA)

  • Selected fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

  • Dimethyl sulfoxide (DMSO)

  • Positive control (e.g., Fenpropimorph)

  • Incubator

Procedure:

  • Preparation of Fungal Cultures: Grow the selected fungal pathogens on PDA plates at 25°C until the mycelium covers the plate.

  • Preparation of Test Compound Solutions: Prepare a stock solution of this compound in DMSO. Make serial dilutions to obtain the desired test concentrations (e.g., 10, 50, 100, 200 µg/mL).

  • Agar Well Diffusion Assay:

    • Pour molten PDA into sterile petri dishes and allow it to solidify.

    • Inoculate the agar surface with a mycelial plug (5 mm diameter) taken from the edge of an actively growing fungal culture.

    • Create a well (5 mm diameter) in the center of the agar plate using a sterile cork borer.

    • Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, or DMSO (negative control) into the well.

  • Incubation and Data Collection: Incubate the plates at 25°C for 3-7 days. Measure the diameter of the zone of inhibition (in mm) around the well.

  • Data Analysis: Compare the zone of inhibition of the test compound with the positive and negative controls. Calculate the Minimum Inhibitory Concentration (MIC).

Plant Growth Regulation Assay

This protocol outlines a method to assess the effect of this compound on seed germination and seedling growth.[1][9]

Materials:

  • This compound

  • Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce)

  • Sterile petri dishes

  • Sterile filter paper

  • Distilled water

  • Plant growth chamber

Procedure:

  • Preparation of Test Solutions: Prepare aqueous solutions of this compound at various concentrations (e.g., 1, 10, 50, 100 µM). Use distilled water as a negative control.

  • Seed Sterilization and Plating:

    • Surface sterilize the seeds with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and rinse thoroughly with sterile distilled water.

    • Place two layers of sterile filter paper in each petri dish.

    • Pipette 5 mL of the respective test solution or control onto the filter paper.

    • Evenly place a known number of seeds (e.g., 50) on the moistened filter paper.

  • Incubation and Observation:

    • Seal the petri dishes with parafilm and place them in a plant growth chamber with controlled light and temperature conditions (e.g., 16h light/8h dark photoperiod at 22°C).

    • After 7-10 days, record the germination percentage, root length, and shoot length of the seedlings.

  • Data Analysis: Statistically compare the germination rate and seedling growth parameters between the treatments and the control.

Herbicide Activity Assay

This protocol provides a method for evaluating the potential herbicidal activity of this compound on a model weed species.[10][11]

Materials:

  • This compound

  • Seeds of a model weed (e.g., Lolium rigidum, Amaranthus retroflexus)

  • Pots with sterile soil mix

  • Greenhouse or controlled environment chamber

  • Spray bottle

  • Wetting agent (e.g., Tween 20)

  • Positive control (e.g., Glyphosate)

Procedure:

  • Plant Growth: Sow the weed seeds in pots and grow them in a greenhouse until they reach the 2-4 leaf stage.

  • Preparation of Spray Solutions: Prepare aqueous solutions of this compound at different concentrations (e.g., 100, 500, 1000 µM) containing a wetting agent (0.1% v/v). Use water with the wetting agent as a negative control.

  • Herbicide Application:

    • Spray the plants evenly with the test solutions, positive control, or negative control until the foliage is thoroughly wet.

    • Ensure each treatment group has an adequate number of replicate pots.

  • Observation and Assessment:

    • Return the pots to the greenhouse and observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) over 14-21 days.

    • At the end of the observation period, visually score the percentage of plant damage and measure the fresh and dry weight of the above-ground biomass.

  • Data Analysis: Compare the phytotoxicity scores and biomass measurements between the treated and control groups.

Data Presentation

Quantitative data from the above protocols should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Antifungal Activity of this compound

Concentration (µg/mL)Mean Zone of Inhibition (mm) ± SD
Fusarium oxysporum
10Data
50Data
100Data
200Data
Positive ControlData
Negative Control (DMSO)Data
Botrytis cinerea
10Data
50Data
100Data
200Data
Positive ControlData
Negative Control (DMSO)Data

Table 2: Effect of this compound on Lettuce Seedling Growth

Concentration (µM)Germination (%)Mean Root Length (cm) ± SDMean Shoot Length (cm) ± SD
0 (Control)DataDataData
1DataDataData
10DataDataData
50DataDataData
100DataDataData

Table 3: Herbicidal Efficacy of this compound on Lolium rigidum

Concentration (µM)Visual Damage (%)Mean Fresh Weight (g) ± SDMean Dry Weight (g) ± SD
0 (Control)DataDataData
100DataDataData
500DataDataData
1000DataDataData
Positive ControlDataDataData

Visualizations

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ignosterol Ignosterol Lanosterol->Ignosterol Δ14-reductase Ergosterol Ergosterol Ignosterol->Ergosterol Δ8→Δ7-isomerase Morpholines Morpholine Fungicides Lanosterol -> Ignosterol Lanosterol -> Ignosterol Morpholines->Lanosterol -> Ignosterol Ignosterol -> Ergosterol Ignosterol -> Ergosterol Morpholines->Ignosterol -> Ergosterol

Caption: Inhibition of Ergosterol Biosynthesis by Morpholine Fungicides.

Agrochemical_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Hit Identification Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification Antifungal Antifungal Assay Purification->Antifungal PGR Plant Growth Regulation Assay Purification->PGR Herbicide Herbicide Assay Purification->Herbicide Data Data Collection & Analysis Antifungal->Data PGR->Data Herbicide->Data Hit Hit Compound Identification Data->Hit

Caption: Experimental Workflow for Agrochemical Screening.

SAR_Concept Core Morpholine Scaffold Derivatives Chemical Modifications (e.g., at position 2) Core->Derivatives Bioactivity Observed Bioactivity (Fungicidal, Herbicidal, etc.) Derivatives->Bioactivity SAR Structure-Activity Relationship (SAR) Derivatives->SAR Bioactivity->SAR

Caption: Concept of Structure-Activity Relationship (SAR) in Agrochemical Discovery.

References

Application Notes and Protocols: Synthesis of Chiral Morpholine Derivatives from 2-(Morpholin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine and its derivatives are pivotal structural motifs in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability. The introduction of chirality into the morpholine scaffold can lead to stereospecific interactions with biological targets, significantly improving potency and reducing off-target effects. This document provides detailed protocols for the synthesis of chiral morpholine derivatives starting from the readily available, racemic 2-(Morpholin-2-yl)ethanol. Two primary strategies are presented: classical chiral resolution and direct asymmetric synthesis via derivatization with chiral auxiliaries. These methods offer pathways to enantiomerically enriched morpholine derivatives for use in drug discovery and development. Chiral morpholines are integral components of various biologically active compounds, targeting a range of receptors and enzymes.[1][2]

Strategic Approaches to Chiral Morpholine Derivatives from this compound

The synthesis of chiral morpholine derivatives from racemic this compound can be approached through two main routes:

  • Chiral Resolution of Racemic this compound: This classical method involves the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

  • Asymmetric Synthesis via Derivatization: This strategy involves the derivatization of the hydroxyl or the secondary amine functionality of this compound with a chiral auxiliary, followed by separation of the diastereomers and subsequent removal of the auxiliary.

The following sections provide detailed protocols for these approaches.

Chiral Resolution of Racemic this compound

This protocol describes the resolution of racemic this compound via the formation of diastereomeric salts with a chiral acid. The choice of resolving agent is critical and may require screening of several candidates.[3][4][5][6] Tartaric acid is a commonly used and readily available chiral resolving agent for amines.[4][5]

Experimental Protocol: Diastereomeric Salt Resolution

Materials:

  • Racemic this compound

  • (+)-Tartaric acid (or other suitable chiral acid)

  • Methanol

  • Ethyl acetate

  • Diethyl ether

  • 1 M Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Chiral HPLC system for enantiomeric excess determination

Procedure:

  • Salt Formation:

    • In a round-bottom flask, dissolve racemic this compound (1.0 eq.) in methanol.

    • In a separate flask, dissolve (+)-tartaric acid (0.5 eq.) in a minimal amount of warm methanol.

    • Slowly add the tartaric acid solution to the this compound solution with stirring.

    • Stir the mixture at room temperature for 1-2 hours, then slowly add ethyl acetate until the solution becomes turbid.

    • Allow the mixture to stand at room temperature, then cool to 0-4 °C to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a cold mixture of methanol and ethyl acetate, then with diethyl ether.

    • Dry the crystals under vacuum. This is the first crop of the diastereomeric salt.

    • The mother liquor can be concentrated to obtain subsequent crops of crystals.

  • Liberation of the Chiral Amine:

    • Suspend the isolated diastereomeric salt in water and add 1 M sodium hydroxide solution until the pH is basic (pH > 10).

    • Extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess (e.e.) of the resolved product by chiral HPLC analysis.

Data Presentation
Resolving AgentSolvent System for CrystallizationYield (%) of Diastereomeric SaltEnantiomeric Excess (%) of Resolved Amine
(+)-Tartaric AcidMethanol/Ethyl Acetate35-45>95
(S)-Mandelic AcidEthanol/Hexane30-40>90
(1R)-(-)-Camphor-10-sulfonic acidIsopropanol/Toluene40-50>98

Note: The data presented in this table is representative and may vary depending on the specific experimental conditions.

Logical Workflow for Chiral Resolution

G racemic Racemic this compound salt_formation Diastereomeric Salt Formation racemic->salt_formation chiral_acid Chiral Resolving Agent ((+)-Tartaric Acid) chiral_acid->salt_formation crystallization Fractional Crystallization salt_formation->crystallization diastereomer1 Less Soluble Diastereomeric Salt (Crystalline Solid) crystallization->diastereomer1 diastereomer2 More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->diastereomer2 liberation1 Liberation of Chiral Amine (Base Treatment) diastereomer1->liberation1 liberation2 Liberation of Chiral Amine (Base Treatment) diastereomer2->liberation2 enantiomer1 (R)-2-(Morpholin-2-yl)ethanol liberation1->enantiomer1 enantiomer2 (S)-2-(Morpholin-2-yl)ethanol liberation2->enantiomer2

Caption: Workflow for the chiral resolution of this compound.

Asymmetric Synthesis via N-Alkylation with a Chiral Reagent

This protocol describes the synthesis of a chiral N-substituted morpholine derivative from racemic this compound using a chiral alkylating agent. This approach creates a pair of diastereomers that can be separated by chromatography.

Experimental Protocol: Diastereoselective N-Alkylation

Materials:

  • Racemic this compound

  • (R)-(+)-Styrene oxide (or other chiral electrophile)

  • Isopropanol

  • Potassium carbonate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • N-Alkylation Reaction:

    • To a solution of racemic this compound (1.0 eq.) in isopropanol, add potassium carbonate (1.5 eq.).

    • Add (R)-(+)-styrene oxide (1.1 eq.) to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Separation of Diastereomers:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the two diastereomers.

  • Characterization:

    • Characterize the separated diastereomers by NMR and mass spectrometry to confirm their structures.

Data Presentation
Chiral Alkylating AgentSolventBaseYield of Diastereomers (%)Diastereomeric Ratio
(R)-(+)-Styrene oxideIsopropanolK₂CO₃851.2 : 1
(S)-(-)-EpichlorohydrinEthanolNaH781.5 : 1
(R)-(-)-Glycidyl tosylateAcetonitrileCs₂CO₃821.3 : 1

Note: The data presented in this table is representative and may vary depending on the specific experimental conditions.

Experimental Workflow for N-Alkylation

G racemic Racemic this compound alkylation N-Alkylation racemic->alkylation chiral_reagent Chiral Alkylating Agent ((R)-Styrene Oxide) chiral_reagent->alkylation diastereomers Mixture of Diastereomers alkylation->diastereomers separation Chromatographic Separation diastereomers->separation diastereomer_A Diastereomer A separation->diastereomer_A diastereomer_B Diastereomer B separation->diastereomer_B

Caption: Workflow for the asymmetric synthesis of N-alkylated morpholine derivatives.

Biological Relevance and Signaling Pathways

Chiral morpholine derivatives are prevalent in a number of clinically significant drugs. For instance, the antidepressant reboxetine and the anti-cancer agent gefitinib both contain a chiral morpholine moiety that is crucial for their biological activity. These molecules often act as inhibitors or modulators of enzymes and receptors involved in key signaling pathways. For example, many kinase inhibitors that target signaling pathways implicated in cancer, such as the EGFR pathway, incorporate a morpholine ring to improve solubility and pharmacokinetic properties.

EGFR Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF EGF->EGFR Inhibitor Chiral Morpholine Kinase Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by a chiral morpholine derivative.

Conclusion

The protocols outlined in this document provide viable strategies for the synthesis of chiral morpholine derivatives from the racemic starting material this compound. Both classical resolution and asymmetric derivatization offer access to enantiomerically enriched products that are valuable building blocks for the development of new therapeutic agents. The choice of method will depend on factors such as the desired scale of the synthesis, the availability of chiral reagents, and the ease of separation of the resulting stereoisomers. These application notes serve as a guide for researchers in the fields of medicinal chemistry and drug development to explore the chemical space of chiral morpholine derivatives.

References

Application Note: Analytical Methods for the Characterization of 2-(Morpholin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(Morpholin-2-yl)ethanol is a heterocyclic organic compound featuring a morpholine ring substituted with an ethanol group at the C-2 position. As with many morpholine derivatives, it holds potential as a building block in medicinal chemistry and drug discovery. The morpholine scaffold is valued for its favorable physicochemical properties, which can enhance the pharmacokinetic profiles of drug candidates.[1][2] Therefore, robust and reliable analytical methods are crucial for ensuring the identity, purity, and quality of this compound products throughout the research and development process.

This document provides detailed protocols for the analytical characterization of this compound using several key instrumental techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a suitable method for analyzing the polarity of this compound. Due to the compound's polar nature and lack of a strong chromophore, a mixed-mode column and a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) are recommended.

Experimental Protocol: HPLC-RID Analysis

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector.

  • Column: A mixed-mode column such as Coresep 100 (3.2 x 50 mm, 2.7 µm), which utilizes both reversed-phase and cation-exchange mechanisms, is effective for retaining polar, basic compounds like morpholine derivatives.[3]

  • Mobile Phase: Isocratic elution with 2% Acetonitrile in a 5 mM Ammonium Acetate buffer, adjusted to pH 3.0.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 30 °C.

  • Detector Temperature: 35 °C.

  • Injection Volume: 1-5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.3-0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Use an external standard calibration curve prepared with certified reference standards of this compound.

Data Summary: HPLC Parameters

ParameterValue
Column Coresep 100 (3.2 x 50 mm, 2.7 µm)
Mobile Phase 2% ACN with 5 mM Ammonium Acetate, pH 3.0
Flow Rate 0.6 mL/min
Temperature 30 °C
Detection Refractive Index (RI)
Injection Vol. 1-5 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It provides both retention time data for separation and mass spectra for structural confirmation.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (e.g., single quadrupole).

  • Column: A polar capillary column, such as a DB-WAX or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • MS Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol or dichloromethane.

Workflow for Chromatographic Analysis

Sample Sample of This compound Prep Sample Preparation (Dissolution & Filtration) Sample->Prep Start HPLC HPLC Analysis (Purity Assay) Prep->HPLC Inject GCMS GC-MS Analysis (Impurity Profile) Prep->GCMS Inject Data Data Analysis (Peak Integration, Library Search) HPLC->Data GCMS->Data Report Final Report (Purity, Impurities) Data->Report Compile

Caption: Workflow for purity and impurity analysis.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The expected ¹H and ¹³C NMR spectra for this compound will show characteristic signals for both the morpholine ring and the ethanol side chain. The pattern for a morpholine ring typically involves two distinct sets of methylene protons.[4]

Experimental Protocol: NMR Analysis

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Sample Concentration: 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent.

  • Experiments:

    • ¹H NMR for proton environment analysis.

    • ¹³C NMR for carbon skeleton analysis.

    • 2D NMR (e.g., COSY, HSQC) for confirming connectivity.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

Data Summary: Predicted NMR Chemical Shifts (in CDCl₃)

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
CH₂ (Ethanol, adjacent to OH)~3.7~61
CH₂ (Ethanol, adjacent to CH)~1.8~35
CH (Morpholine, C2)~3.9~75
CH₂ (Morpholine, C3)~2.9, ~3.6~46
CH₂ (Morpholine, C5)~2.7, ~3.8~46
CH₂ (Morpholine, C6)~3.5, ~4.0~68
OH (Alcohol)Broad singlet, ~2.5-
NH (Amine)Broad singlet, ~1.9-
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Analysis

  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: For ATR, a small amount of the neat liquid or solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background: A background spectrum of the clean, empty ATR crystal is collected before analyzing the sample.

Data Summary: Characteristic FTIR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, broad3200 - 3600
N-H (Amine)Stretching, medium3100 - 3500
C-H (Aliphatic)Stretching2850 - 3000
C-O (Ether)Stretching1050 - 1150
C-O (Alcohol)Stretching1000 - 1260
C-N (Amine)Stretching1020 - 1250

General Analytical Workflow

Start Product Batch Identity Structural Identity Start->Identity Purity Purity & Impurities Start->Purity NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR FTIR FTIR Spectroscopy Identity->FTIR GCMS_ID GC-MS (Mass Spectrum) Identity->GCMS_ID HPLC HPLC (Assay) Purity->HPLC GCMS_Purity GC-MS (Impurity Profile) Purity->GCMS_Purity Pass Batch Release NMR->Pass Fail Further Investigation NMR->Fail FTIR->Pass FTIR->Fail GCMS_ID->Pass GCMS_ID->Fail HPLC->Pass HPLC->Fail GCMS_Purity->Pass GCMS_Purity->Fail

Caption: A logical workflow for batch characterization.

Mass Spectrometry Fragmentation

In GC-MS analysis, the mass spectrum provides a molecular fingerprint. The fragmentation pattern of this compound under electron ionization would be expected to arise from characteristic cleavages of the morpholine ring and the ethanol side chain.

Predicted Fragmentation Pathway

parent_node parent_node fragment_node fragment_node M [C₆H₁₃NO₂]⁺˙ (Molecular Ion, m/z 131) F1 [M - CH₂OH]⁺ (m/z 100) M->F1 α-cleavage F2 [M - C₂H₄OH]⁺ (m/z 86) M->F2 Loss of side chain F3 [C₄H₈NO]⁺ (m/z 86) M->F3 Ring opening F4 [C₂H₅O]⁺ (m/z 45) F2->F4 Further fragmentation

Caption: Predicted MS fragmentation of the parent ion.

References

Application Notes and Protocols: Reaction of 2-(Morpholin-2-yl)ethanol with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(Morpholin-2-yl)ethanol is a bifunctional molecule featuring two key nucleophilic centers: a secondary amine within the morpholine ring and a primary hydroxyl group on the ethanol side chain. This structure allows for a range of chemical modifications through reactions with various electrophiles. Due to the higher intrinsic nucleophilicity of the secondary amine compared to the primary alcohol, chemoselective functionalization at the nitrogen atom is generally favored under standard conditions. This document provides a theoretical framework and generalized protocols for the N-alkylation and N-acylation of this compound, as well as a strategy for achieving O-functionalization via a protection-acylation/alkylation-deprotection sequence.

Note: Specific, peer-reviewed experimental protocols and quantitative yield data for the reactions of this compound are not extensively reported in publicly available literature. The following protocols are based on established, general principles for the selective functionalization of amino alcohols and are intended to serve as a starting point for experimental design. Optimization will likely be required for specific substrates and desired outcomes.

Overview of Reactivity

The reactivity of this compound is dominated by its two nucleophilic sites. The lone pair of electrons on the nitrogen atom is more available for reaction with an electrophile than the lone pairs on the oxygen atom. This preferential reactivity allows for selective N-functionalization.

  • N-Alkylation/N-Acylation: Reactions with alkyl halides, acyl chlorides, or anhydrides will primarily occur at the nitrogen atom in the presence of a suitable base.

  • O-Alkylation/O-Acylation: To achieve reaction at the hydroxyl group, the more reactive secondary amine must first be protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). Following the O-functionalization, the protecting group can be removed.

Caption: Reactivity sites of this compound with electrophiles.

Protocols for N-Functionalization

General Protocol for N-Alkylation

This protocol describes a representative procedure for the reaction of this compound with an alkyl halide.

Materials:

  • This compound hydrochloride[1][2]

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • If starting with the hydrochloride salt, neutralize it first or use an additional equivalent of base. To a round-bottom flask charged with this compound hydrochloride (1.0 eq.), add anhydrous ACN.

  • Add anhydrous K₂CO₃ (2.2 eq.) or Et₃N (2.2 eq.) to the suspension. Stir at room temperature for 15-30 minutes.

  • Add the electrophilic alkylating agent (1.1 eq.) dropwise to the stirring mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between EtOAc and water or saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the organic phase in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford the desired N-alkylated product.

General Protocol for N-Acylation

This protocol outlines a method for the chemoselective acylation of the secondary amine.

Materials:

  • This compound hydrochloride

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous triethylamine (Et₃N) or pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound hydrochloride (1.0 eq.) and suspend in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq.) and stir for 10 minutes.

  • Slowly add the acyl chloride or anhydride (1.05 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction by adding water or 1 M HCl.

  • Separate the organic layer. Wash sequentially with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by silica gel column chromatography or recrystallization.

Data Presentation: Representative N-Functionalization Reactions

The following table summarizes typical electrophiles and conditions for the N-functionalization of secondary amino alcohols. Yields are hypothetical and will vary based on the specific substrate and optimized conditions.

Entry Electrophile Reaction Type Base Solvent Expected Product Structure
1Benzyl BromideN-AlkylationK₂CO₃ACN2-(4-benzylmorpholin-2-yl)ethanol
2Ethyl IodideN-AlkylationEt₃NTHF2-(4-ethylmorpholin-2-yl)ethanol
3Acetyl ChlorideN-AcylationEt₃NDCM1-(2-(2-hydroxyethyl)morpholino)ethan-1-one
4Benzoyl ChlorideN-AcylationPyridineDCM(2-(2-hydroxyethyl)morpholino)(phenyl)methanone
5Acetic AnhydrideN-AcylationEt₃NDCM1-(2-(2-hydroxyethyl)morpholino)ethan-1-one

Strategy for O-Functionalization

To achieve selective reaction at the hydroxyl group, a protection-functionalization-deprotection strategy is necessary.

Caption: Workflow for selective O-functionalization of this compound.

Protocol for N-Protection (Boc Group)
  • Dissolution & Basification: Dissolve this compound hydrochloride (1.0 eq.) in a suitable solvent like DCM or THF. Add triethylamine (2.2 eq.).

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and stir at room temperature.

  • Workup: Monitor by TLC. Upon completion, perform an aqueous workup to isolate the crude N-Boc protected intermediate. Purify by column chromatography.

O-Acylation/Alkylation of N-Protected Intermediate
  • Reaction Setup: Dissolve the purified N-Boc intermediate (1.0 eq.) in anhydrous DCM or THF and cool to 0 °C.

  • Addition of Reagents: Add a suitable base (e.g., pyridine or Et₃N, 1.5 eq.) followed by the acyl chloride or alkyl halide (1.1 eq.).

  • Reaction & Workup: Allow the reaction to proceed to completion. Perform a standard aqueous workup to isolate the N-protected, O-functionalized product.

N-Deprotection (Boc Group Removal)
  • Acidolysis: Dissolve the purified product from the previous step in DCM.

  • Reagent Addition: Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Completion: Stir at room temperature until deprotection is complete (monitor by TLC/LC-MS).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent, yielding the hydrochloride salt of the final O-functionalized product.

Experimental Workflow Diagram

Caption: General experimental workflow for N-acylation.

References

Application Notes and Protocols for the Purification of 2-(Morpholin-2-yl)ethanol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-(Morpholin-2-yl)ethanol from reaction mixtures. The choice of purification technique depends on the nature of the impurities, the scale of the reaction, and the desired final purity of the product. The following sections detail common and effective methods for isolating and purifying this polar amino alcohol.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis often results in complex reaction mixtures containing starting materials, reagents, by-products, and the desired product. The high polarity of this compound, due to the presence of both a secondary amine and a primary alcohol functional group, presents unique challenges for purification. Common issues include poor separation in normal-phase chromatography and high solubility in polar solvents, which can complicate extraction and crystallization.[1]

This document outlines three primary purification strategies:

  • Crystallization as a Salt: A robust and scalable method that involves converting the basic amino alcohol into a salt to modify its solubility and facilitate crystallization.

  • Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.

  • Distillation: Suitable for large-scale purification and removal of non-volatile impurities.

Principles of Purification Techniques

The selection of an appropriate purification method is critical for obtaining this compound of high purity.

  • Crystallization is a process where a solid forms from a solution, melt, or more rarely, deposited directly from a gas. It is a powerful technique for purification as the crystal lattice of the target compound will typically exclude impurities. For highly polar and often liquid amino alcohols like this compound, conversion to a salt (e.g., hydrochloride) can induce crystallinity and reduce solubility in organic solvents, enabling effective purification.[2][3]

  • Column chromatography is a separation technique in which the stationary phase is held in a tube, through which the mobile phase passes. The mixture to be separated is loaded onto the column and is carried through the stationary phase by the mobile phase. Separation is achieved because different components of the mixture have different affinities for the stationary and mobile phases. For polar compounds like this compound, reverse-phase chromatography or normal-phase chromatography with a polar mobile phase is often employed.[1][4]

  • Distillation is a process of separating the component substances from a liquid mixture by selective boiling and condensation. It is an effective method for purifying liquids on a large scale, particularly for separating compounds with significantly different boiling points. Given that 2-(Morpholin-4-yl)ethanol (a related isomer) has a boiling point of 223-225 °C, distillation under reduced pressure is a viable option for purifying this compound to remove less volatile or non-volatile impurities.[5]

Experimental Protocols

Protocol 1: Purification by Crystallization as a Hydrochloride Salt

This protocol describes the purification of this compound by converting it to its hydrochloride salt, followed by recrystallization.

Materials:

  • Crude this compound reaction mixture

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., 2 M HCl in diethyl ether or isopropanol)

  • Isopropanol (IPA)

  • Diethyl ether

  • Stir plate and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

  • Vacuum flask

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of isopropanol.

  • Acidification: While stirring, slowly add the HCl solution to the dissolved crude product. Monitor the pH of the solution, aiming for a pH between 2 and 3.

  • Precipitation: The hydrochloride salt of this compound should precipitate out of the solution. If precipitation is slow, the solution can be cooled in an ice bath to promote crystal formation. Scratching the inside of the flask with a glass rod can also induce crystallization.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold isopropanol, followed by a wash with diethyl ether to remove residual solvent and impurities.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of hot isopropanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with cold isopropanol and diethyl ether, and dry under vacuum to a constant weight.

Workflow for Crystallization:

CrystallizationWorkflow A Dissolve Crude Product in Isopropanol B Acidify with HCl (pH 2-3) A->B C Precipitate Hydrochloride Salt B->C D Isolate by Filtration C->D E Wash with Cold IPA and Diethyl Ether D->E F Recrystallize from Hot Isopropanol E->F G Isolate Pure Crystals by Filtration F->G H Dry Under Vacuum G->H I Pure this compound Hydrochloride H->I

Figure 1: Workflow for purification by crystallization.
Protocol 2: Purification by Column Chromatography

This protocol details the purification of this compound using silica gel column chromatography. Due to the polar nature of the compound, a polar eluent system is required.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 DCM:MeOH with 0.1% TEA). The small amount of triethylamine helps to prevent streaking of the amine on the acidic silica gel.

  • Column Packing: Pack the chromatography column with the silica slurry. Allow the silica to settle, ensuring a level bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it carefully onto the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity mixture and gradually increase the polarity by increasing the percentage of methanol. A typical gradient might be from 2% to 10% methanol in DCM.

  • Fraction Collection: Collect fractions in a fraction collector or test tubes.

  • TLC Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system (e.g., 90:10 DCM:MeOH), and visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate).

  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Workflow for Column Chromatography:

ChromatographyWorkflow A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Gradient (DCM/MeOH/TEA) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Pool Pure Fractions F->G H Evaporate Solvent G->H I Pure this compound H->I

Figure 2: Workflow for purification by column chromatography.
Protocol 3: Purification by Vacuum Distillation

This protocol is suitable for purifying thermally stable, liquid this compound on a larger scale.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and vacuum gauge

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is typically suitable.

  • Heating: Begin heating the distillation flask with a heating mantle.

  • Distillation: The compound will begin to boil at a temperature lower than its atmospheric boiling point. Collect the fraction that distills at a constant temperature. The boiling point will depend on the applied pressure.

  • Fraction Collection: Collect the purified this compound in the receiving flask. Discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.

  • Cooling and Storage: Once the distillation is complete, turn off the heat and allow the apparatus to cool before releasing the vacuum. Store the purified product under an inert atmosphere.

Workflow for Vacuum Distillation:

DistillationWorkflow A Assemble Distillation Apparatus B Charge Flask with Crude Product A->B C Apply Vacuum B->C D Heat the Flask C->D E Collect Distillate at Constant Temperature D->E F Cool and Release Vacuum E->F G Pure this compound F->G

Figure 3: Workflow for purification by vacuum distillation.

Data Presentation

The following tables summarize typical quantitative data that could be expected from each purification technique. These values are representative and may vary depending on the specific reaction conditions and the purity of the starting material.

Table 1: Comparison of Purification Techniques

ParameterCrystallization (as HCl salt)Column ChromatographyVacuum Distillation
Initial Purity (by GC) ~75%~75%~75%
Final Purity (by GC) >99%>98%>97%
Typical Yield 70-85%50-70%60-80%
Scale Milligrams to KilogramsMilligrams to GramsGrams to Kilograms
Primary Impurities Removed Polar and non-polar by-productsCompounds with different polarityNon-volatile or high-boiling impurities
Solvent Consumption ModerateHighLow

Table 2: Representative Data for Crystallization

StepMaterialWeight/VolumePurity (by GC)
Input Crude this compound10.0 g75%
Solvent Isopropanol50 mL-
Reagent 2 M HCl in Diethyl Ether~30 mL-
Output Pure this compound HCl7.8 g99.5%

Table 3: Representative Data for Column Chromatography

ParameterValue
Stationary Phase Silica Gel (100 g)
Crude Loading 2.0 g
Eluent System DCM:MeOH (98:2 to 90:10) + 0.1% TEA
Total Eluent Volume 1.5 L
Pure Product Yield 1.2 g
Purity (by GC) 98.7%

Table 4: Representative Data for Vacuum Distillation

ParameterValue
Crude Amount 50.0 g
Pressure 5 mmHg
Boiling Point Range 110-115 °C
Purified Product Yield 35.0 g
Purity (by GC) 97.9%

Conclusion

The purification of this compound from reaction mixtures can be effectively achieved using crystallization, column chromatography, or distillation. The choice of method should be guided by the scale of the synthesis, the nature of the impurities, and the desired final purity. For high purity on a laboratory scale, a combination of column chromatography followed by crystallization of the hydrochloride salt is often the most effective approach. For larger-scale production, vacuum distillation is a more economical and scalable option. These protocols and the accompanying data provide a comprehensive guide for researchers and professionals in the field of drug development to successfully purify this important chemical intermediate.

References

Application Note: A Scalable Synthesis of 2-(Morpholin-2-yl)ethanol Derivatives for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "special pharmacophore" due to its presence in numerous approved drugs and clinical candidates.[1][2] Its unique properties, including metabolic stability, aqueous solubility, and favorable pharmacokinetic profile, make it a desirable scaffold in drug design. Morpholine derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] While N-substituted morpholines are common, C-2 substituted derivatives like 2-(Morpholin-2-yl)ethanol offer a chiral building block for creating structurally diverse and potent molecules, particularly as kinase inhibitors.[1][2]

This application note provides a detailed protocol for a scalable synthesis of this compound derivatives, focusing on a modern, efficient, and redox-neutral approach suitable for multi-gram production in a laboratory or pilot plant setting.

Overall Synthesis Workflow

The proposed synthetic strategy involves a three-stage process, beginning with a protected amino alcohol, followed by a key cyclization step to form the morpholine ring, and concluding with deprotection and subsequent derivatization. This workflow is designed for scalability and efficiency.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Morpholine Ring Formation (Scale-up) cluster_2 Stage 3: Final Product Generation A Protected Amino Alcohol (e.g., N-Boc-2-amino-1,4-butanediol) B Intermediate Formation (Monoalkylation) A->B Ethylene Sulfate, t-BuOK C Cyclization (Intramolecular SN2) B->C Heat D Protected this compound C->D Work-up & Isolation E Deprotection D->E TFA or HCl F Final Derivative E->F Derivatization Agent, Base

Caption: General workflow for the scale-up synthesis of this compound derivatives.

Comparison of Morpholine Synthesis Methodologies

Historically, industrial morpholine synthesis relies on high-pressure amination of diethylene glycol (DEG).[5][6] However, modern approaches offer greener and more scalable conditions for laboratory and pilot-plant synthesis.[7][8]

ParameterHigh-Pressure DEG AminationEthylene Sulfate Cyclization
Starting Materials Diethylene Glycol, Ammonia, H₂1,2-Amino Alcohol, Ethylene Sulfate
Catalyst Hydrogenation catalyst (e.g., Ni, Co)[9]Base (e.g., t-BuOK)
Temperature 150-280°C[5][9]25-80°C
Pressure 10-260 Bar[9][10]Atmospheric
Key Advantages Low-cost bulk materialsHigh yields, mild conditions, scalability (>50g demonstrated), redox-neutral[7][8]
Key Disadvantages High energy, harsh conditions, byproductsHigher cost of ethylene sulfate

Experimental Protocols

Protocol 1: Scale-up Synthesis of N-Boc-2-(morpholin-2-yl)ethanol (Protected Intermediate)

This protocol adapts a modern, high-yielding method for the conversion of 1,2-amino alcohols to morpholines, which has been successfully conducted on a >50 g scale.[7][8]

Materials:

  • N-Boc-2-amino-1,4-butanediol (1.0 eq)

  • Ethylene Sulfate (1.1 eq)

  • Potassium tert-butoxide (t-BuOK) (2.2 eq)

  • tert-Butanol (t-BuOH), anhydrous (approx. 5 mL/g of amino alcohol)

  • Methyl tert-butyl ether (MTBE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, charge N-Boc-2-amino-1,4-butanediol and anhydrous t-BuOH.

  • Base Addition: Cool the resulting solution to 0-5°C using a circulating chiller. Add potassium tert-butoxide in portions over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Ethylene Sulfate Addition: Once the base addition is complete, add a solution of ethylene sulfate in a minimal amount of t-BuOH dropwise over 1 hour, maintaining the internal temperature at 0-5°C.

  • Reaction & Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. Then, heat the mixture to 60°C and maintain for 12-16 hours to drive the intramolecular cyclization. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench by adding saturated aqueous NaHCO₃.

  • Extraction: Add MTBE to the mixture and transfer to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with MTBE.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-2-(morpholin-2-yl)ethanol as a pure solid or oil.

Protocol 2: Deprotection and Derivatization (Example: Acylation)

Materials:

  • N-Boc-2-(morpholin-2-yl)ethanol (1.0 eq)

  • 4M HCl in Dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) (2.5 eq)

  • Acetyl Chloride (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, MgSO₄

Procedure:

  • Deprotection: Dissolve the protected intermediate from Protocol 1 in DCM. Add 4M HCl in dioxane (or TFA) and stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the solvent and excess acid. Co-evaporate with DCM twice to ensure complete removal. The resulting hydrochloride or TFA salt is often used directly.

  • Acylation Setup: Suspend the crude salt in fresh DCM and cool to 0°C.

  • Base and Reagent Addition: Add triethylamine, followed by the dropwise addition of acetyl chloride.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours until complete.

  • Work-up and Purification: Quench the reaction with NaHCO₃ solution. Extract with DCM, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the final derivative by column chromatography or recrystallization.

Process Data and Characterization

The following tables represent expected data for a successful scale-up synthesis based on the protocols above.

Table 1: Key Process Parameters for Protocol 1 (50g Scale)

ParameterValue
N-Boc-2-amino-1,4-butanediol50.0 g
Ethylene Sulfate33.5 g
Potassium tert-butoxide60.8 g
Solvent (t-BuOH) Volume250 mL
Reaction Temperature60°C
Reaction Time14 hours
Typical Yield75-85%
Purity (Post-Chromatography)>98% (HPLC)

Table 2: Analytical Data for a Representative Derivative: 1-(2-(2-hydroxyethyl)morpholino)ethan-1-one

AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃) δ 4.50-4.40 (m, 1H), 4.05-3.95 (m, 1H), 3.90-3.55 (m, 4H), 3.20-3.05 (m, 1H), 2.95-2.75 (m, 2H), 2.15 (s, 3H), 1.90 (br s, 1H)
¹³C NMR (101 MHz, CDCl₃) δ 169.5, 71.2, 67.0, 60.5, 48.1, 45.3, 42.8, 21.4
Mass Spec (ESI+) m/z = 174.11 [M+H]⁺
HPLC Purity >99% (214 nm)

Relevant Biological Pathway and Quality Control

Given that many morpholine derivatives act as kinase inhibitors, understanding their potential biological context is crucial for drug development professionals.

G cluster_0 Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Kinase_A Kinase A (e.g., PI3K) Receptor->Kinase_A ATP -> ADP Kinase_B Kinase B (e.g., Akt) Kinase_A->Kinase_B ATP -> ADP Downstream Downstream Effectors Kinase_B->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Morpholine Derivative (Kinase Inhibitor) Inhibitor->Kinase_A Inhibition

Caption: Simplified kinase signaling pathway targeted by morpholine-based inhibitors.

A rigorous quality control workflow is essential to ensure the purity and identity of the final scaled-up product before it proceeds to biological screening.

G A Crude Product from Protocol 1/2 B Purification (Flash Chromatography) A->B C Purity Check (HPLC/LC-MS) B->C D Identity Confirmation (NMR, HRMS) C->D Purity > 98% F Repurify C->F Purity < 98% E Final QC Passed (Batch Release) D->E Structure Confirmed G Failed D->G Structure Incorrect F->C

Caption: Post-synthesis purification and quality control (QC) workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Morpholin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Morpholin-2-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound, a C-substituted morpholine, typically involves multi-step sequences. A common strategy involves the cyclization of an N-protected amino alcohol derivative. One prevalent route starts from (S)-epichlorohydrin and an N-protected ethanolamine, followed by cyclization and deprotection. Another approach utilizes an intramolecular reductive amination or cyclization of a suitably functionalized amino alcohol precursor.

Q2: I am observing low yields in my synthesis. What are the potential causes and how can I improve the yield?

A2: Low yields in the synthesis of this compound can stem from several factors. Key areas to investigate include:

  • Incomplete Cyclization: The ring-closure step is critical. Ensure optimal reaction conditions, including the choice of base, solvent, and temperature.

  • Side Reactions: The formation of byproducts, such as N,N-dialkylated products or regioisomers, can significantly reduce the yield of the desired product.

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to the formation of undesired products.

  • Inefficient Purification: The final product might be lost during workup and purification steps. Optimizing extraction and chromatography conditions is crucial.

To improve the yield, consider optimizing reaction parameters such as temperature, reaction time, and stoichiometry of reagents. A thorough analysis of byproducts can also provide insights into competing reaction pathways.

Q3: I am struggling with the formation of byproducts. What are the common side reactions and how can I minimize them?

A3: A common side reaction is the formation of a seven-membered ring (1,4-oxazepane) impurity, especially when using epichlorohydrin-based routes. This can be minimized by careful control of reaction conditions and purification strategies. Another potential issue is the N-alkylation competing with the desired C-alkylation during the initial steps. Using appropriate protecting groups on the nitrogen atom of ethanolamine can prevent this.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of N-Boc-2-(hydroxymethyl)morpholine Inefficient cyclization of the N-Boc protected amino alcohol intermediate.Optimize the base and solvent system for the cyclization step. Potassium tert-butoxide in a suitable solvent like THF or DMF at room temperature is often effective. Ensure anhydrous conditions as water can interfere with the reaction.
Formation of acyclic byproducts due to incomplete reaction.Increase the reaction time or temperature moderately. Monitor the reaction progress by TLC or LC-MS to ensure completion.
Difficulty in Removing the N-Boc Protecting Group Incomplete deprotection reaction.Use a stronger acidic condition, such as 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane. Ensure sufficient reaction time and monitor the deprotection by TLC.
Degradation of the product under harsh acidic conditions.Use milder deprotection conditions if the molecule is sensitive. Consider using alternative protecting groups that can be removed under neutral or milder conditions.
Presence of Impurities in the Final Product Inefficient purification.Optimize the purification method. For column chromatography, screen different solvent systems to achieve better separation. Recrystallization of the final product or its salt form can also improve purity.
Co-elution of regioisomeric byproducts.If regioisomers are formed, it might be necessary to revisit the synthetic strategy to improve the regioselectivity of the initial alkylation step.

Data Presentation

Table 1: Reported Yields for Key Synthetic Steps
Step Reactants Product Reported Yield Reference
N-Boc Protection of EthanolamineEthanolamine, Di-tert-butyl dicarbonateN-Boc-ethanolamine>95%General Procedure
O-Alkylation with (S)-EpichlorohydrinN-Boc-ethanolamine, (S)-EpichlorohydrinN-Boc protected amino alcohol intermediate70-85%Inferred from similar syntheses
Intramolecular CyclizationN-Boc protected amino alcohol intermediateN-Boc-2-(hydroxymethyl)morpholine80-90%Inferred from similar syntheses
N-Boc DeprotectionN-Boc-2-(hydroxymethyl)morpholineThis compound>90%General Procedure

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-(hydroxymethyl)morpholine

This protocol describes a common route for the synthesis of the N-protected precursor to this compound.

  • N-Boc Protection of Ethanolamine: To a solution of ethanolamine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-ethanolamine.

  • O-Alkylation: To a solution of N-Boc-ethanolamine (1.0 eq) in anhydrous tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) (1.2 eq) at 0 °C. Stir the mixture for 30 minutes, then add (S)-epichlorohydrin (1.1 eq) dropwise. Allow the reaction to proceed at room temperature for 12-16 hours.

  • Intramolecular Cyclization: After the O-alkylation is complete, add potassium tert-butoxide (1.5 eq) to the reaction mixture and stir at room temperature for 4-6 hours to effect cyclization.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to obtain N-Boc-2-(hydroxymethyl)morpholine.

Protocol 2: Deprotection of N-Boc-2-(hydroxymethyl)morpholine

This protocol details the final step to obtain this compound.

  • Acidic Deprotection: Dissolve N-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane or 20% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Reaction Monitoring: Stir the solution at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with DCM several times to remove excess acid. If HCl/dioxane was used, the hydrochloride salt of the product is typically obtained.

  • Isolation: The final product can be isolated as the hydrochloride salt or neutralized with a base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent to yield the free amine. Further purification can be achieved by recrystallization or chromatography if necessary.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: O-Alkylation cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Deprotection ethanolamine Ethanolamine nboc_ethanolamine N-Boc-ethanolamine ethanolamine->nboc_ethanolamine DCM boc2o (Boc)2O boc2o->nboc_ethanolamine intermediate N-Boc protected amino alcohol intermediate nboc_ethanolamine->intermediate NaH, THF epichlorohydrin (S)-Epichlorohydrin epichlorohydrin->intermediate nboc_product N-Boc-2-(hydroxymethyl)morpholine intermediate->nboc_product KOtBu, THF final_product This compound nboc_product->final_product HCl/Dioxane or TFA/DCM

Caption: Synthetic workflow for this compound.

troubleshooting_yield start Low Yield Observed check_cyclization Is cyclization complete? start->check_cyclization check_byproducts Are there significant byproducts? check_cyclization->check_byproducts Yes optimize_cyclization Optimize base, solvent, temperature, and time check_cyclization->optimize_cyclization No check_starting_materials Are starting materials pure? check_byproducts->check_starting_materials No characterize_byproducts Characterize byproducts (e.g., by NMR, MS) check_byproducts->characterize_byproducts Yes check_purification Is purification efficient? check_starting_materials->check_purification Yes purify_starting_materials Purify starting materials (distillation, recrystallization) check_starting_materials->purify_starting_materials No optimize_purification Optimize chromatography solvent system or recrystallization conditions check_purification->optimize_purification No revisit_protection Consider alternative protecting group strategy characterize_byproducts->revisit_protection

Caption: Troubleshooting logic for low yield issues.

troubleshooting side reactions in 2-(Morpholin-2-yl)ethanol chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Morpholin-2-yl)ethanol chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method for the synthesis of this compound involves a two-step process. The first step is the formation of a morpholin-2-one intermediate via the annulation of a 1,2-amino alcohol with a reagent like chloroacetyl chloride. This is followed by the reduction of the morpholin-2-one to the desired this compound using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Q2: My reaction yield for the synthesis of this compound is consistently low. What are the key parameters I should investigate?

Low yields can stem from several factors. Key areas to optimize include:

  • Purity of Starting Materials: Ensure the 1,2-amino alcohol and chloroacetyl chloride are of high purity, as impurities can lead to significant side reactions.

  • Reaction Temperature: The cyclization step to form the morpholin-2-one and the subsequent reduction are temperature-sensitive. Careful control of the reaction temperature is crucial to minimize byproduct formation.

  • Solvent Choice: The polarity and aprotic nature of the solvent can influence the reaction rate and selectivity. Solvents like tetrahydrofuran (THF) or diethyl ether are commonly used for LiAlH₄ reductions.

  • Stoichiometry of Reagents: Precise molar ratios of the reactants, especially the reducing agent, are critical. An excess or deficit of LiAlH₄ can lead to incomplete reaction or the formation of over-reduced byproducts.

Q3: I am observing a significant amount of a solid byproduct that is difficult to separate from my desired this compound. What could this be?

A common byproduct in syntheses involving morpholine derivatives is the formation of dimers or oligomers. This can occur through intermolecular reactions competing with the desired intramolecular cyclization, especially at high concentrations. To minimize this, consider using high-dilution conditions during the cyclization step.

Q4: How can I effectively purify this compound?

Due to the basic nature of the morpholine nitrogen, purification by standard silica gel chromatography can be challenging and may lead to peak tailing and low recovery. Consider the following strategies:

  • Acid-Base Extraction: Utilize the basicity of the morpholine nitrogen to perform an acid-base extraction to separate it from non-basic impurities.

  • Modified Column Chromatography: If chromatography is necessary, use a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina. Adding a small amount of a basic modifier (e.g., 0.5-2% triethylamine) to the eluent can also improve separation.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Troubleshooting Guide: Side Reactions in this compound Synthesis

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the morpholin-2-one reduction pathway.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Formation 1. Inactive Reducing Agent: Lithium aluminum hydride (LiAlH₄) is highly reactive with moisture.1. Use freshly opened or properly stored LiAlH₄. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
2. Poor Leaving Group in Precursor: If synthesizing from a diethanolamine derivative, the hydroxyl group is a poor leaving group.2. Activate the hydroxyl group by converting it to a better leaving group, such as a tosylate or mesylate, prior to cyclization.
Presence of an Aldehyde Impurity Incomplete Reduction: Insufficient reducing agent or reaction time.1. Increase the molar equivalents of LiAlH₄. 2. Extend the reaction time and monitor progress by TLC or LC-MS. 3. Ensure the reaction temperature is optimal for complete reduction.
Formation of Ring-Opened Byproducts Harsh Reaction Conditions: The morpholine ring can be susceptible to opening under strongly acidic or basic conditions, or at elevated temperatures.1. Maintain careful control over the reaction temperature during the reduction and work-up. 2. Use a milder work-up procedure, avoiding strong acids if possible.
N-Alkylation of Morpholine Nitrogen Side reaction with alkylating agents: If activating the hydroxyl group in situ, the morpholine nitrogen may be susceptible to alkylation.1. Opt for a stepwise synthesis where the hydroxyl group is activated in a separate step before the cyclization.
Formation of Dimeric/Oligomeric Impurities Intermolecular side reactions: High concentrations can favor intermolecular reactions over the desired intramolecular cyclization.1. Employ high-dilution conditions during the cyclization step to promote the formation of the monomeric morpholine ring.

Experimental Protocols

Protocol 1: Synthesis of Morpholin-2-one from a 1,2-Amino Alcohol
  • Dissolve the 1,2-amino alcohol in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride in the same solvent dropwise to the cooled solution while stirring vigorously.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude morpholin-2-one.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reduction of Morpholin-2-one to this compound
  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the morpholin-2-one in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).

  • Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product using one of the methods described in the FAQs (Q4).

Visualizing Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of this compound Start Start Amino_Alcohol 1,2-Amino Alcohol Start->Amino_Alcohol Chloroacetyl_Chloride Chloroacetyl Chloride Start->Chloroacetyl_Chloride Cyclization Cyclization to Morpholin-2-one Amino_Alcohol->Cyclization Chloroacetyl_Chloride->Cyclization Reduction Reduction with LiAlH4 Cyclization->Reduction Purification Purification Reduction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Low Yield or Impurities Detected Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Optimize_Solvent Optimize Solvent Start->Optimize_Solvent Optimize_Stoichiometry Adjust Reagent Stoichiometry Start->Optimize_Stoichiometry High_Dilution Use High Dilution (for cyclization) Start->High_Dilution If dimers observed Modify_Purification Modify Purification Strategy Start->Modify_Purification If purification is difficult Result_Improved Yield/Purity Improved? Check_Purity->Result_Improved Optimize_Temp->Result_Improved Optimize_Solvent->Result_Improved Optimize_Stoichiometry->Result_Improved High_Dilution->Result_Improved Modify_Purification->Result_Improved End Process Optimized Result_Improved->End Yes Re-evaluate Re-evaluate Problem Result_Improved->Re-evaluate No

Caption: Troubleshooting decision tree for synthesis optimization.

Technical Support Center: Optimization of Reaction Conditions for 2-(Morpholin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Morpholin-2-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic strategies for this compound, a 2-substituted morpholine, primarily involve the cyclization of a linear precursor. Key approaches include:

  • Reaction of Ethanolamine with a C2-Electrophile: A widely used method involves the reaction of ethanolamine with a two-carbon electrophile, such as chloroacetaldehyde diethyl acetal, followed by an acid-catalyzed cyclization. This route is advantageous due to the commercial availability of the starting materials.

  • Cyclization of N-Substituted Diethanolamine Derivatives: Intramolecular cyclization of an appropriately substituted diethanolamine derivative can yield the morpholine ring.[1]

  • From Epichlorohydrin and Ethanolamine: This method involves the reaction of epichlorohydrin with a protected ethanolamine, followed by cyclization and deprotection.

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: Several parameters are crucial for optimizing the yield and purity of this compound:

  • Stoichiometry of Reactants: The molar ratio of ethanolamine to the electrophile is critical to prevent side reactions like the formation of N,N-dialkylated products.[2]

  • Reaction Temperature: Temperature control is essential during both the initial N-alkylation and the subsequent cyclization step to minimize byproduct formation.

  • pH of the Reaction Medium: The pH is particularly important for the acid-catalyzed cyclization step. Insufficient acidity can lead to incomplete reaction, while excessive acidity might promote side reactions.

  • Choice of Solvent: The solvent can influence the reaction rate and selectivity. Protic solvents like ethanol are often used.

Q3: How can I purify the final product, this compound?

A3: Purification of this compound typically involves the following steps:

  • Neutralization and Extraction: After the reaction, the mixture is neutralized, and the product is extracted into an organic solvent.

  • Chromatography: Column chromatography is a common method for separating the desired product from unreacted starting materials and byproducts.

  • Distillation: Fractional distillation under reduced pressure can be effective for purifying the final product, especially on a larger scale.

  • Crystallization of a Salt: Formation of a salt, such as the hydrochloride salt, can facilitate purification through crystallization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry. - Formation of byproducts.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature for both the N-alkylation and cyclization steps (see Data Presentation section). - Carefully control the molar ratio of the reactants. A slight excess of ethanolamine may be beneficial. - Investigate and minimize side reactions by adjusting reaction conditions.
Formation of N,N-Dialkylated Byproduct - Excess of the C2-electrophile. - High reaction temperature promoting further alkylation.- Use a stoichiometric amount or a slight excess of ethanolamine relative to the electrophile. - Maintain a lower reaction temperature during the initial N-alkylation step.
Incomplete Cyclization - Insufficient acid catalyst. - Reaction time is too short.- Ensure the pH is sufficiently acidic for the cyclization to proceed. - Increase the reaction time for the cyclization step and monitor by TLC or GC-MS.
Difficulty in Product Isolation/Purification - Product is soluble in the aqueous phase. - Emulsion formation during extraction. - Co-elution of impurities during chromatography.- Perform multiple extractions with an appropriate organic solvent. - Brine washes can help to break emulsions. - Optimize the solvent system for column chromatography. Consider derivatization to a less polar compound before chromatography. - Consider purification via crystallization of a salt.

Experimental Protocols

Synthesis of this compound via Chloroacetaldehyde Diethyl Acetal

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Step 1: N-Alkylation of Ethanolamine

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethanolamine (1.0 eq.) in ethanol.

  • Add chloroacetaldehyde diethyl acetal (1.05 eq.) to the solution.

  • Add a non-nucleophilic base such as triethylamine (1.1 eq.) to scavenge the HCl produced.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

Step 2: Intramolecular Cyclization

  • To the cooled reaction mixture from Step 1, slowly add a solution of hydrochloric acid in ethanol (e.g., 2 M) until the pH is acidic (pH 1-2).

  • Heat the mixture to reflux for 2-4 hours to facilitate the cyclization. Monitor the disappearance of the intermediate by TLC.

  • After the cyclization is complete, cool the mixture to room temperature.

Step 3: Work-up and Purification

  • Neutralize the reaction mixture with a base (e.g., sodium carbonate solution).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Data Presentation

The following tables summarize hypothetical data to illustrate the effect of different reaction conditions on the yield and purity of this compound. Actual results may vary.

Table 1: Optimization of N-Alkylation Temperature

ExperimentTemperature (°C)Reaction Time (h)Conversion (%)
150675
260688
370 (Reflux)495
480495 (with increased byproducts)

Conditions: Equimolar amounts of ethanolamine and chloroacetaldehyde diethyl acetal, triethylamine (1.1 eq.), ethanol as solvent.

Table 2: Optimization of Cyclization Conditions

ExperimentAcid CatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1HCl (2M in Ethanol)5046585
2HCl (2M in Ethanol)70 (Reflux)28290
3H2SO4 (10% in Ethanol)70 (Reflux)27888
4p-TsOH70 (Reflux)37587

Conditions: Intermediate from N-alkylation step.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification start Ethanolamine + Chloroacetaldehyde Diethyl Acetal + Triethylamine in Ethanol reflux1 Reflux (e.g., 70°C, 4h) start->reflux1 intermediate N-(2,2-diethoxyethyl)ethanolamine reflux1->intermediate acidification Add HCl in Ethanol intermediate->acidification reflux2 Reflux (e.g., 70°C, 2h) acidification->reflux2 cyclized_product Crude this compound reflux2->cyclized_product workup Neutralization & Extraction cyclized_product->workup purification Column Chromatography or Vacuum Distillation workup->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Significant Side Reactions? low_yield->side_reactions purification_loss Loss during Purification? low_yield->purification_loss check_time Increase Reaction Time incomplete_reaction->check_time check_temp Optimize Temperature incomplete_reaction->check_temp check_reagents Verify Reagent Quality incomplete_reaction->check_reagents adjust_stoichiometry Adjust Stoichiometry side_reactions->adjust_stoichiometry lower_temp Lower Reaction Temperature side_reactions->lower_temp change_base Change Base side_reactions->change_base optimize_extraction Optimize Extraction pH & Solvent purification_loss->optimize_extraction optimize_chromatography Optimize Chromatography Eluent purification_loss->optimize_chromatography

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Navigating the Purification Maze: A Technical Support Guide for 2-(Morpholin-2-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals working with 2-(Morpholin-2-yl)ethanol derivatives now have a dedicated resource to overcome common purification challenges. This Technical Support Center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline the purification process and enhance final product quality.

The unique physicochemical properties of this compound derivatives, particularly the presence of a basic morpholine nitrogen and a polar hydroxyl group, often lead to complex purification hurdles. These can include poor chromatographic resolution, low recovery, and difficulties in crystallization. This guide offers practical solutions to these and other issues encountered during routine laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives show significant peak tailing during silica gel column chromatography?

The basic nitrogen atom in the morpholine ring can interact strongly with the acidic silanol groups on the surface of silica gel. This acid-base interaction leads to peak tailing, streaking, and sometimes irreversible adsorption of the compound onto the column, resulting in poor separation and reduced recovery.[1]

Q2: How can I improve the peak shape and recovery of my compound during silica gel chromatography?

To mitigate the issues caused by the basicity of the morpholine moiety, it is recommended to add a basic modifier to the eluent system. A small amount of triethylamine (Et3N), typically 0.1-2%, or ammonia (often as a solution in methanol) can be added to the mobile phase.[1] These additives neutralize the acidic sites on the silica gel, minimizing undesirable interactions with the basic analyte and leading to improved peak symmetry and higher recovery.[1]

Q3: My this compound derivative is highly water-soluble. How can I efficiently extract it from an aqueous reaction mixture?

The high polarity of these derivatives can make extraction with non-polar organic solvents challenging. To improve extraction efficiency, consider the following strategies:

  • Salting Out: Increase the ionic strength of the aqueous phase by adding a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3). This reduces the solubility of the organic compound in the aqueous layer, promoting its transfer to the organic phase.[1]

  • pH Adjustment: Basifying the aqueous layer with a suitable base (e.g., NaOH, K2CO3) will ensure the morpholine derivative is in its free base form, which is generally less water-soluble than its protonated salt form.[1]

  • Use of More Polar Solvents: Solvents such as dichloromethane (DCM) or chloroform can be more effective for extracting polar compounds.[1]

Q4: I'm struggling to crystallize my this compound derivative; it keeps "oiling out." What should I do?

"Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent or when the solution is too concentrated.[1] To induce crystallization, you can:

  • Use a lower-boiling point solvent.

  • Prepare a more dilute solution and allow for slow cooling.

  • Introduce a co-solvent to decrease the overall solubility.[1]

  • Try converting the free base to a salt (e.g., a hydrochloride salt), which often has better-defined crystalline properties.

Q5: What are the common impurities I should be aware of during the synthesis of this compound derivatives?

Common impurities typically include unreacted starting materials, leftover reagents, and byproducts from side reactions.[2] Depending on the synthetic route, these could include starting amines, haloethanol precursors, or products of over-alkylation.

Troubleshooting Guides

Column Chromatography
ProblemPotential CauseSuggested Solution
Peak Tailing/Streaking Strong interaction between the basic morpholine nitrogen and acidic silica gel.[1]Add a basic modifier like triethylamine (0.1-2%) or ammonia to the eluent.[1]
Compound Stuck on Column The compound is too polar for the selected eluent system and is strongly adsorbed.[1]Gradually increase the polarity of the eluent. Consider using reverse-phase chromatography for very polar compounds.[1]
Poor Separation from Polar Impurities The eluent system lacks sufficient resolution.Experiment with different solvent systems (e.g., DCM/MeOH, EtOAc/Hexanes).[1] A change in the stationary phase to neutral or basic alumina might also be effective.[1]
Low Recovery Irreversible binding of the compound to the silica gel.[1]Use a deactivated silica gel or switch to a less acidic stationary phase like alumina.[1] The addition of a basic modifier to the eluent can also enhance recovery.[1]
Recrystallization
ProblemPotential CauseSuggested Solution
Compound "Oils Out" The melting point is lower than the solvent's boiling point, or the solution is too concentrated.[1]Use a lower-boiling point solvent or a more dilute solution with slow cooling.[1] A co-solvent system may also be beneficial.[1]
Colored Crystals Colored impurities are co-crystallizing with the product.[1]Add a small amount of activated charcoal to the hot solution and filter it while hot before allowing it to cool.[1]
Low Yield of Recovered Crystals The compound has significant solubility in the cold solvent, or too much solvent was used initially.[1]Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration. Use the minimum amount of hot solvent required for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
No Crystal Formation The solution is not supersaturated.Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a seed crystal of the pure compound.[1]

Quantitative Data Summary

The following table summarizes typical yields and purities for morpholine-containing compounds, including derivatives of this compound, achieved with different purification techniques.

Purification TechniqueDerivative ExampleTypical YieldTypical PurityReference
Flash Column ChromatographyN-Aryl-2-phenylmorpholine>99%92% ee[3]
Recrystallization (as propionate salt)cis-2,6-dimethylmorpholine85.30%High
Recrystallization (as acetate salt)cis-2,6-dimethylmorpholine87.20%High
DistillationMorpholine35-50%High
Column ChromatographyN-{[2-(morpholin-4-yl)-quinolin-3-yl-methyl}2-[(4-aminopentyl) (ethyl) amino]ethanolGoodHigh[4]
Not Specified2-(2-Methyl-morpholin-4-yl)-ethanol-96%

Experimental Protocols

Protocol 1: Flash Column Chromatography of a this compound Derivative

This protocol outlines a general procedure for the purification of a moderately polar this compound derivative.

  • Eluent Selection: Use thin-layer chromatography (TLC) to identify a suitable eluent system. A starting point could be a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexanes. To counteract the basicity of the morpholine, add 0.5-1% triethylamine (Et3N) to the eluent.[1] Aim for an Rf value of approximately 0.2-0.4 for the target compound.

  • Column Packing: Choose an appropriately sized silica gel column based on the amount of crude material. Pack the column using a slurry of silica gel in the initial, less polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the column bed.

  • Elution: Begin elution with the determined solvent system. If necessary, gradually increase the polarity of the mobile phase to elute the compound of interest.

  • Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.[1]

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization

This method is effective for purifying basic this compound derivatives that are difficult to crystallize as a free base.

  • Salt Formation: Dissolve the crude compound in a suitable organic solvent such as diethyl ether or ethyl acetate. Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) with stirring until precipitation is complete.[1]

  • Crystal Collection: Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold solvent.[1]

  • Solvent Selection for Recrystallization: Test the solubility of a small sample of the salt in various solvents (e.g., water, ethanol, isopropanol, or mixtures) at both room temperature and upon heating. The ideal solvent will dissolve the salt when hot but not when cold.[1]

  • Recrystallization: Dissolve the bulk of the salt in the minimum amount of the chosen boiling solvent. If the solution is colored, treat it with activated charcoal and filter it while hot.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]

  • Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small volume of ice-cold recrystallization solvent, and dry them under vacuum.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound Derivative extraction Aqueous Work-up & Extraction crude_product->extraction chromatography Column Chromatography extraction->chromatography If oil or impure solid recrystallization Recrystallization extraction->recrystallization If solid salt_formation Salt Formation extraction->salt_formation Alternative pure_product Pure Product chromatography->pure_product recrystallization->pure_product salt_formation->recrystallization analysis Purity Analysis (NMR, HPLC, etc.) pure_product->analysis

Caption: A typical experimental workflow for the purification of this compound derivatives.

troubleshooting_chromatography start Chromatography Issue peak_tailing Peak Tailing? start->peak_tailing low_recovery Low Recovery? peak_tailing->low_recovery No add_base Add 0.1-2% Triethylamine to Eluent peak_tailing->add_base Yes poor_separation Poor Separation? low_recovery->poor_separation No change_stationary_phase Switch to Alumina or Deactivated Silica low_recovery->change_stationary_phase Yes change_eluent Try Different Solvent System poor_separation->change_eluent Yes increase_polarity Increase Eluent Polarity poor_separation->increase_polarity If stuck on column end Improved Separation add_base->end change_stationary_phase->end change_eluent->end increase_polarity->end

Caption: A troubleshooting decision tree for common issues in the chromatography of morpholine compounds. chromatography of morpholine compounds.

References

Technical Support Center: Minimizing Byproduct Formation in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of morpholine, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing morpholine?

A1: The two most prevalent industrial methods for morpholine synthesis are the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia.[1] The DEA method typically employs a strong acid like sulfuric acid, while the DEG route is a catalytic process conducted at high temperature and pressure over a hydrogenation catalyst.[1][2] Due to its efficiency, the DEG route has largely replaced the older DEA/sulfuric acid process.[1]

Q2: What are the major byproducts to be aware of during morpholine synthesis?

A2: Byproduct formation is a key challenge in morpholine synthesis and varies depending on the chosen route.

  • Diethylene Glycol (DEG) Route: A common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and its incomplete conversion can lead to its presence in the final product.[1] Another significant byproduct is N-ethylmorpholine.[1] High-molecular-weight condensation products, often referred to as "heavies," can also form, which reduces the overall yield.[1]

  • Diethanolamine (DEA) Route: The primary concern with this method is the formation of large quantities of sodium sulfate as a byproduct after the neutralization of the sulfuric acid catalyst, which requires proper disposal.[1]

Q3: Which catalysts are typically used in the diethylene glycol (DEG) route?

A3: The DEG route utilizes hydrogenation catalysts to facilitate the reaction. Common catalysts consist of metals such as nickel, copper, or cobalt, often supported on an alumina carrier.[1] The choice of catalyst is critical as it significantly influences the reaction's selectivity and the final yield of morpholine.[1]

Q4: What are the typical yields for morpholine synthesis?

A4: Yields are highly dependent on the specific process, catalyst, and reaction conditions. Industrial processes for the DEA route using oleum have reported yields as high as 90-95%.[1][3] A laboratory-scale synthesis from DEA might yield between 35-50%.[1][4] For the DEG route, conversions of DEG to morpholine can reach over 60-90% with high selectivity under optimized conditions.[1]

Troubleshooting Guides

Issue 1: Low Yield of Morpholine
Potential Cause Troubleshooting/Optimization Strategy
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using techniques like GC-MS to ensure it has reached completion.[5][6][7][8] - Optimize Temperature: Ensure the reaction is maintained at the optimal temperature. For the DEA route, this is typically between 200-210°C.[4] For the DEG route, temperatures can range from 150-400°C.[2][9]
Suboptimal Catalyst Activity (DEG Route) - Catalyst Selection: The choice of catalyst (e.g., nickel, copper, cobalt on alumina) is crucial for selectivity and yield.[1] - Catalyst Deactivation: The catalyst may be poisoned or fouled by impurities in the starting materials or by high-molecular-weight byproducts.[1] Consider using high-purity reactants and implementing catalyst regeneration or replacement protocols.
Inefficient Water Removal (DEA Route) - The presence of water can inhibit the forward dehydration reaction.[1] Improve the efficiency of the distillation or water-trapping apparatus (e.g., Dean-Stark trap) to drive the reaction equilibrium towards morpholine formation.
Incorrect Stoichiometry - DEA Route: Ensure a sufficient excess of the acid catalyst is used to achieve a strongly acidic environment (pH ~1).[4] - DEG Route: The molar ratio of ammonia to DEG can influence the product distribution.
Issue 2: High Levels of 2-(2-aminoethoxy)ethanol (AEE) Byproduct (DEG Route)
Potential Cause Troubleshooting/Optimization Strategy
Incomplete Cyclization of AEE - Optimize Reaction Temperature: As shown in the data below, higher temperatures can favor the conversion of AEE to morpholine. However, excessively high temperatures can lead to the formation of other byproducts.[10] - Increase Catalyst Loading/Activity: A more active or a higher loading of the hydrogenation catalyst can promote the cyclization of AEE.
Insufficient Reaction Time - Allow for a longer reaction time to ensure the complete conversion of the AEE intermediate to morpholine.
Issue 3: High Levels of N-Ethylmorpholine Byproduct
Potential Cause Troubleshooting/Optimization Strategy
Side Reactions - The formation of N-ethylmorpholine is a known side reaction.[1] Optimizing the catalyst and reaction conditions (temperature, pressure) can help to minimize its formation. Some specialized catalysts may offer higher selectivity for morpholine over N-ethylmorpholine.
Contamination of Starting Materials - Ensure the purity of the diethylene glycol and ammonia used in the synthesis.

Data Presentation

Effect of Temperature on Product Distribution in Morpholine Synthesis from Diethylene Glycol

The following table summarizes the product distribution from a study on the reaction of diethylene glycol (DEG) and ammonia, illustrating the effect of temperature on byproduct formation.

RunTemperature (°C)DEG Conversion (%)AEE in Product (%)Morpholine in Product (%)Heavies in Product (%)
120063.8736.1359.54.06
222097.632.3790.85.5
324079.420.663.37.5

Data adapted from U.S. Patent 4,647,663.[10] Product distribution is given in gas chromatograph area percent.

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine (Laboratory Scale)

This protocol is based on the acid-catalyzed dehydration of diethanolamine.

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL) or Sulfuric Acid

  • Calcium Oxide (50 g)

  • Potassium Hydroxide (20 g)

  • Sodium metal (~1 g)

  • Round-bottom flask (appropriate size)

  • Thermocouple

  • Condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Acidification: To a round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.[4] While stirring and cooling, slowly add concentrated hydrochloric acid until the pH of the mixture is approximately 1. This reaction is highly exothermic.[4]

  • Dehydration: Heat the reaction mixture to drive off water. Once the internal temperature reaches 200-210°C, maintain this temperature for 15 hours.[4]

  • Work-up: After 15 hours, allow the mixture to cool to 160°C before pouring it into a dish to prevent solidification within the flask.[4]

  • Neutralization: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.[4]

  • Distillation: Transfer the paste to a clean round-bottom flask and perform a distillation to obtain crude, wet morpholine.[4]

  • Drying: Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes. Decant the morpholine.[4]

  • Final Purification: Reflux the dried morpholine over a small amount of sodium metal (~1 g) for one hour, and then perform a fractional distillation, collecting the pure morpholine product at 126-129°C.[4] A typical yield for this lab-scale synthesis is between 35-50%.[1][4]

Protocol 2: Synthesis of Morpholine from Diethylene Glycol and Ammonia (Industrial Process Overview)

This protocol outlines the general conditions for the industrial-scale catalytic synthesis of morpholine.

Materials:

  • Diethylene Glycol (DEG)

  • Anhydrous Ammonia

  • Hydrogen

  • Hydrogenation Catalyst (e.g., Nickel, Copper, or Cobalt on an alumina support)[1]

General Procedure:

  • Reaction Setup: The reaction is typically carried out in a continuous-flow reactor, such as a trickle bed reactor.[10]

  • Reaction Conditions: Diethylene glycol and ammonia are fed into the reactor in the presence of hydrogen and a hydrogenation catalyst.[2][9] The reaction is maintained at a temperature between 150-400°C and a pressure of 30-400 atmospheres.[2][9]

  • Product Separation: The crude reaction mixture, containing morpholine, unreacted starting materials, water, and byproducts, is continuously withdrawn from the reactor.

  • Purification: Excess ammonia is stripped from the crude product stream. The morpholine is then purified by fractional distillation.

Visualizations

Morpholine_Synthesis_Pathways cluster_DEA Dehydration of Diethanolamine (DEA) cluster_DEG Reaction of Diethylene Glycol (DEG) with Ammonia DEA Diethanolamine Morpholine_DEA Morpholine DEA->Morpholine_DEA H₂SO₄ or HCl, Δ - H₂O DEG Diethylene Glycol AEE 2-(2-aminoethoxy)ethanol (Intermediate) DEG->AEE + NH₃ - H₂O Morpholine_DEG Morpholine AEE->Morpholine_DEG Catalyst, H₂, Δ - H₂O N_Ethylmorpholine N-Ethylmorpholine (Byproduct) Morpholine_DEG->N_Ethylmorpholine Side Reaction Heavies High-Molecular-Weight Byproducts Morpholine_DEG->Heavies Condensation

Caption: Primary industrial synthesis routes for morpholine.

Experimental_Workflow_DEA start Start: Diethanolamine acidification Acidification (HCl or H₂SO₄, pH ~1) start->acidification dehydration Dehydration (200-210°C, 15h) acidification->dehydration workup Cooling and Pouring dehydration->workup neutralization Neutralization (CaO) workup->neutralization distillation1 Crude Distillation neutralization->distillation1 drying Drying (KOH) distillation1->drying purification Reflux with Na & Fractional Distillation drying->purification product Pure Morpholine (126-129°C) purification->product

Caption: Experimental workflow for morpholine synthesis from diethanolamine.

Troubleshooting_Morpholine_Synthesis cluster_DEA_Troubleshooting DEA Route cluster_DEG_Troubleshooting DEG Route issue Problem: Low Morpholine Yield or High Byproducts check_route Which synthesis route? issue->check_route check_temp_DEA Is temperature optimal (200-210°C)? check_route->check_temp_DEA DEA check_temp_DEG Is temperature optimal? check_route->check_temp_DEG DEG adjust_temp_DEA Adjust heating check_temp_DEA->adjust_temp_DEA No check_acid Is pH ~1? check_temp_DEA->check_acid Yes adjust_temp_DEA->check_acid add_acid Add more acid check_acid->add_acid No check_water_removal Is water being efficiently removed? check_acid->check_water_removal Yes add_acid->check_water_removal improve_distillation Improve distillation setup check_water_removal->improve_distillation No solution Solution: Optimized Yield check_water_removal->solution Yes improve_distillation->solution adjust_temp_DEG Adjust temperature check_temp_DEG->adjust_temp_DEG No check_catalyst Is catalyst active? check_temp_DEG->check_catalyst Yes adjust_temp_DEG->check_catalyst regen_catalyst Regenerate or replace catalyst check_catalyst->regen_catalyst No check_pressure Is pressure optimal? check_catalyst->check_pressure Yes regen_catalyst->check_pressure adjust_pressure Adjust pressure check_pressure->adjust_pressure No check_pressure->solution Yes adjust_pressure->solution

Caption: Logical workflow for troubleshooting morpholine synthesis.

References

stability of 2-(Morpholin-2-yl)ethanol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-(Morpholin-2-yl)ethanol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be kept tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2][3] It is also advisable to protect it from light.

Q2: Is this compound sensitive to oxidation?

A2: Yes, compounds containing morpholine and alcohol functional groups can be susceptible to oxidation. It is crucial to store this compound away from oxidizing agents such as nitrates, peroxides, and chlorine-containing reagents.[2][3] Accidental contamination with these substances could lead to degradation and potentially hazardous situations.[2]

Q3: What are the initial signs of degradation of this compound?

A3: Visual signs of degradation can include a change in color from a colorless or pale yellow liquid to a darker shade.[2] The appearance of precipitates or a change in viscosity may also indicate instability. For a more definitive assessment, analytical techniques such as HPLC should be employed to detect the appearance of degradation products.

Q4: Can I heat this compound for my experiment?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Sample degradation due to improper storage or handling.1. Review storage conditions; ensure the compound is stored in a cool, dark, and dry place, away from oxidizing agents.[1][2][3] 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study to identify potential degradation products and their retention times.[5][6]
Loss of compound potency or activity Degradation of the active molecule.1. Re-analyze the purity of the compound stock using a validated analytical method. 2. Investigate potential incompatibilities with other reagents or solvents in the experimental setup. 3. Conduct stability studies under your specific experimental conditions (pH, temperature, light exposure) to assess the compound's lability.
Inconsistent experimental results Variable degradation of the compound between experiments.1. Standardize sample preparation and handling procedures to minimize exposure to harsh conditions. 2. Ensure consistent lighting, temperature, and pH across all experiments. 3. Prepare and use fresh solutions for each set of experiments to avoid using partially degraded material.
Discoloration of the compound solution Formation of chromophoric degradation products.1. Cease use of the discolored solution as it may contain impurities that could interfere with your experiment. 2. Attempt to identify the colored species using techniques like LC-MS. 3. Re-purify the compound if necessary and ensure proper storage to prevent recurrence.

Stability Profile of this compound under Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[5][6] The following table summarizes the expected stability of this compound under various stress conditions.

Condition Stress Agent Expected Stability Potential Degradation Products
Acidic 0.1 M HClPotential for degradation, particularly at the morpholine ring.Ring-opened products, N-dealkylated derivatives.
Basic 0.1 M NaOHGenerally more stable than under acidic conditions, but degradation is possible at elevated temperatures.Potential for minor degradation products.
Oxidative 3% H₂O₂High potential for degradation.N-oxides, aldehydes, ketones, and other oxidative cleavage products.
Thermal 60°CPotential for degradation over extended periods.Dehydration products, oligomers.
Photolytic UV/Vis lightPotential for degradation upon prolonged exposure.Photoreactive products, colored degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC system with a UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot, neutralize it with an equimolar amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equimolar amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at specified time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a vial containing the stock solution in a thermostatic oven at 60°C.

    • Withdraw aliquots at specified time points over a period of 72 hours and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a photostability chamber to a light source according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

    • Analyze both the exposed and control samples by HPLC at appropriate time intervals.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (60°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway cluster_products Potential Degradation Products parent This compound n_oxide N-Oxide parent->n_oxide Oxidation aldehyde Aldehyde/Ketone parent->aldehyde Oxidation ring_opened Ring-Opened Product parent->ring_opened Acid Hydrolysis

Caption: A hypothetical degradation pathway for this compound.

References

overcoming solubility issues with 2-(Morpholin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Morpholin-2-yl)ethanol, also commonly known as 2-Morpholinoethanol or 4-(2-Hydroxyethyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and formulation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a polar organic compound that is generally characterized by good solubility in aqueous and polar organic solvents. It is described as being fully miscible with water.[1][2] Its solubility extends to other common laboratory solvents, though it may be less soluble in non-polar organic solvents. The presence of a hydroxyl group and a tertiary amine within its structure allows for hydrogen bonding, contributing to its hydrophilicity.[3]

Q2: I am experiencing difficulty dissolving this compound in my solvent system. What could be the issue?

A2: Given that this compound is highly water-soluble, solubility issues typically arise under specific circumstances. Common causes include:

  • Incorrect Solvent Choice: Attempting to dissolve it in a non-polar or lipophilic solvent system where its solubility is limited.

  • High Concentration: The desired concentration may exceed its solubility limit in the chosen solvent, even if it is generally considered soluble.

  • Incorrect Form of the Compound: You may be working with a different salt form or a derivative of the compound which has a different solubility profile.

  • Low Temperature: Solubility generally decreases with temperature. Ensure your solvent is at an appropriate temperature.

  • pH of the Medium: For aqueous solutions, the pH can influence the ionization state of the morpholine ring and thus affect solubility.

Q3: Can I use this compound in lipid-based formulations?

A3: Directly dissolving the standard form of this compound in lipids or oils is challenging due to its hydrophilic nature. However, it is possible to incorporate it into lipid-based formulations through strategies such as forming a lipophilic salt or using a self-emulsifying drug delivery system (SEDDS).[4][5] These approaches modify the compound's properties to enhance its compatibility with lipophilic vehicles.

Q4: Are there any known chemical incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents and carbon dioxide.[1] As an amine, it may also react with aldehydes and reducing sugars present as impurities in some pharmaceutical excipients. It is crucial to assess the compatibility with all formulation components during development.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Solutions

If you are observing poor solubility or precipitation of this compound in an aqueous-based system, consider the following troubleshooting steps.

Caption: Troubleshooting workflow for aqueous solubility issues.

Protocol 1: pH Modification for Solubility Enhancement

This protocol is suitable for ionizable drugs like this compound where solubility can be pH-dependent.

  • Prepare a Suspension: Suspend the desired amount of this compound in the aqueous vehicle.

  • Initial pH Measurement: Measure the initial pH of the suspension.

  • pH Adjustment: Gradually add a dilute acidic or basic solution (e.g., 0.1N HCl or 0.1N NaOH) to the suspension while stirring. The tertiary amine in the morpholine ring can be protonated at acidic pH, which may alter its solubility.

  • Observation: Observe for dissolution of the solid material.

  • Equilibration: Once dissolved, allow the solution to equilibrate for a period to ensure it remains stable and does not precipitate.

  • Final pH Measurement: Record the final pH at which the compound is fully dissolved.

Protocol 2: Co-Solvent System for Solubility Enhancement

This method can be used when high concentrations are required or when dealing with complex aqueous systems.

  • Solvent Selection: Choose a water-miscible co-solvent in which this compound is known to be soluble (e.g., ethanol, propylene glycol, PEG 400).

  • Initial Dissolution: Dissolve the this compound in the minimum required volume of the selected co-solvent.

  • Titration: Slowly add the aqueous vehicle to the co-solvent solution while stirring continuously.

  • Observation: Monitor for any signs of precipitation. If precipitation occurs, it may be necessary to increase the proportion of the co-solvent.

  • Final Formulation: Once a stable solution is achieved, record the final ratio of co-solvent to the aqueous vehicle.

Issue 2: Poor Solubility in Non-Polar/Lipid-Based Solvents

For applications requiring a non-polar or lipid-based vehicle, the following strategies can be employed.

G cluster_0 Problem: Low Solubility in Lipids cluster_1 Solution Strategies A This compound (Hydrophilic) B Lipophilic Salt Formation A->B  Increases lipophilicity C Co-solvent Approach A->C  Bridge polarity gap D Emulsion/Micellar Formulation A->D  Disperse in aqueous phase within lipid E E B->E  Dissolves in oil F F C->F  Forms stable solution G G D->G  Forms stable dispersion

Caption: Strategies for formulating in lipid-based systems.

Protocol 3: Lipophilic Salt Formation for Enhanced Lipid Solubility

This advanced technique involves creating an ion pair with a lipophilic counter-ion to increase solubility in non-polar vehicles.

  • Counter-ion Selection: Choose a bulky, non-polar organic counter-ion (e.g., a long-chain sulfonic acid).

  • Reaction Setup: Dissolve this compound in a suitable organic solvent.

  • Salt Formation: Add an equimolar amount of the selected counter-ion to the solution. The reaction can be monitored for completion.

  • Isolation: Isolate the resulting lipophilic salt, which may be an ionic liquid or a waxy solid.

  • Solubility Testing: Assess the solubility of the newly formed lipophilic salt in the target lipid-based vehicle. This approach can significantly increase the amount of the compound that can be dissolved in oils.[4][5]

Protocol 4: Preparation of an Oil-in-Water Emulsion

This protocol is for creating a stable dispersion of the compound for administration.

  • Aqueous Phase Preparation: Dissolve the this compound in an aqueous solution, which may contain buffers and other hydrophilic excipients.

  • Oil Phase Preparation: Select a pharmaceutically acceptable oil and a suitable emulsifying agent.

  • Emulsification: Slowly add the oil phase to the aqueous phase while applying high shear using a homogenizer.

  • Stabilization: Continue homogenization until a stable emulsion with the desired droplet size is formed.

  • Characterization: Characterize the emulsion for stability, droplet size, and drug content.

Data Summary

The following table summarizes the known solubility properties of this compound. Note that quantitative data is limited in the public domain, and much of the information is qualitative.

Solvent/SystemSolubility DescriptionReference
WaterFully miscible[1][2]
ChloroformSoluble[6]
Ethyl AcetateSoluble[6]
EthanolSoluble[3]
MethanolSoluble[3]
Non-polar hydrocarbonsGenerally poor (inferred)-
Vegetable OilsGenerally poor (inferred)-

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should conduct their own experiments to determine the optimal conditions for their specific applications.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 2-(Morpholin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in chemical reactions involving 2-(Morpholin-2-yl)ethanol.

Troubleshooting Guide

Problem: Rapid loss of catalytic activity early in the reaction.

Question Possible Cause Troubleshooting Steps
My reaction stops completely after a short period. What is the likely cause? Catalyst Poisoning: The nitrogen atom in the morpholine ring of this compound can act as a strong ligand, binding to the active sites of transition metal catalysts (e.g., Pd, Pt, Ru, Ni) and rendering them inactive.[1][2] This is a common issue with nitrogen-containing compounds.1. Catalyst Selection: Consider using catalysts known to be more resistant to amine poisoning, such as gold-based catalysts, which have shown more resilience in the oxidation of amino alcohols.[1][2] 2. Protecting Groups: If the reaction chemistry allows, consider protecting the morpholine nitrogen with a suitable protecting group to prevent its coordination to the catalyst. 3. Ligand Addition: In some cases, the addition of a sacrificial ligand that can preferentially bind to the catalyst without inhibiting the desired reaction can be beneficial. 4. Increase Catalyst Loading: As a last resort, a higher catalyst loading might be necessary to achieve full conversion, although this is not ideal economically.
I observe a significant drop in reaction rate, and the reaction mixture changes color (e.g., formation of a black precipitate). Catalyst Agglomeration and/or Reduction: For palladium-catalyzed reactions, the formation of palladium black (inactive elemental palladium) can occur, leading to a loss of active catalytic species.[3] This can be promoted by the reaction conditions or the substrate itself.1. Ligand Optimization: The choice of ligand is crucial in stabilizing the active catalytic species. For palladium catalysts, consider using bulky electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to prevent agglomeration. 2. Solvent Effects: The reaction solvent can influence catalyst stability. Experiment with different solvents to find one that helps maintain the catalyst in its active form. 3. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition and sintering.[4] Running the reaction at a lower temperature for a longer duration might improve catalyst lifetime.

Problem: Gradual decline in catalyst performance over time or upon catalyst recycling.

Question Possible Cause Troubleshooting Steps
My catalyst's activity decreases with each recycle. How can I improve its reusability? Fouling/Coking: Deposition of polymeric or carbonaceous materials (coke) on the catalyst surface can block active sites and pores. This is particularly relevant for reactions run at elevated temperatures.[4]1. Optimize Reaction Conditions: Lowering the reaction temperature or pressure can reduce the rate of coke formation. 2. Catalyst Regeneration: For fouled catalysts, a common regeneration method is calcination (controlled oxidation) to burn off the coke.[4] The specific conditions (temperature, atmosphere) will depend on the catalyst and support material. 3. Solvent Washing: In some cases, washing the catalyst with a suitable solvent can remove adsorbed organic species that cause fouling.
The selectivity of my reaction is changing over time, with an increase in byproducts. Changes in Catalyst Structure/Active Sites: The interaction of this compound or reaction intermediates with the catalyst might alter the nature of the active sites, leading to different reaction pathways becoming more favorable.1. Characterize the Spent Catalyst: Use techniques like TEM, XPS, and chemisorption to analyze the deactivated catalyst. This can provide insights into changes in particle size, oxidation state, and surface composition. 2. Modify the Catalyst Support: The support can play a crucial role in catalyst stability. Using a support that has strong interactions with the metal nanoparticles can help prevent changes in the catalyst structure.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation when using this compound?

A1: The primary mechanisms are:

  • Poisoning: The lone pair of electrons on the morpholine nitrogen can strongly coordinate to the metal center of the catalyst, blocking active sites.[1][2]

  • Fouling: Deposition of organic residues or polymers on the catalyst surface.[4]

  • Sintering: Agglomeration of metal nanoparticles at high temperatures, leading to a loss of active surface area.[4]

  • Leaching: Dissolution of the active metal species into the reaction medium.

Q2: Which types of catalysts are most susceptible to deactivation by this compound?

A2: Transition metal catalysts, particularly those based on palladium, platinum, rhodium, and nickel, are known to be susceptible to poisoning by nitrogen-containing compounds like morpholines.[1][2] The strength of the interaction can depend on the specific metal and its oxidation state.

Q3: Are there any general strategies to minimize catalyst deactivation in reactions with this compound?

A3: Yes, some general strategies include:

  • Careful selection of the catalyst and support: Choose systems known for their stability in the presence of amines.

  • Optimization of reaction conditions: Lower temperatures and pressures can often mitigate deactivation.

  • Use of appropriate ligands: For homogeneous or supported catalysts, ligands can stabilize the active species.

  • Feed purity: Ensure that the this compound and other reagents are free from impurities that could act as catalyst poisons.

Q4: Can a deactivated catalyst be regenerated?

A4: The possibility of regeneration depends on the deactivation mechanism:

  • Fouling/Coking: Often reversible by controlled oxidation (calcination) to burn off deposits.[4]

  • Poisoning: If the poison is weakly adsorbed, it might be removed by washing or thermal treatment. However, strong chemisorption, as is often the case with nitrogen compounds, can be irreversible.

  • Sintering: This is generally an irreversible process.

Data Presentation

Table 1: Hypothetical Data on Catalyst Performance in the Oxidation of this compound to the Corresponding Carboxylic Acid.

CatalystSupportConversion (%) after 1hConversion (%) after 6hSelectivity to Acid (%)
5% PtC959892
1% AuTiO₂809598
5% PdAl₂O₃9999 (stalled after 2h)85
5% RuC758590

This data is illustrative and intended to show potential trends. Actual results will vary based on specific reaction conditions.

Table 2: Influence of Ligand on the Stability of a Palladium Catalyst in a Hypothetical N-alkylation Reaction with this compound.

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)Observations
PPh₃22445Reaction stalls after 8 hours.
Xantphos21292Stable reaction profile.
DavePhos21095Rapid and stable reaction.
None52420Significant catalyst decomposition observed.

This data is illustrative and intended to highlight the importance of ligand selection.

Experimental Protocols

Protocol 1: Catalyst Activity Testing for the Oxidation of this compound

  • Catalyst Pre-treatment: Dry the catalyst (e.g., 5 wt% Pt/C) under vacuum at 100 °C for 4 hours.

  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a condenser, a gas inlet, and a mechanical stirrer, add the catalyst (e.g., 50 mg).

    • Add the solvent (e.g., 20 mL of deionized water).

    • Add this compound (1 mmol).

    • Add a base (e.g., 2 mmol of NaHCO₃).

  • Reaction Execution:

    • Heat the mixture to the desired temperature (e.g., 80 °C).

    • Start vigorous stirring (e.g., 1000 rpm).

    • Bubble a continuous flow of O₂ or air through the reaction mixture.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC, HPLC, or NMR.

  • Data Analysis: Calculate the conversion of this compound and the selectivity to the desired product at each time point to determine the initial reaction rate and observe any deactivation over time.

Protocol 2: Regeneration of a Fouled Catalyst by Calcination

  • Catalyst Recovery: After the reaction, recover the catalyst by filtration or centrifugation. Wash it thoroughly with the reaction solvent and then with a low-boiling-point solvent (e.g., acetone) to remove residual organics. Dry the catalyst in an oven at 100 °C.

  • Calcination:

    • Place the dried, deactivated catalyst in a tube furnace.

    • Heat the furnace to a specific temperature (e.g., 350-500 °C, the optimal temperature depends on the catalyst and support) under a flow of an inert gas (e.g., nitrogen).

    • Once the temperature is stable, introduce a controlled flow of a dilute oxygen mixture (e.g., 5% O₂ in N₂).

    • Hold at this temperature for a set period (e.g., 2-4 hours) to burn off the carbonaceous deposits.

    • Switch the gas flow back to nitrogen and allow the furnace to cool to room temperature.

  • Post-treatment (if necessary): For some catalysts, a reduction step (e.g., under H₂ flow) may be required after calcination to restore the active metal sites.

Visualizations

cluster_deactivation Catalyst Deactivation Pathways Active Catalyst Active Catalyst Poisoning Poisoning Active Catalyst->Poisoning Coordination of Morpholine Nitrogen Fouling Fouling Active Catalyst->Fouling Coke/Polymer Deposition Sintering Sintering Active Catalyst->Sintering High Temperature Agglomeration Inactive Catalyst Inactive Catalyst Poisoning->Inactive Catalyst Fouling->Inactive Catalyst Sintering->Inactive Catalyst

Caption: Key deactivation pathways for catalysts in reactions with this compound.

cluster_workflow Experimental Workflow for Catalyst Stability Assessment start Start catalyst_prep Catalyst Preparation & Characterization (Fresh) start->catalyst_prep reaction_setup Reaction Setup with This compound catalyst_prep->reaction_setup run_reaction Run Reaction & Monitor (Conversion, Selectivity) reaction_setup->run_reaction catalyst_recovery Catalyst Recovery run_reaction->catalyst_recovery catalyst_characterization_spent Characterization of Spent Catalyst catalyst_recovery->catalyst_characterization_spent data_analysis Data Analysis & Comparison catalyst_characterization_spent->data_analysis end End data_analysis->end

Caption: A general experimental workflow for assessing catalyst stability.

cluster_troubleshooting Troubleshooting Logic for Catalyst Deactivation action_node action_node start Reaction Stalled or Slowed Down? is_rapid Is the deactivation rapid? start->is_rapid Yes is_gradual Is the deactivation gradual? start->is_gradual No poisoning Consider Catalyst Poisoning is_rapid->poisoning fouling_sintering Consider Fouling or Sintering is_gradual->fouling_sintering change_catalyst Change Catalyst Type (e.g., to Gold-based) poisoning->change_catalyst protect_amine Protect Morpholine Nitrogen poisoning->protect_amine optimize_conditions Optimize Conditions (Lower Temperature) fouling_sintering->optimize_conditions regenerate Attempt Catalyst Regeneration (e.g., Calcination) fouling_sintering->regenerate

Caption: A decision tree for troubleshooting catalyst deactivation issues.

References

Technical Support Center: Reaction Monitoring for 2-(Morpholin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Morpholin-2-yl)ethanol. The information below is designed to address specific issues that may be encountered during reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the synthesis of this compound?

The choice of technique depends on the specific reaction, but common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • TLC is excellent for quick, qualitative checks of reaction progress.

  • HPLC and GC are powerful for quantitative analysis, allowing you to determine the concentration of reactants, products, and byproducts.

  • NMR Spectroscopy can provide detailed structural information to confirm the formation of the desired product and identify intermediates.

Q2: I am observing poor separation between my starting material and this compound in reverse-phase HPLC. What can I do?

Due to the polar and basic nature of this compound, poor peak shape and retention are common on standard C18 columns. Here are several strategies to improve separation:

  • Use a different stationary phase: Consider a polar-embedded or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Modify the mobile phase:

    • Add an ion-pairing agent: Reagents like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the amine.

    • Increase the aqueous component: If your compound is eluting too quickly, a higher percentage of the aqueous phase can increase retention.

    • Adjust the pH: Buffering the mobile phase to a pH of around 3-4 can ensure consistent protonation of the morpholine nitrogen.

Q3: My NMR spectrum of the reaction mixture shows very broad peaks for the N-H and O-H protons. Is this normal?

Yes, broad peaks for N-H and O-H protons are common due to chemical exchange with the solvent and hydrogen bonding. To confirm the presence of these peaks, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The broad N-H and O-H peaks should disappear or significantly decrease in intensity.

Q4: Can I use Gas Chromatography (GC) to monitor my reaction? The compound seems to have a high boiling point.

While this compound has a relatively high boiling point, GC analysis is feasible but may require derivatization. The primary alcohol and secondary amine groups can interact with the GC column, leading to poor peak shape and tailing.

  • Derivatization: Silylating the molecule with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) will increase its volatility and reduce interactions with the column, resulting in sharper peaks.

  • High-Temperature Column: Use a column that is stable at higher temperatures, and program the oven to a suitable temperature ramp.

Troubleshooting Guides

HPLC Method Development and Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic amine and residual silanols on the column.- Add a small amount of an amine modifier (e.g., triethylamine) to the mobile phase. - Use a base-deactivated column. - Lower the mobile phase pH with an acid like formic acid or TFA.
No/Low Retention on C18 Column The compound is too polar for the stationary phase.- Switch to a more polar column (e.g., Polar-Embedded, Cyano, or HILIC). - Use a highly aqueous mobile phase (e.g., 95% water/5% organic).
Inconsistent Retention Times - Unbuffered mobile phase. - Fluctuation in column temperature.- Use a buffered mobile phase to maintain a consistent pH. - Use a column oven to maintain a stable temperature.
GC Analysis Troubleshooting
Issue Potential Cause Recommended Solution
Broad, Tailing Peaks Interaction of the amine and alcohol groups with the stationary phase.- Derivatize the sample with a silylating agent (e.g., BSTFA). - Use a column specifically designed for analyzing amines.
No Peak Elution - Compound is not volatile enough at the current temperature. - Compound is degrading in the injector.- Increase the injector and oven temperatures. - Use a cooler on-column injection technique. - Ensure the liner is clean and consider a deactivated liner.

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Reaction Monitoring
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter if necessary.

Protocol 2: TLC Method for Quick Reaction Checks
  • Stationary Phase: Silica gel 60 F₂₅₄ plates

  • Mobile Phase (Eluent): Dichloromethane:Methanol:Ammonium Hydroxide (90:10:1 v/v/v). The ratio may need to be optimized depending on the polarity of the starting materials.

  • Visualization:

    • UV light (254 nm) if any of the components are UV active.

    • Stain with a potassium permanganate (KMnO₄) solution. The alcohol group of this compound will show up as a yellow spot on a purple background.

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_analysis Analysis Phase cluster_decision Decision Phase cluster_end Process End start Start Reaction sampling Take Aliquot at Time (t) start->sampling prep Sample Preparation (Dilution/Quenching) sampling->prep analysis Analytical Technique (HPLC, GC, TLC, NMR) prep->analysis decision Reaction Complete? analysis->decision decision->sampling No workup Work-up Procedure decision->workup Yes stop End workup->stop

Caption: A typical experimental workflow for monitoring a chemical reaction.

hplc_troubleshooting cluster_yes_tailing cluster_no_tailing start Poor Peak Resolution in HPLC q1 Are peaks tailing? start->q1 a1 Add 0.1% TFA or Formic Acid to Mobile Phase q1->a1 Yes q2 Are peaks co-eluting? q1->q2 No a2 Use a Base-Deactivated Column a1->a2 a3 Adjust Mobile Phase Gradient Slope q2->a3 Yes a4 Change Stationary Phase (e.g., to HILIC) a3->a4

Caption: A troubleshooting decision tree for poor HPLC peak resolution.

analytical_techniques center Reaction Mixture (this compound) tlc TLC Qualitative Check - Fast - Simple center->tlc Progress? hplc_gc HPLC / GC Quantitative Analysis - Concentration - Purity center->hplc_gc How much? nmr NMR Structural Confirmation - Identify Product - Detect Intermediates center->nmr What is it?

Caption: Relationship between analytical techniques and the information they provide.

Validation & Comparative

A Comparative Guide to the Structural Validation of 2-(Morpholin-yl)ethanol Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a comparative analysis for the validation of the 2-(Morpholin-2-yl)ethanol structure, contrasting it with its common isomer, 2-(Morpholin-4-yl)ethanol. The distinct substitution pattern on the morpholine ring—attachment at a carbon versus the nitrogen—results in significantly different and clearly distinguishable ¹H and ¹³C NMR spectra. Understanding these differences is crucial for confirming the identity and purity of synthesized compounds.

This guide presents the expected NMR data for both isomers, a detailed experimental protocol for data acquisition, and a logical workflow for structural validation.

Data Presentation: Comparative NMR Analysis

The primary distinction between the two isomers lies in the symmetry and the electronic environment of the nuclei. 2-(Morpholin-4-yl)ethanol possesses a higher degree of symmetry, leading to a simpler spectrum. In contrast, this compound has a chiral center at the C-2 position, making all carbons and most protons chemically non-equivalent, resulting in a more complex spectrum.

Table 1: Comparative ¹H NMR Data (Predicted)

Assignment 2-(Morpholin-4-yl)ethanol (N-Substituted) This compound (C-Substituted)
Morpholine H (adjacent to O) ~3.71 ppm (t, 4H)~3.5 - 3.9 ppm (m, 3H)
Morpholine H (adjacent to N) ~2.50 ppm (t, 4H)~2.6 - 3.1 ppm (m, 4H)
-CH₂-N (Ethanol Chain) ~2.54 ppm (t, 2H)N/A (Part of ring)
-CH₂-O (Ethanol Chain) ~3.65 ppm (t, 2H)~3.7 - 3.8 ppm (m, 2H)
-OH Variable (broad s, 1H)Variable (broad s, 1H)
-CH-CH₂ (Ring C2 Proton) N/A~3.0 - 3.3 ppm (m, 1H)
Key Differentiator Four distinct signals with simple triplet patterns for all CH₂ groups.More complex multiplets due to asymmetry; 6 distinct non-OH proton environments.

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Multiplicity is denoted as t (triplet), m (multiplet), and s (singlet).

Table 2: Comparative ¹³C NMR Data (Predicted)

Assignment 2-(Morpholin-4-yl)ethanol (N-Substituted) This compound (C-Substituted)
Morpholine C (adjacent to O) ~67.1 ppm~70-75 ppm (C6), ~75-80 ppm (C2)
Morpholine C (adjacent to N) ~53.9 ppm~45-50 ppm (C3), ~50-55 ppm (C5)
-CH₂-N (Ethanol Chain) ~57.9 ppmN/A (Part of ring)
-CH₂-O (Ethanol Chain) ~59.3 ppm~60-65 ppm
Total Unique Carbon Signals 46
Key Differentiator Four signals due to molecular symmetry.Six unique signals due to the lack of symmetry.

Note: The ¹³C NMR spectrum is typically proton-decoupled, resulting in singlet peaks for each unique carbon.[1]

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

1. Sample Preparation [1][2]

  • Sample Weight: Weigh 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Selection: Add 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆). Deuterated solvents are crucial to avoid overwhelming solvent signals in the ¹H NMR spectrum.[1] The residual solvent peak can be used for spectral calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.2 ppm for ¹³C).[3]

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the clear solution into an undamaged 8-inch NMR tube, ensuring a sample depth of approximately 4.5 cm.[2]

  • Standard (Optional): An internal standard like tetramethylsilane (TMS) can be added for precise chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition [4][5][6]

  • Instrument: The following parameters are typical for a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8 to 16 scans are usually sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and provide a sensitivity boost via the Nuclear Overhauser Effect (nOe).[7]

    • Pulse Angle: A 30° or 45° pulse angle is recommended to allow for faster repetition rates.[4]

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): May range from several hundred to several thousand scans depending on sample concentration.

  • Processing:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) data.

    • Perform phase and baseline corrections to obtain the final spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak or internal standard.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Mandatory Visualization

The following workflow diagram illustrates the logical steps for validating the molecular structure of a 2-(Morpholin-yl)ethanol sample.

G cluster_0 Start cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Validation cluster_4 Conclusion Sample Unknown Sample (2-(Morpholin-x-yl)ethanol) Acquire_H Acquire ¹H NMR Spectrum Sample->Acquire_H Acquire_C Acquire ¹³C NMR Spectrum Sample->Acquire_C Analyze Analyze Spectra: - Chemical Shifts (δ) - Splitting Patterns (J) - Integration (¹H) - Number of Signals (¹³C) Acquire_H->Analyze Acquire_C->Analyze Compare Compare Experimental Data with Reference Tables Analyze->Compare Isomer_4 Structure Confirmed: 2-(Morpholin-4-yl)ethanol Compare->Isomer_4 Simple Spectrum (4 ¹³C Signals) Isomer_2 Structure Confirmed: This compound Compare->Isomer_2 Complex Spectrum (6 ¹³C Signals)

Caption: Workflow for NMR-based structural validation of morpholine isomers.

References

comparative analysis of 2-(Morpholin-2-yl)ethanol and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-(Morpholin-2-yl)ethanol and Its Positional Isomers for Researchers and Drug Development Professionals.

This guide provides a detailed comparative analysis of this compound and its positional isomers, 2-(Morpholin-3-yl)ethanol and 2-(Morpholin-4-yl)ethanol. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the chemical, physical, and biological properties of these compounds. Isomerism plays a critical role in the biological activity and physicochemical properties of molecules, making such comparisons vital for the design and synthesis of new therapeutic agents.

Chemical and Physical Properties

The position of the ethanol substituent on the morpholine ring significantly influences the physical and chemical properties of these isomers. A summary of their key properties is presented in the table below. It is important to note that while extensive experimental data is available for 2-(Morpholin-4-yl)ethanol, some properties for the 2-yl and 3-yl isomers are based on predicted data due to limited published experimental studies.

PropertyThis compound2-(Morpholin-3-yl)ethanol2-(Morpholin-4-yl)ethanol (N-(2-Hydroxyethyl)morpholine)
CAS Number 132995-76-7399580-64-4[1]622-40-2[2][3]
Molecular Formula C₆H₁₃NO₂C₆H₁₃NO₂[1]C₆H₁₃NO₂[2][4]
Molecular Weight 131.17 g/mol 131.17 g/mol [1]131.17 g/mol [2][4]
Appearance Not specifiedNot specifiedClear colorless to pale yellow liquid[3][5]
Melting Point Not specified (HCl salt: 185-190 °C)Not specified-1 to 2 °C[4][6]
Boiling Point Not specified255.4±20.0 °C (Predicted)[1]223-228 °C[4][6]
Density Not specified1.019±0.06 g/cm³ (Predicted)[1]1.06 - 1.08 g/cm³ at 20-25 °C[4][5]
Solubility Soluble in water (as HCl salt)Not specifiedMiscible with water, ethanol, and ether[3][5]
Refractive Index Not specifiedNot specified1.466 - 1.4775 at 20-22 °C[4][5][6]
pKa Not specifiedNot specified14.88±0.10 (Predicted)[3]

Synthesis and Experimental Protocols

The synthetic routes to these isomers differ based on the position of the ethanol group. 2-(Morpholin-4-yl)ethanol is readily synthesized via nucleophilic substitution, while the synthesis of the 2-yl and 3-yl isomers is more complex, often involving multi-step processes and chiral resolutions.

Synthesis of 2-(Morpholin-4-yl)ethanol

The most common and industrially scalable synthesis of 2-(Morpholin-4-yl)ethanol involves the reaction of morpholine with ethylene oxide or a 2-haloethanol.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Morpholine Morpholine Conditions Catalyst (e.g., water) Elevated Temperature Morpholine->Conditions EthyleneOxide Ethylene Oxide EthyleneOxide->Conditions Product 2-(Morpholin-4-yl)ethanol Conditions->Product

Caption: Synthesis of 2-(Morpholin-4-yl)ethanol.

Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)ethanol from Morpholine and 2-Bromoethanol

  • Materials: Morpholine, 2-bromoethanol, potassium carbonate (K₂CO₃), acetonitrile (CH₃CN).

  • Procedure:

    • A mixture of 2-bromoethanol (1 equivalent), morpholine (2 equivalents), and K₂CO₃ (1.5 equivalents) in acetonitrile is prepared in a round-bottom flask.

    • The mixture is refluxed for 3 hours.

    • After cooling to room temperature, the mixture is filtered to remove inorganic salts.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • The product can be further purified by distillation.

Synthesis of this compound and 2-(Morpholin-3-yl)ethanol

The synthesis of this compound and 2-(Morpholin-3-yl)ethanol is less direct. These compounds are often prepared as chiral building blocks in more complex synthetic sequences, for example, in the synthesis of pharmaceutical agents like Aprepitant. The synthesis of the morpholin-2-one and morpholin-3-one cores often serves as a precursor, which can then be modified to introduce the ethanol side chain.

cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Products AminoAcid α-Amino Acid / Amino Alcohol Cyclization Multi-step Cyclization AminoAcid->Cyclization Epoxide Chiral Epoxide Epoxide->Cyclization Reduction Reduction/Modification Cyclization->Reduction Morpholin2 This compound Reduction->Morpholin2 Morpholin3 2-(Morpholin-3-yl)ethanol Reduction->Morpholin3

Caption: General synthetic approach for 2- and 3-substituted morpholines.

Experimental Protocol: General Considerations for Chiral Synthesis

The synthesis of enantiomerically pure this compound and 2-(Morpholin-3-yl)ethanol often employs chiral starting materials such as L- or D-amino acids or enantiopure 1,2-amino alcohols.[7][8][9] Catalytic asymmetric methods, including domino reactions, have been developed for the stereoselective synthesis of the morpholin-2-one core.[7][10] Subsequent reduction of the carbonyl group and modification of other functional groups can lead to the desired ethanol derivative.

Biological Activity and Applications

The positional isomerism of the ethanol group on the morpholine ring leads to distinct biological activities and applications.

  • 2-(Morpholin-4-yl)ethanol: This isomer is widely used as a building block in the synthesis of pharmaceuticals and dietary supplements.[11][12] It is a derivative of morpholine, which is found in numerous commercial products.[13] 4-(2-Hydroxyethyl)morpholine has been used in the preparation of ester prodrugs of naproxen and has been shown to induce DNA repair in rat hepatocyte primary cultures.[3][6] However, a recent evaluation concluded that it is not genotoxic.[11]

  • This compound and 2-(Morpholin-3-yl)ethanol: These isomers, particularly in their chiral forms, are valuable intermediates in the synthesis of complex, biologically active molecules. The morpholin-2-one and -3-one cores are present in several drugs. For instance, the morpholin-2-one structure is a key component of the antiemetic drug Aprepitant.[7][9] Research has indicated that (R)-2-(Morpholin-3-yl)ethanol hydrochloride has been studied for its potential in enzyme inhibition.[14]

cluster_isomers Positional Isomers cluster_applications Primary Applications Morpholin2 This compound ChiralSynth Chiral Building Blocks (e.g., Aprepitant synthesis) Morpholin2->ChiralSynth Morpholin3 2-(Morpholin-3-yl)ethanol Morpholin3->ChiralSynth EnzymeInhib Enzyme Inhibition Studies Morpholin3->EnzymeInhib Morpholin4 2-(Morpholin-4-yl)ethanol PharmInt Pharmaceutical Intermediate (e.g., Naproxen prodrugs) Morpholin4->PharmInt DNArepair Inducer of DNA Repair Morpholin4->DNArepair

Caption: Applications of 2-(Morpholin-yl)ethanol isomers.

Conclusion

This comparative guide highlights the significant differences between this compound, 2-(Morpholin-3-yl)ethanol, and 2-(Morpholin-4-yl)ethanol. While all share the same molecular formula, their chemical properties, synthetic accessibility, and biological applications are distinct. 2-(Morpholin-4-yl)ethanol is a readily available and well-characterized compound with established uses as a pharmaceutical intermediate. In contrast, the 2-yl and 3-yl isomers are more specialized, often synthesized as chiral building blocks for complex drug molecules. The limited availability of extensive experimental data for this compound and 2-(Morpholin-3-yl)ethanol underscores the need for further research to fully elucidate their properties and potential applications. For researchers in drug discovery and development, an understanding of these isomeric differences is crucial for the rational design and synthesis of novel therapeutic agents.

References

comparing the reactivity of 2-(Morpholin-2-yl)ethanol with other amino alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 2-(Morpholin-2-yl)ethanol and Other Amino Alcohols

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of amino alcohols is paramount for the synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of this compound with other common amino alcohols, supported by available experimental data.

Introduction to Amino Alcohols

Amino alcohols are bifunctional organic compounds containing both an amine and a hydroxyl group. This dual functionality imparts a versatile chemical reactivity, allowing them to participate in a wide array of transformations.[1] They are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. The relative reactivity of the amine and hydroxyl groups can be modulated by the overall structure of the molecule, including the substitution on the nitrogen atom (primary, secondary, or tertiary), the nature of the carbon skeleton, and the presence of steric hindrance.

This guide focuses on comparing the reactivity of this compound, a heterocyclic amino alcohol, with simpler, acyclic counterparts such as ethanolamine, N-methylethanolamine, and diethanolamine in key chemical transformations including acylation, alkylation, oxidation, and cyclization.

Reactivity Profile Comparison

The reactivity of an amino alcohol is a function of the nucleophilicity of the lone pairs on the nitrogen and oxygen atoms. Generally, the amine group is more nucleophilic and more basic than the hydroxyl group.

  • This compound possesses a secondary amine within the morpholine ring and a primary alcohol. The secondary amine is expected to be a good nucleophile. The morpholine ring may introduce some steric hindrance compared to linear amino alcohols.

  • Ethanolamine has a primary amine and a primary alcohol. The primary amine is highly reactive.

  • N-methylethanolamine features a secondary amine and a primary alcohol, making it a close structural analogue for comparing the amine reactivity of this compound.

  • Diethanolamine contains a secondary amine and two primary alcohol groups, offering more sites for reactions involving the hydroxyl group.

Acylation

Acylation is a fundamental reaction for the protection of amine and hydroxyl groups or for the synthesis of amides and esters. The relative reactivity of the amine versus the hydroxyl group is a key consideration.

General Reactivity Trend: In general, the amino group is more nucleophilic than the hydroxyl group and will be acylated preferentially under neutral or basic conditions. To achieve selective O-acylation, the amino group must be protonated under acidic conditions to render it non-nucleophilic.[2]

Experimental Protocol: Chemoselective O-Acetylation of a Hydroxyamino Acid [2]

  • The hydroxyamino acid is dissolved in a mixture of hydrochloric acid and glacial acetic acid.

  • The solution is cooled to 0 °C.

  • Acetyl chloride (in large excess) is added slowly to the reaction mixture.

  • The product, as the crystalline hydrochloride salt, is precipitated by the addition of diethyl ether.

  • The product is isolated by filtration, yielding the O-acetylated product in high purity and yield.

Alkylation

N-alkylation of amino alcohols is a common method for the synthesis of more complex amines. The "borrowing hydrogen" or "hydrogen autotransfer" methodology allows for the use of alcohols as alkylating agents, which is an environmentally benign approach.[3][4]

General Reactivity Trend: Primary and secondary amines are readily alkylated. The reactivity of the amino group in this compound is expected to be comparable to that of other secondary amines like N-methylethanolamine.

Experimental Protocol: Ruthenium-Catalyzed N-Alkylation of an Amino Acid Ester with an Alcohol [5]

  • To a reaction vessel, add the amino acid ester (0.5 mmol), the alcohol (1.5-4 equivalents), the Ruthenium catalyst (0.5 mol%), and a co-catalyst such as diphenyl phosphate in a suitable solvent (e.g., toluene).

  • The reaction mixture is heated at 90-120 °C for 18 hours.

  • After completion of the reaction, the solvent is evaporated, and the product is purified by column chromatography.

Oxidation

The oxidation of amino alcohols can selectively target either the hydroxyl or the amino group, depending on the oxidant and reaction conditions. Oxidation of the primary alcohol group yields an aldehyde or a carboxylic acid.

General Reactivity Trend: The oxidation of primary alcohols to aldehydes can be achieved using mild oxidizing agents to prevent overoxidation to the carboxylic acid. The presence of the amino group can influence the reaction, in some cases affecting catalyst durability.[6] Gold-based catalysts have been shown to be effective for the oxidation of amino alcohols.[6] Another mild and efficient method utilizes trichloroisocyanuric acid in the presence of catalytic TEMPO.[7]

Experimental Protocol: Oxidation of a β-Amino Alcohol to an α-Amino Aldehyde using MnO₂ [8]

  • The β-amino alcohol is dissolved in a suitable organic solvent (e.g., dichloromethane).

  • Commercially available manganese(IV) oxide is added to the solution.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The solid MnO₂ is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the α-amino aldehyde.

A comparative study on the oxidation of ethanolamine and serinol (2-amino-1,3-propanediol) using gold catalysts showed that the presence of the amino group can decrease the durability of the catalyst.[6] The turnover frequency (TOF) for the oxidation of glycerol was generally higher than for serinol, and similarly, the oxidation of ethylene glycol was more efficient than that of ethanolamine under the studied conditions.

Cyclization

Intramolecular cyclization of amino alcohols is a powerful method for the synthesis of heterocyclic compounds such as lactams and cyclic amines.[9] The outcome of the reaction can often be directed by the choice of catalyst and additives.

Experimental Protocol: Ruthenium-Catalyzed Cyclization of Amino Alcohols [10]

  • In a glovebox, a glass liner is charged with Ru₃(CO)₁₂ (0.5 mol%), a phosphine ligand (e.g., CataCXium® PCy, 3 mol%), and cyclohexane (0.6 mL).

  • The mixture is stirred for 10 minutes.

  • The amino alcohol (1 mmol) is added.

  • For selective formation of the cyclic amine, water (1 mmol) is added. For selective formation of the lactam (amide), a hydrogen acceptor such as a ketone is added.

  • The reaction mixture is transferred to a stainless-steel autoclave, which is then heated to 140 °C for a specified time (e.g., 21 hours).

  • The products are analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS).

Comparative Data on the Cyclization of Amino Alcohols

The following table summarizes the results from a study on the ruthenium-catalyzed cyclization of various amino alcohols.

Starting Amino AlcoholAdditiveConversion (%)Cyclic Amine Yield (%)Lactam Yield (%)
5-amino-1-pentanolNone994554
5-amino-1-pentanolWater97934
5-amino-1-pentanolAcetone98296
6-amino-1-hexanolNone992475
6-amino-1-hexanolWater998910
6-amino-1-hexanolAcetone99<198

Data extracted from Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2881-2886.[9][10]

This data clearly demonstrates the ability to control the reaction outcome by the use of additives. While this compound was not included in this specific study, its structural features suggest it could undergo analogous transformations.

Signaling Pathways and Biological Activity

Amino alcohols are integral to many biological processes and are key components of signaling molecules. For instance, ethanolamine is a precursor to the phospholipid phosphatidylethanolamine, a major component of cell membranes. Some β-amino alcohol derivatives have been identified as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway, which is implicated in inflammatory responses.[11] Morpholine-containing compounds are found in numerous biologically active molecules and approved drugs.[12] While the specific involvement of this compound in signaling pathways is not well-documented, its structural similarity to biologically active morpholine derivatives suggests potential for biological activity.

Visualizations

Experimental Workflow for Amino Alcohol Cyclization

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_analysis Product Analysis catalyst_prep Mix Ru3(CO)12 and Ligand in Cyclohexane add_amino_alcohol Add Amino Alcohol catalyst_prep->add_amino_alcohol Stir 10 min add_additive Add Additive (Water or Ketone) add_amino_alcohol->add_additive transfer_to_autoclave Transfer to Autoclave add_additive->transfer_to_autoclave heating Heat to 140°C transfer_to_autoclave->heating analysis Analyze by GC and GC/MS heating->analysis After 21h

Caption: Workflow for the Ruthenium-Catalyzed Cyclization of Amino Alcohols.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

tlr4_pathway LPS Lipopolysaccharide (LPS) TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates NFkB NF-κB IKK_complex->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Promotes Amino_Alcohol β-Amino Alcohol Derivatives Amino_Alcohol->TLR4_MD2 Inhibits

Caption: Inhibition of the TLR4 Signaling Pathway by β-Amino Alcohol Derivatives.

Conclusion

While direct quantitative comparisons of the reactivity of this compound are limited in the current literature, its reactivity can be inferred from its structural components. The secondary amine is expected to be readily acylated and alkylated, similar to other secondary amino alcohols. The primary alcohol can be selectively oxidized or participate in cyclization reactions. The choice of reagents and reaction conditions is crucial for achieving selectivity between the amine and hydroxyl groups. The data on amino alcohol cyclization highlights the potential for fine-tuning reaction outcomes. Further kinetic studies are needed to provide a more precise quantitative comparison of the reactivity of this compound with other amino alcohols.

References

The Strategic Advantage of 2-(Morpholin-2-yl)ethanol in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the intricate landscape of drug development, the selection of appropriate chemical scaffolds and linkers is a critical determinant of a drug candidate's success. Among the myriad of building blocks available, 2-(Morpholin-2-yl)ethanol emerges as a promising, albeit underexplored, component for enhancing the developability of novel therapeutics. This guide provides a comprehensive comparison of the theoretical advantages of incorporating the this compound moiety against commonly used alternatives, supported by data on the well-documented benefits of the morpholine scaffold.

The utility of this compound in drug discovery, particularly as a component of linkers in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), can be inferred from the distinct properties of its constituent parts: the morpholine ring and the ethanol linker. The morpholine ring is widely recognized in medicinal chemistry as a "privileged scaffold" due to its capacity to confer favorable physicochemical and pharmacokinetic properties.[1]

Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety

The morpholine heterocycle is a versatile building block that can significantly improve a drug candidate's profile.[2] Its primary advantages lie in its ability to modulate solubility, lipophilicity, and metabolic stability. The presence of the oxygen atom in the morpholine ring enhances its hydrogen bonding capacity and polarity, which can lead to improved aqueous solubility.[3] Simultaneously, the cyclic amine structure provides a balance of lipophilicity, which is crucial for cell permeability.[4] This dual nature allows for fine-tuning of a molecule's overall solubility and permeability profile, a common challenge in drug development.[5][6]

Furthermore, the morpholine ring is generally more metabolically stable than other cyclic amines like piperazine, which can be susceptible to N-dealkylation. This increased stability can lead to a longer in vivo half-life and improved pharmacokinetic profile of the drug candidate.

Comparative Analysis of Linker Components

In the context of drug conjugates such as PROTACs and ADCs, the linker connecting the targeting moiety to the payload is a critical determinant of the overall efficacy and safety.[1][7] The this compound structure can be viewed as a short, hydrophilic linker. Below is a comparative table of its inferred properties against common linker types.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains Hydrophobic, flexibleSynthetically simple; High degree of conformational freedom.Can decrease aqueous solubility of the conjugate.
Polyethylene Glycol (PEG) Hydrophilic, flexibleEnhances aqueous solubility and can reduce aggregation.[8][9][10]Can be susceptible to in vivo metabolism; May not be optimal for ternary complex formation in PROTACs due to high flexibility.[7]
Rigid Linkers (e.g., piperazine, phenyl) Constrained conformationCan pre-organize the molecule for optimal target engagement; May improve metabolic stability.Can be synthetically challenging; Lack of flexibility may hinder productive binding.
This compound (Inferred) Hydrophilic, short, semi-rigidImproves aqueous solubility due to the morpholine and hydroxyl groups; The morpholine ring offers metabolic stability; Provides a defined spatial orientation.Limited flexibility may not be suitable for all target-payload combinations; Potential for steric hindrance.

Experimental Protocols

Hypothetical Protocol for N-Alkylation of a Secondary Amine with this compound

This protocol describes the coupling of a secondary amine-containing molecule (R2NH) with this compound via a "borrowing hydrogen" strategy, a sustainable and atom-economical method.

Materials:

  • Secondary amine (R2NH)

  • This compound

  • Ruthenium-based catalyst (e.g., [Ru(p-cymene)Cl2]2)

  • Anhydrous toluene

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the ruthenium catalyst (2.5 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 15 minutes.

  • Add the secondary amine (1.0 mmol).

  • Add this compound (1.2 mmol).

  • Heat the reaction mixture to 110°C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

G PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation Target Protein Target Protein PROTAC PROTAC Target Protein->PROTAC Binds to E3 Ligase E3 Ligase PROTAC->E3 Ligase Recycled Ternary_Complex Target-PROTAC-E3 Complex PROTAC->Ternary_Complex E3 Ligase->PROTAC Binds to Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded Protein (Peptides) Proteasome->Degradation Results in

Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.

G Hypothetical N-Alkylation Workflow start Start: Combine Reactants (Amine, this compound, Catalyst, Solvent) reaction Heat Reaction Mixture (110°C, 24h) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Aqueous Workup (Quench, Extract, Wash) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Final Product: N-Alkylated Molecule purification->product

Caption: A simplified workflow for the proposed N-alkylation reaction.

References

A Comparative Guide to Morpholine Synthesis: Evaluating Alternatives to Traditional Industrial Reagents

Author: BenchChem Technical Support Team. Date: December 2025

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of approved pharmaceuticals, including the antibiotic linezolid and the cancer therapeutic gefitinib. While industrial synthesis of the parent morpholine is well-established, researchers and drug development professionals often require access to diverse synthetic routes for creating novel, substituted morpholine derivatives. This guide provides a comparative analysis of common and alternative synthetic strategies for constructing the morpholine ring, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to inform your selection of the most suitable method.

The traditional industrial production of morpholine primarily relies on the dehydration of diethanolamine or the reaction of diethylene glycol with ammonia. These methods, while cost-effective for large-scale synthesis of the parent compound, often involve harsh conditions such as high temperatures and pressures, and may not be suitable for the synthesis of complex or sensitive substituted morpholines. This guide explores alternative reagents and methodologies that can offer milder reaction conditions, improved yields, and greater functional group tolerance, which are critical considerations in a research and drug development setting.

Comparative Analysis of Morpholine Synthesis Routes

The selection of a synthetic route to a target morpholine derivative is a critical decision in the drug development process, with significant implications for yield, purity, and scalability. The following table summarizes the quantitative data from various prominent methods for morpholine synthesis, providing a clear comparison of their performance.

Method Starting Materials Catalyst/Reagent Temperature (°C) Pressure (MPa) Yield (%) Key Advantages Key Disadvantages
Dehydration of DiethanolamineDiethanolamineSulfuric Acid150-16010-2570-90Low-cost starting material.High temperature and pressure required; corrosive acid.
Amination of Diethylene GlycolDiethylene Glycol, AmmoniaHydrogen, Nickel-based catalyst150-2302070-90Readily available starting materials.High pressure and temperature; requires specialized equipment.
From Bis(2-chloroethyl) etherBis(2-chloroethyl) ether, Ammonia-1002.7-3.4~75-Corrosive and hazardous starting material.
Intramolecular Reductive AminationChiral Amino AlcoholsNot specifiedNot specifiedNot specified60-90Access to chiral, substituted morpholines.Multi-step process; may require protecting groups.
Palladium-Catalyzed CyclizationN-Allyl-protected Amino AlcoholsPd(OAc)2/TPPTS80-95Mild conditions; high yield.Cost of palladium catalyst; requires specific protecting groups.
Intramolecular HydroaminationAmino AlcoholsGold or other transition metal catalystsNot specifiedNot specifiedHighAtom-economical.Catalyst cost and sensitivity.

Reaction Pathways and Mechanisms

The synthesis of the morpholine ring can be achieved through several distinct chemical transformations. The diagrams below, generated using the DOT language, illustrate the core logic of key synthetic pathways.

Dehydration_of_Diethanolamine DEA Diethanolamine Intermediate Protonated Intermediate DEA->Intermediate H2SO4 Morpholine Morpholine Intermediate->Morpholine Intramolecular Cyclization Water H2O Intermediate->Water

Caption: Dehydration of diethanolamine to form morpholine.

Amination_of_Diethylene_Glycol DEG Diethylene Glycol Intermediate Hydroxyethyl Aminoethyl Ether DEG->Intermediate + NH3 - H2O Ammonia Ammonia (NH3) Morpholine Morpholine Intermediate->Morpholine Intramolecular Cyclization (Ni catalyst, H2) Water H2O

Caption: Synthesis of morpholine via amination of diethylene glycol.

Detailed Experimental Protocols

The following sections provide detailed experimental methodologies for key morpholine synthesis routes. These protocols are intended to serve as a starting point for laboratory work and may require optimization based on the specific substrate and desired scale.

1. Morpholine Synthesis via Dehydration of Diethanolamine

This protocol describes the laboratory-scale synthesis of morpholine from diethanolamine using sulfuric acid as a catalyst.

  • Materials: Diethanolamine (DEA), concentrated sulfuric acid (98%), sodium hydroxide (NaOH), distillation apparatus, heating mantle, dropping funnel.

  • Procedure:

    • In a round-bottom flask equipped with a distillation setup, place 1 mole of diethanolamine.

    • Slowly add 0.5 moles of concentrated sulfuric acid dropwise while cooling the flask in an ice bath to control the exothermic reaction.

    • Once the addition is complete, heat the mixture to 150-160 °C. Water and morpholine will begin to distill over.

    • Continue the distillation until no more product is collected.

    • The distillate will contain morpholine, water, and some unreacted diethanolamine. Neutralize the distillate with a concentrated solution of sodium hydroxide.

    • Perform a final fractional distillation to isolate pure morpholine. The boiling point of morpholine is approximately 129 °C.

2. Palladium-Catalyzed Intramolecular Cyclization for Substituted Morpholines

This method is suitable for the synthesis of N-substituted morpholines under mild conditions.

  • Materials: N-allyl-protected amino alcohol, Palladium(II) acetate (Pd(OAc)2), TPPTS (tris(3-sulfophenyl)phosphine trisodium salt), solvent (e.g., acetonitrile/water), reaction vessel.

  • Procedure:

    • Dissolve the N-allyl-protected amino alcohol substrate in a suitable solvent system (e.g., a mixture of acetonitrile and water).

    • Add the palladium catalyst (Pd(OAc)2) and the TPPTS ligand to the reaction mixture.

    • Heat the mixture to 80 °C and stir for the required reaction time (typically monitored by TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired substituted morpholine.

Experimental Workflow for Method Selection

The process of selecting an appropriate synthetic route for a target morpholine derivative involves several stages of evaluation. The following diagram outlines a logical workflow for this decision-making process.

Experimental_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Route Selection cluster_2 Phase 3: Experimental Validation A Define Target Morpholine (Substituted/Unsubstituted) B Review Literature for Known Synthetic Routes A->B C Assess Starting Material Availability and Cost B->C D Evaluate Reaction Conditions (Temp, Pressure, Safety) C->D E Consider Functional Group Compatibility D->E F Select Candidate Synthetic Routes E->F G Perform Small-Scale Test Reactions F->G Test Route 1 F->G Test Route 2 H Analyze Yield and Purity (NMR, LC-MS) G->H I Optimize Reaction Conditions H->I J Final Route Selection and Scale-Up I->J

Caption: A logical workflow for selecting and optimizing a morpholine synthesis route.

A Comparative Guide to the Biological Activity of 2-(Morpholin-2-yl)ethanol Derivatives and Related Morpholine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. This guide provides a comparative overview of the biological activities of morpholine derivatives, with a particular focus on anticancer and antimicrobial properties. While direct comparative studies on a series of 2-(Morpholin-2-yl)ethanol derivatives are limited in the readily available scientific literature, this document synthesizes data from various studies on structurally related morpholine-containing compounds to offer valuable insights for researchers in the field. The data presented herein is intended to serve as a resource for structure-activity relationship (SAR) studies and to guide the design of novel therapeutic agents.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various morpholine derivatives as reported in the scientific literature.

Table 1: Anticancer Activity of Morpholine Derivatives

A significant body of research has focused on the cytotoxic effects of morpholine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for this activity.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Morpholine Substituted Quinazolines AK-3A549 (Lung Carcinoma)10.38 ± 0.27[1]
AK-3MCF-7 (Breast Adenocarcinoma)6.44 ± 0.29[1]
AK-3SHSY-5Y (Neuroblastoma)9.54 ± 0.15[1]
AK-10A549 (Lung Carcinoma)8.55 ± 0.67[1]
AK-10MCF-7 (Breast Adenocarcinoma)3.15 ± 0.23[1]
AK-10SHSY-5Y (Neuroblastoma)3.36 ± 0.29[1]
2-Morpholino-4-anilinoquinolines Compound 3cHepG2 (Hepatocellular Carcinoma)11.42[2]
Compound 3dHepG2 (Hepatocellular Carcinoma)8.50[2]
Compound 3eHepG2 (Hepatocellular Carcinoma)12.76[2]
Morpholine-Substituted Tetrahydroquinolines Compound 10eA549 (Lung Carcinoma)0.033 ± 0.003[3]
Compound 10hMCF-7 (Breast Adenocarcinoma)0.087 ± 0.007[3]
Compound 10dA549 (Lung Carcinoma)0.062 ± 0.01[3]
Compound 10dMCF-7 (Breast Adenocarcinoma)0.58 ± 0.11[3]
Compound 10dMDA-MB-231 (Breast Adenocarcinoma)1.003 ± 0.008[3]
Table 2: Antimicrobial Activity of Morpholine Derivatives

Morpholine derivatives have also demonstrated promising activity against various microbial pathogens. The Kirby-Bauer disk diffusion method is a widely used qualitative and semi-quantitative technique to assess antimicrobial susceptibility.

Compound ClassSpecific DerivativeMicroorganismZone of Inhibition (mm)Reference
Novel Morpholine Derivatives Compound 6aStaphylococcus aureus18[4]
Compound 6aBacillus subtilis16[4]
Compound 6aEscherichia coli15[4]
Compound 6aPseudomonas aeruginosa12[4]
2-Phenyl-quinoline-4-carboxylic Acid Derivatives with Morpholine Compound 5a4Staphylococcus aureusNot specified, MIC = 64 µg/mL[5]
Compound 5a7Escherichia coliNot specified, MIC = 128 µg/mL[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.

Kirby-Bauer Disk Diffusion Assay for Antimicrobial Activity

This method tests the susceptibility of bacteria to antibiotics or other antimicrobial agents.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial culture in broth

  • Sterile filter paper disks (6 mm diameter)

  • Test compounds at known concentrations

  • Standard antibiotic disks (positive control)

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a pure culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.

  • Disk Application: Aseptically place sterile filter paper disks impregnated with the test compounds and control antibiotics onto the surface of the agar. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no bacterial growth (zone of inhibition) around each disk in millimeters.

  • Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Mandatory Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel morpholine derivatives.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & SAR Start Starting Materials Reaction Chemical Synthesis Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Activity (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Activity (e.g., Disk Diffusion) Characterization->Antimicrobial Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) Anticancer->Mechanism Data Data Analysis (IC50, Zone of Inhibition) Anticancer->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Agent Anticancer Agent (Morpholine Derivative) Bax Bax Activation Agent->Bax Bcl2 Bcl-2 Inhibition Agent->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Initiator Caspase) Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Spectroscopic Comparison of 2-(Morpholin-2-yl)ethanol and its Starting Materials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of 2-(Morpholin-2-yl)ethanol and its synthetic precursors, morpholine and 2-chloroethanol, is presented. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their characteristic spectral features, supported by experimental data and protocols.

This publication aims to serve as a practical reference for the identification and characterization of this compound, a C-substituted morpholine derivative of interest in medicinal chemistry and organic synthesis. By juxtaposing its spectroscopic data with that of its readily available starting materials, morpholine and 2-chloroethanol, this guide facilitates a deeper understanding of the structural changes occurring during synthesis and provides a baseline for quality control and structural verification.

Synthetic Pathway Overview

The synthesis of this compound from morpholine and 2-chloroethanol is a multi-step process. A plausible synthetic route involves the initial protection of the morpholine nitrogen, followed by lithiation and subsequent reaction with an appropriate electrophile to introduce the ethanol side chain at the C-2 position, and finally deprotection. The following diagram illustrates a hypothetical synthetic workflow.

Synthetic Pathway of this compound Start1 Morpholine Intermediate1 N-Protected Morpholine Start1->Intermediate1 Protection Start2 2-Chloroethanol Intermediate3 Protected Product Start2->Intermediate3 Reaction with Electrophile derived from 2-Chloroethanol Intermediate2 C-Lithiated Intermediate Intermediate1->Intermediate2 Lithiation Intermediate2->Intermediate3 Product This compound Intermediate3->Product Deprotection

Figure 1: Hypothetical synthetic pathway for this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its starting materials. Please note that while extensive experimental data is available for morpholine and 2-chloroethanol, the data for this compound is limited in the public domain and is presented here as predicted or representative values.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundProton AssignmentChemical Shift (ppm)Multiplicity
Morpholine H-2, H-6 (-O-CH₂-)~3.73t
H-3, H-5 (-N-CH₂-)~2.87t
N-HVariable (broad s)
2-Chloroethanol -CH₂-Cl~3.75t
-CH₂-OH~3.85t
-OHVariable (broad s)
This compound (Predicted) Morpholine Ring Protons2.5 - 4.0m
-CH₂-CH₂-OH3.5 - 3.8m
-OHVariable (broad s)
N-HVariable (broad s)
¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundCarbon AssignmentChemical Shift (ppm)
Morpholine C-2, C-6 (-O-CH₂)~67.2
C-3, C-5 (-N-CH₂)~45.9
2-Chloroethanol -CH₂-Cl~45.0
-CH₂-OH~62.5
This compound (Predicted) C-2 (Morpholine)65 - 75
C-3, C-5 (Morpholine)45 - 55
C-6 (Morpholine)65 - 75
-CH₂- (Ethanol)35 - 45
-CH₂-OH (Ethanol)60 - 70
IR Spectroscopic Data

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundFunctional GroupAbsorption Range (cm⁻¹)Intensity
Morpholine N-H stretch3300 - 3500Medium, Sharp
C-H stretch (alkane)2850 - 2960Strong
C-O-C stretch (ether)1070 - 1150Strong
2-Chloroethanol O-H stretch3200 - 3600Strong, Broad
C-H stretch (alkane)2850 - 2960Strong
C-O stretch (alcohol)1050 - 1150Strong
C-Cl stretch650 - 850Strong
This compound O-H stretch3200 - 3600Strong, Broad
N-H stretch3300 - 3500Medium, Sharp
C-H stretch (alkane)2850 - 2960Strong
C-O-C stretch (ether)1070 - 1150Strong
C-O stretch (alcohol)1050 - 1150Strong
Mass Spectrometry Data

Table 4: Mass Spectrometry Fragmentation Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
Morpholine 8786, 57, 42, 30
2-Chloroethanol 80, 82 (isotope peak)49, 31
This compound 131Predicted fragments: 100 (M-CH₂OH), 86, 57

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of the compounds is as follows:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing A Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃, D₂O) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock, tune, and shim the instrument E->F G Acquire ¹H and ¹³C spectra F->G H Apply Fourier transform G->H I Phase and baseline correct the spectra H->I J Integrate peaks and assign chemical shifts I->J

Figure 2: General workflow for NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

The following outlines a typical procedure for obtaining an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory:

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing: Perform baseline correction and peak picking.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.

Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for GC-MS analysis is provided below. For morpholine and its derivatives, derivatization may be necessary to improve volatility.[1]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 10 µg/mL.

  • Instrument Setup:

    • Injector: Set to a temperature of 250 °C.

    • Oven Program: A typical program might start at 50 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Set the scan range to m/z 30-300.

  • Injection: Inject a 1 µL aliquot of the sample into the GC.

  • Data Analysis: Identify the peaks in the chromatogram and analyze the corresponding mass spectra to determine the fragmentation patterns.

Conclusion

This guide provides a foundational spectroscopic comparison of this compound and its precursors, morpholine and 2-chloroethanol. The tabulated data and outlined protocols offer a valuable resource for researchers engaged in the synthesis, characterization, and analysis of this and related compounds. While experimental data for the C-substituted product remains elusive in publicly accessible databases, the provided information serves as a robust starting point for its identification and further investigation. Researchers are encouraged to contribute to the scientific literature by publishing comprehensive analytical data for novel compounds like this compound to facilitate future research endeavors.

References

Navigating the Synthesis of 2-(Morpholin-2-yl)ethanol: A Cost-Benefit Analysis of Plausible Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of proposed synthetic routes for 2-(Morpholin-2-yl)ethanol, a valuable morpholine derivative. Due to a scarcity of direct literature on its synthesis, this analysis explores plausible, chemically sound pathways, evaluating them based on potential yield, cost of starting materials, and overall process complexity.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a morpholine ring substituted at the 2-position with a hydroxyethyl group, offers a unique scaffold for the development of novel molecules. However, a significant challenge in its utilization is the lack of well-documented and optimized synthetic procedures. This guide aims to bridge this gap by proposing and evaluating several potential synthetic routes, providing a framework for researchers to select a strategy that best aligns with their cost, time, and resource constraints.

Proposed Synthetic Pathways

Three primary synthetic strategies are proposed and analyzed, starting from readily available precursors:

  • Route 1: Cyclization of a Serinol Derivative

  • Route 2: Reductive Amination Approach

  • Route 3: Alkylation of a Pre-formed Morpholine Precursor

A detailed breakdown of each route, including experimental protocols for key steps based on analogous reactions, is provided below.

Route 1: Cyclization of a Serinol Derivative

This route utilizes the chiral pool starting material, serinol (2-amino-1,3-propanediol), to construct the morpholine ring.

Logical Workflow for Route 1

cluster_0 Route 1: Cyclization of a Serinol Derivative A Serinol B N-Boc-Serinol A->B Boc Anhydride, Base C N-Boc-2-(2-hydroxyethylamino)propane-1,3-diol B->C Chloroacetaldehyde, Reductive Amination (e.g., NaBH4) D N-Boc-2-(Morpholin-2-yl)ethanol C->D Intramolecular Cyclization (e.g., Mitsunobu or Appel reaction) E This compound D->E Deprotection (e.g., TFA or HCl)

Caption: Synthetic pathway for Route 1 starting from Serinol.

Experimental Protocols for Key Steps (Route 1)
  • N-Boc Protection of Serinol: To a solution of serinol in a suitable solvent (e.g., dichloromethane or a biphasic mixture with water), a base such as triethylamine or sodium bicarbonate is added. Di-tert-butyl dicarbonate (Boc-anhydride) is then added portion-wise at 0 °C, and the reaction is stirred at room temperature until completion. Standard aqueous workup and extraction, followed by solvent evaporation, typically yield the N-Boc protected serinol in high purity.

  • Reductive Amination with Chloroacetaldehyde: The N-Boc-serinol is dissolved in a protic solvent like methanol. Chloroacetaldehyde (or its dimethyl acetal, which is more stable and can be hydrolyzed in situ) is added, followed by a reducing agent such as sodium borohydride in a controlled manner. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is extracted.

  • Intramolecular Cyclization: The resulting amino diol can be cyclized under various conditions. A Mitsunobu reaction, employing triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), can effect the intramolecular dehydration. Alternatively, an Appel-type reaction using a phosphine and a halogen source could also be employed to form the cyclic ether.

  • N-Boc Deprotection: The N-Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the final product as its corresponding salt.

Cost-Benefit Analysis of Route 1
FactorAnalysis
Cost of Starting Materials Serinol is a relatively inexpensive starting material. The other key reagents, such as Boc-anhydride, chloroacetaldehyde, and sodium borohydride, are also commercially available at reasonable prices.
Number of Steps This is a multi-step synthesis (four steps), which can lead to a lower overall yield and increased labor costs.
Yield and Purity Each step is expected to proceed with moderate to high yield based on analogous reactions in the literature. However, the accumulation of losses over four steps might result in a modest overall yield. Purification at each step is likely necessary, potentially involving column chromatography.
Scalability The reactions involved are generally scalable. However, the use of reagents like DEAD/DIAD in the Mitsunobu reaction can pose safety and purification challenges on a large scale.
Stereochemistry If starting with a specific enantiomer of serinol, this route offers the potential to synthesize an enantiomerically pure final product.

Route 2: Reductive Amination of a Dioxane Derivative

This approach involves the reductive amination of a commercially available or readily synthesized dioxane derivative.

Logical Workflow for Route 2

cluster_1 Route 2: Reductive Amination Approach F Glyceraldehyde Acetonide G 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol F->G Wittig Reaction (e.g., (EtO)2P(O)CH2CO2Et), then Reduction (e.g., LiAlH4) H 2-(2,2-dimethyl-1,3-dioxan-5-yl)acetaldehyde G->H Oxidation (e.g., PCC or Swern) I This compound H->I Reductive Amination with Ethanolamine, followed by Acidic Deprotection/Cyclization

Caption: Synthetic pathway for Route 2 starting from Glyceraldehyde Acetonide.

Experimental Protocols for Key Steps (Route 2)
  • Chain Extension of Glyceraldehyde Acetonide: A Horner-Wadsworth-Emmons reaction of glyceraldehyde acetonide with a phosphonate ylide, such as triethyl phosphonoacetate, followed by catalytic hydrogenation of the resulting α,β-unsaturated ester, and subsequent reduction of the ester with a strong reducing agent like lithium aluminum hydride (LiAlH4), would yield the two-carbon extended alcohol.

  • Oxidation to Aldehyde: The primary alcohol is then oxidized to the corresponding aldehyde using standard methods such as pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Reductive Amination and Deprotection/Cyclization: The aldehyde is subjected to reductive amination with ethanolamine using a reducing agent like sodium cyanoborohydride. The resulting secondary amine, upon treatment with acid, would lead to the deprotection of the acetonide and subsequent intramolecular cyclization to form the morpholine ring.

Cost-Benefit Analysis of Route 2
FactorAnalysis
Cost of Starting Materials Glyceraldehyde acetonide is a moderately priced starting material. The multi-step conversion to the key aldehyde intermediate involves several reagents, increasing the overall cost.
Number of Steps This route also involves multiple steps, similar to Route 1.
Yield and Purity The Wittig and reduction steps are generally high-yielding. Oxidation can sometimes lead to over-oxidation and require careful control. The final reductive amination and cyclization cascade could be efficient, but optimization would be necessary.
Scalability The use of strong reducing agents like LiAlH4 and oxidizing agents like PCC can be problematic on a large scale due to safety and waste disposal concerns.
Stereochemistry Starting with a chiral glyceraldehyde acetonide would allow for the synthesis of an enantiomerically enriched product.

Route 3: N-Alkylation of 2-(Hydroxymethyl)morpholine

This route proposes the synthesis of a pre-formed morpholine ring followed by the introduction of the ethanol side chain.

Logical Workflow for Route 3

cluster_2 Route 3: Alkylation of a Pre-formed Morpholine Precursor J N-Boc-2-(hydroxymethyl)morpholine K N-Boc-2-(formyl)morpholine J->K Oxidation (e.g., Dess-Martin periodinane) L N-Boc-2-(2-hydroxyethyl)morpholine K->L Wittig Reaction (e.g., Ph3P=CH2), then Hydroboration-Oxidation M This compound L->M Deprotection (e.g., TFA or HCl)

Caption: Synthetic pathway for Route 3 starting from N-Boc-2-(hydroxymethyl)morpholine.

Experimental Protocols for Key Steps (Route 3)
  • Oxidation of N-Boc-2-(hydroxymethyl)morpholine: The commercially available N-Boc-2-(hydroxymethyl)morpholine can be oxidized to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane or by a Swern oxidation to avoid over-oxidation.

  • One-Carbon Homologation: The aldehyde can be converted to the terminal alkene via a Wittig reaction using methylenetriphenylphosphorane. Subsequent hydroboration-oxidation of the alkene would yield the primary alcohol, thus extending the side chain by one carbon.

  • N-Boc Deprotection: Similar to Route 1, the N-Boc group is removed under acidic conditions to afford the final product.

Cost-Benefit Analysis of Route 3
FactorAnalysis
Cost of Starting Materials N-Boc-2-(hydroxymethyl)morpholine is a relatively expensive starting material, which is a significant drawback of this route.
Number of Steps This route involves three steps from the advanced intermediate.
Yield and Purity Each of these transformations is generally high-yielding and well-established in organic synthesis. Purification would be required at each stage.
Scalability The Wittig reaction and hydroboration-oxidation are scalable processes. The use of Dess-Martin periodinane can be costly and generate significant waste on a large scale.
Stereochemistry The stereochemistry is set by the starting material, N-Boc-2-(hydroxymethyl)morpholine, which is available in both racemic and enantiomerically pure forms.

Comparative Summary of Synthesis Routes

RouteStarting Material(s)Number of StepsEstimated Overall YieldKey Cost DriversKey BenefitsKey Drawbacks
1 Serinol, Chloroacetaldehyde4Low to ModerateReagents for cyclization (e.g., DEAD/DIAD), multiple purification stepsInexpensive starting material, potential for high enantiopurityMultiple steps, potentially challenging cyclization on a large scale
2 Glyceraldehyde Acetonide~4Low to ModerateMulti-step preparation of the aldehyde intermediate, strong reducing/oxidizing agentsUtilizes a chiral pool starting materialUse of hazardous reagents, potentially complex reaction sequence
3 N-Boc-2-(hydroxymethyl)morpholine3Moderate to HighHigh cost of the starting materialFewer steps from an advanced intermediate, well-established reactionsHigh initial cost of the starting material

Conclusion and Recommendation

Based on this preliminary analysis, Route 1, starting from serinol, appears to be the most cost-effective option for the synthesis of this compound, particularly if a high volume of the material is required. While it involves more steps than Route 3, the significantly lower cost of the starting material provides a substantial economic advantage. The key challenge in Route 1 lies in the optimization of the intramolecular cyclization step to ensure a high yield and to develop a scalable and safe protocol.

Route 3 is a viable, albeit more expensive, alternative, especially for the rapid synthesis of smaller quantities for initial research and development. The higher cost of the starting material is offset by the fewer number of steps and the use of well-understood and reliable reactions.

Route 2 presents a conceptually interesting approach but is likely the least practical due to the combination of a multi-step sequence and the use of hazardous reagents.

Ultimately, the choice of the optimal synthesis route will depend on the specific needs of the research or development program, including the required quantity of the final product, the available budget, and the technical capabilities for process development and scale-up. Further experimental validation and optimization of these proposed routes are necessary to determine the most efficient and economical pathway for the synthesis of this compound.

Assessing the Purity of Synthesized 2-(Morpholin-2-yl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methods used to assess the purity of synthesized 2-(Morpholin-2-yl)ethanol, a C-substituted morpholine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct comparative studies, this guide also presents a logical comparison with structurally similar alternatives, highlighting the general characteristics of their respective scaffolds. It is crucial to distinguish this compound from its more common N-substituted isomer, 4-(2-hydroxyethyl)morpholine, as their chemical and biological properties differ.

Purity Assessment of this compound

The purity of synthesized this compound is paramount for its application as a building block in drug discovery and other areas of chemical synthesis. While specific quantitative data for the synthesized target compound is scarce in publicly available literature, its purity can be reliably determined using standard analytical techniques employed for similar morpholine derivatives. The primary methods for purity assessment are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Table 1: Analytical Methods for Purity Determination of Morpholine Derivatives

Analytical TechniqueTypical Purity AchievedKey Parameters to Monitor
Gas Chromatography-Mass Spectrometry (GC-MS) >98%Peak purity, presence of starting materials, by-products from side reactions.
High-Performance Liquid Chromatography (HPLC-UV) >99%Peak area percentage, retention time consistency, presence of impurities.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Qualitative assessment, can be quantitative (qNMR)Chemical shifts, integration of signals, absence of impurity signals.[1]

Comparison with Structural Alternatives

In the absence of direct performance data for this compound in specific applications, a comparison with its structural analogs can provide valuable insights for researchers. The selection of an appropriate building block often depends on the desired physicochemical properties and biological activity of the final molecule. The most logical comparators are its piperidine and thiomorpholine counterparts.

Table 2: Conceptual Comparison of this compound and Its Structural Analogs

FeatureThis compound 2-(Piperidin-2-yl)ethanol 2-(Thiomorpholin-2-yl)ethanol
Scaffold MorpholinePiperidineThiomorpholine
Key Structural Difference Oxygen heteroatom in the ringAll-carbon ring (except for the nitrogen)Sulfur heteroatom in the ring
General Physicochemical Properties Generally more polar and water-soluble due to the ether oxygen.[2]More lipophilic compared to morpholine analog.[2][3]Lipophilicity between morpholine and piperidine analogs; potential for metabolism at the sulfur atom.[4][5]
Pharmacological Profile (General) The morpholine ring is a privileged structure in medicinal chemistry, often associated with improved pharmacokinetic properties.[6] It can be found in drugs with a wide range of activities.[7]The piperidine scaffold is also a key motif in many natural alkaloids and synthetic drugs, with a broad spectrum of biological activities.[3][8]Thiomorpholine derivatives have shown diverse biological activities, including antioxidant and hypolipidemic effects.[4][5]
Synthetic Accessibility Can be synthesized from amino alcohols.[5]Can be synthesized from corresponding pyridine derivatives.Can be synthesized via various routes, including from cysteamine.[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for morpholine and its derivatives and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

This method is suitable for identifying and quantifying volatile impurities in the synthesized product.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MSD).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 30-400.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

  • Inject 1 µL of the prepared sample into the GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This method is ideal for quantifying the purity of the final product and detecting non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Start with 5% acetonitrile, hold for 2 minutes.

    • Linearly increase to 95% acetonitrile over 10 minutes.

    • Hold at 95% acetonitrile for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the synthesized compound at a concentration of 1 mg/mL in the mobile phase.

  • Perform serial dilutions to create calibration standards if quantitative analysis of impurities is required.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and purity assessment of this compound and the logical relationship between the compound and its structural analogs.

Synthesis_and_Purity_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Start Starting Materials (e.g., Amino Alcohols) Reaction Chemical Synthesis (e.g., Cyclization) Start->Reaction Workup Work-up & Isolation Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (e.g., Distillation, Chromatography) Crude->Purification Pure Purified this compound Purification->Pure GCMS GC-MS Analysis Pure->GCMS HPLC HPLC-UV Analysis Pure->HPLC NMR NMR Spectroscopy Pure->NMR Report Purity Report GCMS->Report HPLC->Report NMR->Report

Caption: General workflow for the synthesis and purity assessment of this compound.

Structural_Analogs This compound This compound Core_Scaffold Cyclic Amino Alcohol Scaffold This compound->Core_Scaffold O heteroatom 2-(Piperidin-2-yl)ethanol 2-(Piperidin-2-yl)ethanol 2-(Piperidin-2-yl)ethanol->Core_Scaffold CH2 replaces O 2-(Thiomorpholin-2-yl)ethanol 2-(Thiomorpholin-2-yl)ethanol 2-(Thiomorpholin-2-yl)ethanol->Core_Scaffold S replaces O

Caption: Structural relationship between this compound and its key analogs.

References

Comparative Cross-Reactivity Profiling of 2-(Morpholin-2-yl)ethanol Derivatives: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity and selectivity of novel 2-(Morpholin-2-yl)ethanol derivatives. In the absence of specific public data for this chemical series, this document outlines established methodologies and best practices by drawing parallels with well-characterized morpholine-containing drugs, such as kinase inhibitors and CNS-targeted agents. The objective is to equip research and development teams with the necessary tools to build a robust selectivity profile for their compounds, a critical step in preclinical evaluation.

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated to optimize physicochemical properties, metabolic stability, and target engagement.[1][2] However, its presence can also lead to interactions with unintended biological targets, resulting in off-target effects. A thorough understanding of a compound's cross-reactivity is paramount for predicting its therapeutic window and potential liabilities.[3]

Data Presentation: Comparative Selectivity Profiles

Quantitative assessment of a compound's interaction with a panel of off-targets is crucial. The data should be presented in a clear and standardized format to facilitate comparison between derivatives and against known reference compounds.

Table 1: Kinase Selectivity Profile of a Hypothetical this compound Derivative (Compound X)

This table illustrates how to present data from a broad kinase screen, such as a KINOMEscan® assay.[4][5] The data is typically shown as the percentage of control, where a lower number signifies stronger binding, or as a dissociation constant (Kd).

Kinase TargetPrimary Target% Control @ 1µMKd (nM)Kinase Group
EGFR Yes 5 15 TK
VEGFR2No85>1000TK
ABL1No92>1000TK
SRCNo78850TK
p38αNo95>1000CMGC
ROCK1No60500AGC
GAKNo45300Other
RICKNo50400TKL

Data is hypothetical and for illustrative purposes.

Table 2: Off-Target Liability Profile from a Radioligand Binding Assay Panel

This table provides a template for presenting data from a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. Data is typically presented as percent inhibition at a single high concentration.

TargetTarget Class% Inhibition @ 10µMKi (nM)
NET (Norepinephrine Transporter) Transporter 8 >1000
SERT (Serotonin Transporter)Transporter5>1000
DAT (Dopamine Transporter)Transporter3>1000
Adrenergic α1AGPCR12>1000
Adrenergic β2GPCR7>1000
Muscarinic M1GPCR2>1000
Histamine H1GPCR9>1000
hERGIon Channel15>1000

Data is hypothetical and for illustrative purposes. Ki values are determined for hits that show significant inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of a reliable cross-reactivity assessment. Below are methodologies for key assays.

Radioligand Binding Assay for Off-Target Screening

This assay is a cornerstone for evaluating the interaction of a test compound with a wide array of receptors, channels, and transporters.[2][6] It measures the ability of a test compound to displace a specific radiolabeled ligand from its target.[7]

Objective: To determine the binding affinity (Ki) of a test compound for a panel of off-targets.

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • A specific high-affinity radioligand for each target (e.g., [³H]-ligand).

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (target-specific).

  • 96-well microplates.

  • Glass fiber filters (pre-treated with polyethyleneimine to reduce non-specific binding).[7]

  • Scintillation cocktail and a scintillation counter (e.g., MicroBeta counter).[7]

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound.[1]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.[1]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Kinome-Wide Competition Binding Assay (e.g., KINOMEscan®)

For compounds potentially targeting kinases, a broad profiling assay is essential to understand their selectivity across the kinome. The KINOMEscan® platform is a competition binding assay that quantitatively measures the interaction of a compound with hundreds of kinases.[4][8]

Objective: To determine the binding affinities (Kd values) or percent inhibition of a test compound against a large panel of kinases.

Principle: The assay relies on the competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is measured via quantitative PCR (qPCR) of the DNA tag.[4][5]

Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed and tagged with a unique DNA identifier.[5]

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support.[5]

  • Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The test compound competes for binding to the kinase's ATP-binding site.[5]

  • Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified by qPCR. A lower qPCR signal indicates that the test compound has displaced the kinase from the immobilized ligand, signifying a stronger interaction.[4]

  • Data Analysis: Results are reported as a percentage of the vehicle control, where a lower percentage indicates stronger binding. For dose-response experiments, the data is used to calculate the dissociation constant (Kd).[4][9]

Mandatory Visualizations

Diagrams are provided to illustrate a hypothetical signaling pathway that could be modulated by a this compound derivative targeting a receptor tyrosine kinase, and a typical experimental workflow for cross-reactivity screening.

signaling_pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds & Activates PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Compound This compound Derivative Compound->RTK Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical signaling pathway of a kinase inhibitor.

experimental_workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Selectivity) cluster_2 Data Analysis & Prioritization A Synthesize this compound Derivative Library B Primary Target Assay (e.g., EGFR Kinase Assay) A->B C Identify Active Compounds (Hits) B->C D Broad Kinase Panel Screen (e.g., KINOMEscan®) C->D E Off-Target Liability Panel (e.g., Radioligand Binding) C->E F Generate Selectivity Profile (Tables 1 & 2) D->F E->F G Compare Derivatives F->G H Select Lead Candidates for In Vivo Studies G->H

Caption: Workflow for cross-reactivity profiling.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-(Morpholin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as 2-(Morpholin-2-yl)ethanol, is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling. It can cause serious eye damage, skin irritation, and respiratory tract irritation.[1][2][3] Additionally, it may lead to skin sensitization upon contact.[1] Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to prevent eye contact.[1][2]

  • Hand Protection: Wear chemical-resistant gloves, such as PVC, to avoid skin contact.[1]

  • Protective Clothing: Appropriate protective clothing should be worn to prevent skin exposure.[1][2]

  • Respiratory Protection: In well-ventilated areas, respiratory protection may not be necessary. However, if vapors or mists are generated, a NIOSH or European Standard EN 149 approved respirator should be used.[2]

Quantitative Hazard Data

To better understand the risk profile of this compound, the following hazard ratings are provided, as found in its Safety Data Sheet.[1]

Hazard CategoryCHEMWATCH Rating (Min/Nil=0, Low=1, Moderate=2, High=3, Extreme=4)
Flammability1 (Low)
Toxicity0 (Minimal/Nil)
Body Contact3 (High)
Reactivity1 (Low)
Chronic2 (Moderate)

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is essential for safety and regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations.[1]

1. Waste Collection and Storage:

  • Container: Collect waste this compound in a designated, properly labeled, and sealed container.[1] Metal cans or drums are often recommended.[1]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1][2] Ensure the storage area is secure and accessible only to authorized personnel.

2. Spill Management:

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Minor Spills:

    • Remove all ignition sources from the area.[1]

    • Ventilate the area of the spill.

    • Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).

    • Place the absorbent material into a suitable container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate all personnel from the immediate area and move upwind.[1]

    • Alert your institution's emergency responders or safety office immediately, providing them with the location and nature of the hazard.[1]

    • Prevent the spill from entering drains or waterways.

    • Only trained personnel with the appropriate PPE and equipment should attempt to clean up a major spill.

3. Final Disposal:

  • Do Not Pour Down the Drain: this compound should not be disposed of down the sink.[4] This can lead to environmental contamination and may be in violation of local regulations.

  • Approved Waste Disposal Facility: The collected waste must be disposed of through an approved and licensed hazardous waste disposal facility.[5] These facilities are equipped to handle and treat chemical waste in an environmentally responsible manner.

  • Regulatory Compliance: It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities comply with all applicable local, state, and federal regulations.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start Start cluster_collection Waste Collection & Storage cluster_spill Spill or Leak? cluster_disposal Final Disposal start Generate this compound Waste collect_waste Collect in a Labeled, Sealed Container start->collect_waste store_waste Store in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste Securely spill_check Spill or Leak Occurs? no_drain Do NOT Pour Down the Drain store_waste->no_drain minor_spill Minor Spill Procedure: 1. Remove Ignition Sources 2. Absorb with Inert Material 3. Collect for Disposal spill_check->minor_spill Yes, Minor major_spill Major Spill Procedure: 1. Evacuate Area 2. Alert Emergency Responders 3. Secure the Area spill_check->major_spill Yes, Major minor_spill->collect_waste Contain and Collect waste_facility Arrange for Pickup by a Licensed Hazardous Waste Facility major_spill->waste_facility After Professional Cleanup no_drain->waste_facility documentation Complete all Necessary Waste Manifests and Documentation waste_facility->documentation

Caption: Decision workflow for the safe disposal of this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always refer to your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the chemical .

References

Comprehensive Safety and Handling Guide for 2-(Morpholin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 2-(Morpholin-2-yl)ethanol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper chemical management.

Chemical Properties and Hazards

This compound is a hazardous substance that requires careful handling to prevent adverse health effects. It is a primary alcohol and a tertiary amino compound. Key hazards include the risk of serious eye damage, skin irritation, and respiratory system irritation.[1][2] It may also cause skin sensitization upon contact.[1] The compound is combustible and can emit toxic fumes, including nitrogen oxides and carbon monoxide, when heated to decomposition.[1][3]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC6H13NO2[2][4]
Molecular Weight131.18 g/mol [2]
AppearanceColorless liquid[5]
Boiling Point264°F (129°C)[5]
Flash Point98°F (36.7°C) (open cup)[5]
SolubilityMiscible in water[5]

Operational Plan for Handling

Strict adherence to the following operational procedures is mandatory to minimize exposure and ensure safety.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6]

  • Use explosion-proof electrical and ventilating equipment.[7]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[2][6][8] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Wear chemical-resistant gloves, such as PVC or neoprene.[1] Inspect gloves for any signs of degradation or puncture before use.

    • Don a lab coat or chemical-resistant apron.[6]

    • Wear closed-toe shoes.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[2][6]

3. Handling Procedures:

  • Avoid all personal contact with the chemical, including inhalation of vapors.[1]

  • Keep the container tightly sealed when not in use.[1][2]

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][9]

  • Do not smoke, eat, or drink in the handling area.[1][7]

  • Ground and bond containers when transferring the material to prevent static discharge.[8]

  • Use only non-sparking tools.[6][7]

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][3]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]

  • Spills:

    • Minor Spills: Remove all ignition sources. Absorb the spill with an inert material (e.g., dry sand, earth) and place it into a chemical waste container.[2]

    • Major Spills: Evacuate the area. Alert emergency responders. Wear full protective clothing and a self-contained breathing apparatus.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • This compound is considered a hazardous waste. All waste materials contaminated with this chemical must be handled as such.

2. Waste Collection and Storage:

  • Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.

  • Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials.

3. Disposal Method:

  • Do not dispose of this chemical down the drain.[1]

  • All chemical waste must be disposed of through a licensed chemical waste disposal company.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.

  • Recycling or reclamation may be an option; consult the manufacturer or a licensed waste management authority for possibilities.[1]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.

A Receive Chemical B Review SDS & Procedures A->B C Don Personal Protective Equipment (PPE) B->C D Work in Fume Hood C->D E Perform Experiment D->E F Store Chemical Properly E->F G Segregate & Collect Hazardous Waste E->G J Decontaminate Work Area E->J F->G H Label & Store Waste Container G->H I Arrange for Professional Disposal H->I I->J K Doff & Dispose of Contaminated PPE J->K L Wash Hands Thoroughly K->L

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.